molecular formula C9H12N2O2 B1316994 2-(Isopropylamino)nicotinic acid CAS No. 885275-12-7

2-(Isopropylamino)nicotinic acid

Cat. No.: B1316994
CAS No.: 885275-12-7
M. Wt: 180.2 g/mol
InChI Key: JCVLLXCQDAXHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)nicotinic acid (CAS 885275-12-7) is a high-purity organic compound supplied for advanced scientific research and development. With the molecular formula C9H12N2O2 and a molecular weight of 180.206 g/mol, this nicotinic acid derivative is characterized by the substitution of an isopropylamino group on its pyridine ring . This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis and exploration of more complex molecules with potential biological activities . As a derivative of nicotinic acid, a fundamental vitamer of Vitamin B3, it shares a structural relationship with a crucial biochemical precursor for coenzymes NAD and NADP, which are involved in numerous cellular processes including DNA repair . Researchers utilize this compound primarily as a key intermediate in pharmaceutical development. Its specifications, including a typical purity of 98%, ensure consistency and reliability in experimental workflows . This product is intended for research applications in chemistry and biology laboratories only. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLLXCQDAXHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563459
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-12-7
Record name 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Isopropylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2-(isopropylamino)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with data from closely related analogs, particularly 2-aminonicotinic acid and nicotinic acid, to offer a robust predictive and comparative analysis. All predicted data is clearly identified, providing a transparent framework for researchers.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 885275-12-7, is a derivative of nicotinic acid (Vitamin B3) where an isopropylamino group is substituted at the 2-position of the pyridine ring.[1] This substitution is anticipated to significantly influence the molecule's physicochemical properties and biological activity compared to its parent compound.

Table 1: Core Chemical Identifiers [1]

IdentifierValue
Chemical Name This compound
CAS Number 885275-12-7
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
InChI Key JCVLLXCQDAXHGN-UHFFFAOYSA-N

The molecular structure, characterized by a carboxylic acid function and a secondary amine on the pyridine core, suggests the potential for both acidic and basic properties, as well as the capacity for hydrogen bonding, which will dictate its solubility, crystal packing, and interactions with biological targets.

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Property Comparison

PropertyThis compound (Predicted/Estimated)2-Aminonicotinic Acid (Experimental)Nicotinic Acid (Experimental)
Melting Point (°C) Estimated: >200 (with decomposition)295-297 (with decomposition)[2]237[3]
pKa Estimated: pKa1 ~2-3 (carboxylic acid), pKa2 ~5-6 (pyridinium ion)pKa1: 2.94 (predicted)[2]pKa1: 2.0, pKa2: 4.85[3]
Water Solubility Predicted: Moderately solubleSoluble[2]18 g/L[3]
Organic Solvent Solubility Predicted: Soluble in DMSO, methanol; sparingly soluble in less polar solvents.Soluble in DMSO.[2]Soluble in DMSO and dimethylformamide (~1 mg/mL).[4]

Causality Behind Property Estimations:

  • Melting Point: The presence of both hydrogen bond donors (amine N-H, carboxylic acid O-H) and acceptors (pyridine N, carbonyl O, amine N) suggests a high melting point due to strong intermolecular interactions, similar to 2-aminonicotinic acid. The bulkier isopropyl group might slightly alter the crystal packing compared to the amino group, but a high melting point with decomposition is expected.

  • pKa: The electron-donating nature of the isopropylamino group is expected to increase the basicity of the pyridine nitrogen compared to nicotinic acid, leading to a higher pKa for the pyridinium ion. The carboxylic acid pKa is anticipated to be in a similar range to that of related nicotinic acid derivatives.

  • Solubility: The amphiprotic nature of the molecule, with both acidic and basic centers, suggests moderate solubility in water. Its organic character, enhanced by the isopropyl group, will likely confer solubility in polar organic solvents like DMSO and alcohols.

Synthesis Strategies

While a specific, detailed synthesis protocol for this compound is not published, synthetic routes can be logically derived from established methods for analogous compounds. A common and effective strategy involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the nicotinic acid scaffold.

Proposed Synthetic Workflow

A plausible and efficient route starts from 2-chloronicotinic acid, which is commercially available.

Synthesis_Workflow Start 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Isopropylamine Reagent->Reaction Solvent Base (e.g., K2CO3) Solvent (e.g., DMSO) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Product This compound Workup->Product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO.

  • Addition of Reagents: Add a base, such as potassium carbonate (2-3 equivalents), to the solution to act as a proton scavenger. Subsequently, add isopropylamine (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the product and precipitate it out, or to facilitate extraction.

  • Purification: The crude product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the starting materials and the intermediate salts.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HCl generated during the reaction without causing significant side reactions.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on electron-deficient pyridine rings.

Spectroscopic Characterization (Predictive)

As no experimental spectra are available, the following are predictions based on the chemical structure and data from analogous compounds. These serve as a guide for researchers who may synthesize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.

    • Isopropyl Group: A septet for the CH proton (likely around δ 3.5-4.5 ppm) and a doublet for the two CH₃ groups (likely around δ 1.2-1.5 ppm).

    • Amine and Carboxylic Protons: Broad singlets for the N-H and O-H protons, which are exchangeable with D₂O. The chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

    • Carboxyl Carbon: A signal in the downfield region (δ 165-175 ppm).

    • Isopropyl Carbons: Signals for the CH and CH₃ carbons in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[5]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 180.

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z 45), and cleavage of the isopropyl group. A characteristic fragmentation of the parent molecular ion would be the loss of a methyl group, resulting in a prominent peak at m/z 165.[6]

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of 2-aminonicotinic acid derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential Areas of Investigation:

  • Antimicrobial Activity: Metal complexes of 2-aminonicotinic acid have demonstrated antibacterial and antifungal properties.[7]

  • Neuroprotective Effects: Derivatives of 2-aminonicotinic acid have been investigated for their potential in treating neurodegenerative diseases.

  • Enzyme Inhibition: The structural similarity to nicotinamide suggests potential interactions with NAD/NADP-dependent enzymes.

The isopropyl group, being more lipophilic than a simple amino group, may enhance membrane permeability and alter the pharmacokinetic profile of the molecule, potentially leading to improved biological activity.

Safety and Handling

Based on safety data for closely related compounds, this compound should be handled with care in a laboratory setting.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a foundational understanding of its basic properties by integrating predictive methods with experimental data from analogous compounds. The key next step for the research community is the synthesis and full experimental characterization of this compound to validate these predictions and unlock its full potential for therapeutic applications. The detailed protocols and analytical methods outlined in this document provide a clear roadmap for such an endeavor.

References

  • Long, S., Parkin, S., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic acid. Crystal Growth & Design, 8(11), 4056-4061.
  • Nawaz, M., Waseem Abbasi, M., Hisaindee, S., Zaki, M. J., Abbas, H. F., Mengting, H., & Ahmed, M. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39–43.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 834-842.
  • PubChem. 2-(Methylamino)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Khan, I. U., Iftikhar, A., & Ali, S. (2016). Synthesis, Spectroscopic Characterization and Biological Studies of 2-{[(2-Hydroxy-5-Methoxyphenyl) Methylidene] Amino} Nicotinic Acid and its Manganese (II) Complexes. Journal of the Chemical Society of Pakistan, 38(5).
  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(1), 148-153.
  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available from: [Link]

Sources

A Technical Guide to 2-(Isopropylamino)nicotinic Acid (CAS 885275-12-7): Preliminary Data and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The landscape of drug discovery is often navigated by exploring the periphery of well-understood molecules. 2-(Isopropylamino)nicotinic acid, a derivative of the essential vitamin and lipid-lowering agent nicotinic acid (Niacin), represents one such frontier. Publicly available research specifically detailing this compound is limited. Therefore, this guide serves a dual purpose: to consolidate the known preliminary data and to provide a scientifically-grounded framework for its potential synthesis, biological activity, and research applications. By leveraging the extensive knowledge of its parent compound, nicotinic acid, we can construct logical hypotheses that pave the way for future empirical investigation. This document is structured not as a rigid report, but as a technical narrative designed to empower researchers with foundational knowledge and actionable experimental designs.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridinecarboxylic acid. The core structure is nicotinic acid (pyridine-3-carboxylic acid), with an isopropylamino group substituted at the 2-position of the pyridine ring. This substitution is expected to modulate the electronic and steric properties of the parent molecule, potentially influencing its solubility, receptor binding affinity, and metabolic stability.

Figure 1: Chemical Structure of this compound.

The fundamental properties of the compound are summarized below.

PropertyValueSource
CAS Number 885275-12-7[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][4]
Molecular Weight 180.20 g/mol [1][4]
IUPAC Name 2-(propan-2-ylamino)pyridine-3-carboxylic acid[5]
InChI Key JCVLLXCQDAXHGN-UHFFFAOYSA-N[1]
Synonyms This compound[1][5]

Preliminary Safety and Handling Profile

A Safety Data Sheet (SDS) provides preliminary hazard information based on GHS classification.[4] It is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated.[4] Therefore, it should be handled with the standard precautions for a novel chemical entity in a research setting, utilizing appropriate personal protective equipment (PPE).

Hazard ClassCodeStatement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Eye Damage/IrritationH319Causes serious eye irritation.
STOT - Single ExposureH335May cause respiratory irritation.

Key Precautionary Statements:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

The compound is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations.[4]

Proposed Synthesis Pathway

The proposed reaction involves the displacement of the chloro-substituent from 2-chloronicotinic acid with isopropylamine.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product & Workup Reactant1 2-Chloronicotinic Acid Process Nucleophilic Aromatic Substitution Reactant1->Process Reactant2 Isopropylamine Reactant2->Process Condition1 Base (e.g., K₂CO₃) Condition1->Process Catalyst Condition2 Solvent (e.g., H₂O or DMF) Condition2->Process Medium Condition3 Heat (e.g., 150-180°C) Condition3->Process Energy Product This compound Process->Product Workup Acidification & Purification Product->Workup

Figure 2: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure reaction completion.

  • Reaction Setup: In a sealed pressure vessel, combine 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.0-3.0 eq) as a base, and a suitable solvent such as water or DMF.

    • Causality: 2-chloronicotinic acid is the electrophilic substrate. Potassium carbonate is essential to neutralize the HCl byproduct, driving the reaction to completion. Water serves as an environmentally friendly solvent, though DMF may be used for better solubility if needed.[6]

  • Addition of Nucleophile: Add isopropylamine (1.5-2.0 eq) to the reaction mixture.

    • Causality: Isopropylamine acts as the nucleophile. Using a slight excess ensures the complete consumption of the starting material.

  • Heating: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring for 12-24 hours.

    • Causality: High temperature is required to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich pyridine ring. The reaction should be monitored for completion.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Acidify the filtrate with an acid (e.g., 2M HCl) to a pH of ~4-5.

    • Causality: The product is a zwitterionic amino acid. Acidification protonates the pyridine nitrogen and ensures the carboxylic acid is in its neutral form, causing it to precipitate from the aqueous solution.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

    • Causality: Recrystallization removes any remaining impurities, yielding a product of high purity suitable for biological assays.

Hypothesized Biological Activity & Research Applications

As a direct derivative of nicotinic acid, the compound's potential biological activity can be logically inferred from its parent molecule's well-documented pharmacology. Nicotinic acid is a B vitamin and a broad-spectrum lipid-modifying drug.[7][8]

Potential Mechanism of Action
  • Lipid Metabolism Modulation: High-dose nicotinic acid exerts its lipid-lowering effects (decreasing VLDL, LDL, and triglycerides while increasing HDL) primarily through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed in adipocytes.[9][10] This activation inhibits lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver, a key substrate for triglyceride synthesis.[7][10] It is plausible that this compound could act as an agonist or modulator of this receptor. The isopropylamino group may alter the binding affinity or efficacy compared to the parent compound.

  • NAD+ Precursor: Like all forms of Vitamin B3, nicotinic acid is a precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[9][11] These coenzymes are critical for hundreds of redox reactions central to energy metabolism, DNA repair, and cell signaling.[11][12][13] this compound could potentially enter the Preiss-Handler pathway, be converted to its corresponding mononucleotide, and ultimately be incorporated into the cellular NAD+ pool.

G Compound This compound (Hypothesized Entry) NAMN Nicotinic Acid Mononucleotide (NAMN) Compound->NAMN Preiss-Handler Pathway (Potential) NA Nicotinic Acid (Standard Entry) NA->NAMN Preiss-Handler Pathway NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD NADP NADP+ NAD->NADP NAD Kinase CellularFunctions Cellular Functions (Redox, Metabolism, DNA Repair) NAD->CellularFunctions NADP->CellularFunctions

Figure 3: Hypothesized entry into the NAD+ biosynthetic pathway.
Potential Applications for Drug Development
  • Dyslipidemia: The primary avenue for investigation would be as a lipid-lowering agent, potentially with an improved side-effect profile (e.g., reduced flushing) compared to nicotinic acid.

  • Metabolic Disorders: Given its potential role as an NAD+ precursor, it could be explored in contexts of age-related metabolic decline or diseases characterized by depleted NAD+ levels.

  • Dermatology: Nicotinic acid and its derivatives are used in topical formulations for skin health.[14] This compound could be investigated for similar applications, such as improving skin barrier function or for its anti-inflammatory properties.

Conclusion and Future Directions

This compound (CAS 885275-12-7) is a molecule with a logical, yet unproven, potential rooted in the rich pharmacology of its parent, nicotinic acid. The preliminary data provides a foundation for its basic chemical identity and handling. The proposed synthesis offers a clear and viable path for obtaining the material for research purposes.

The next critical steps for the scientific community are:

  • Empirical Synthesis and Characterization: Execution of the proposed synthesis and full analytical characterization (NMR, MS, IR) of the resulting compound.

  • In Vitro Pharmacological Profiling: Screening the compound for activity at the HCA₂ receptor and assessing its ability to be metabolized into the NAD+ pool in relevant cell lines (e.g., hepatocytes, adipocytes).

  • Preclinical Evaluation: Should in vitro results prove promising, in vivo studies in animal models of dyslipidemia or metabolic disease would be the logical progression.

This guide provides the necessary framework to initiate these investigations, transforming this compound from a chemical catalog entry into a candidate for novel therapeutic development.

References

  • This compound | CAS: 885275-12-7 | FINETECH INDUSTRY LIMITED. (n.d.). FINETECH INDUSTRY LIMITED.
  • Cas 885275-12-7,2-ISOPROPYLAMINO-NICOTINIC ACID | lookchem. (n.d.). LookChem.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 885275-12-7 Name: - XiXisys. (n.d.). XiXisys.
  • 885275-12-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Safety Data Sheet - this compound. (2021, May 1). Angene Chemical.
  • Glustík, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(1), 178–184.
  • Duesel, B. F., & Scudi, J. V. (1949). U.S. Patent No. 2,471,518. U.S.
  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114.
  • Wang, C., et al. (2015). Synthesis of 2-aminonicotinic acid.
  • Oyama, T., et al. (2024).
  • Bissett, D. L., et al. (1998). U.S. Patent No. WO 98/52533.
  • Gan, J., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 31(3), 331–347.
  • Nakano, H., et al. (1966). U.S. Patent No. 3,272,832. U.S.
  • Altscher, A., & Jurjevich, A. (1957). U.S. Patent No. 2,816,112. U.S.
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). BenchChem.
  • Sharma, R., & Singh, K. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 147-153.
  • Wójtowicz, A., et al. (2022).
  • Frankenburg, W. G. (1952). U.S. Patent No. 2,586,808. U.S.
  • Carlson, L. A. (2005). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review.
  • Wang, H., et al. (2013). Synthesis of 2-(arylamino)
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • Patel, D. P., et al. (2024). Vitamin B3. In StatPearls.
  • Niacin. (2018, August 10).

Sources

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)nicotinic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(isopropylamino)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the primary synthetic strategies, offering a detailed, step-by-step protocol for the most practical approach. Furthermore, this guide explores alternative methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, providing a comparative analysis of their respective advantages and limitations. Emphasis is placed on the underlying chemical principles, reaction mechanisms, and practical considerations for successful synthesis, purification, and characterization of the target compound. Safety protocols and handling guidelines for all relevant chemicals are also thoroughly addressed to ensure safe laboratory practices.

Introduction: The Significance of this compound in Research

This compound and its derivatives are of significant interest in the field of medicinal chemistry. These compounds belong to the class of N-substituted aminonicotinic acids, which are known to exhibit a wide range of biological activities. The structural motif of an amino-substituted pyridine ring is a common feature in many pharmacologically active molecules. The isopropylamino substituent, in particular, can impart favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability, making it a desirable feature in drug design.

The synthesis of this compound provides a key intermediate for the generation of diverse chemical libraries for high-throughput screening and lead optimization in various therapeutic areas. Its structural similarity to compounds like niflumic acid, a known anti-inflammatory agent, suggests its potential as a scaffold for the development of novel therapeutics.

This guide aims to provide researchers with the necessary knowledge and practical protocols to synthesize this compound efficiently and safely in a laboratory setting.

Strategic Approaches to the Synthesis of this compound

The core of synthesizing this compound lies in the formation of a carbon-nitrogen bond between the C2 position of the nicotinic acid ring and the nitrogen atom of isopropylamine. Several established synthetic methodologies can be employed to achieve this transformation. The choice of method often depends on factors such as the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups.

The most direct and commonly employed strategy involves the nucleophilic aromatic substitution (SNA) of a suitable precursor, typically 2-chloronicotinic acid, with isopropylamine. For more challenging substrates or to achieve higher yields and cleaner reactions, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, present powerful alternatives.

Nucleophilic Aromatic Substitution: The Direct Approach

The reaction of 2-chloronicotinic acid with isopropylamine is a straightforward and cost-effective method for the synthesis of this compound. In this reaction, the electron-withdrawing carboxylic acid group and the ring nitrogen activate the C2 position of the pyridine ring towards nucleophilic attack by the amine.

SNA_Reaction 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Isopropylamine Isopropylamine Isopropylamine HCl HCl Product->HCl - HCl

Caption: Nucleophilic aromatic substitution of 2-chloronicotinic acid.

This reaction is typically carried out at elevated temperatures in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base is critical to ensure good solubility of the reactants and to prevent unwanted side reactions.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[1][2] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have made this reaction more practical for laboratory synthesis.[3]

For the synthesis of this compound, the Ullmann condensation would involve the reaction of 2-chloronicotinic acid with isopropylamine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. The use of a ligand, such as a diamine or an amino acid, can often accelerate the reaction and allow for milder conditions.

Ullmann_Condensation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Isopropylamine Isopropylamine Isopropylamine Catalyst Cu(I) catalyst, Base, Ligand (optional) Product->Catalyst

Caption: The Ullmann Condensation for C-N bond formation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is known for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. This makes it an attractive option for the synthesis of complex molecules.

In the context of this compound synthesis, the Buchwald-Hartwig amination would involve the reaction of 2-chloronicotinic acid with isopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly influence the reaction rate and yield.

Buchwald_Hartwig_Amination 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic_Acid->Product + Isopropylamine Isopropylamine Isopropylamine Catalyst Pd catalyst, Ligand, Base Product->Catalyst

Caption: The Buchwald-Hartwig amination reaction scheme.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic SubstitutionUllmann CondensationBuchwald-Hartwig Amination
Catalyst None (or base-mediated)Copper (Cu)Palladium (Pd)
Reaction Conditions Often requires high temperaturesHigh temperatures, can be harshGenerally milder conditions
Cost Low (no expensive catalyst)Moderate (copper is relatively cheap)High (palladium and ligands are expensive)
Substrate Scope Good for activated aryl halidesModerate, can be sensitive to stericsBroad, highly versatile
Functional Group Tolerance ModerateModerateHigh
Environmental Impact Moderate (solvents and high energy)Higher (copper waste)Higher (palladium and ligand waste)

For the synthesis of this compound for general research purposes, the Nucleophilic Aromatic Substitution method is often the most practical choice due to its simplicity, cost-effectiveness, and the activated nature of the 2-chloronicotinic acid starting material. The Ullmann and Buchwald-Hartwig reactions are powerful tools that become more advantageous when dealing with less reactive aryl halides or when milder reaction conditions are paramount.

Detailed Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on established procedures for the synthesis of related 2-(alkylamino)nicotinic acids and represents a reliable method for the preparation of the target compound.

Materials and Reagents
  • 2-Chloronicotinic acid (C₆H₄ClNO₂)

  • Isopropylamine (C₃H₉N)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Chloronicotinic acid - Isopropylamine - K₂CO₃ - DMF Start->Reaction_Setup Heating Heating and Reflux Reaction_Setup->Heating Workup Aqueous Workup: - Dilution with water - Acidification with HCl Heating->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification: - Solvent removal - Recrystallization Drying->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Addition of Isopropylamine: To the stirring suspension, add isopropylamine (1.5 - 2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloronicotinic acid spot.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing an excess of cold water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH reaches approximately 2-3. A precipitate of this compound should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and DMF.

  • Drying: Dry the crude product under vacuum or in a desiccator.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The product should be soluble in hot ethanol and less soluble in cold water.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nicotinic acid ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The NH proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.

Predicted ¹H NMR (400 MHz, DMSO-d₆): δ 8.1-8.3 (dd, 1H, H6), 7.9-8.1 (dd, 1H, H4), 6.6-6.8 (dd, 1H, H5), 3.9-4.1 (septet, 1H, CH of isopropyl), 1.2-1.3 (d, 6H, CH₃ of isopropyl). The NH and COOH protons will likely be broad and their chemical shifts can vary.

Predicted ¹³C NMR (100 MHz, DMSO-d₆): δ 168-170 (COOH), 158-160 (C2), 150-152 (C6), 138-140 (C4), 112-114 (C5), 108-110 (C3), 45-47 (CH of isopropyl), 22-24 (CH₃ of isopropyl).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₉H₁₂N₂O₂) is approximately 180.21 g/mol .

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Chloronicotinic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropylamine: Highly flammable liquid and vapor.[7][8] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood, away from ignition sources.

  • This compound: Harmful if swallowed.[3] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3] Standard laboratory safety practices should be followed.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen. Handle with caution and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, a valuable compound for research in drug discovery and medicinal chemistry. The direct nucleophilic aromatic substitution of 2-chloronicotinic acid with isopropylamine stands out as a practical and efficient method for laboratory-scale synthesis. For more challenging substrates or specific applications, the Ullmann condensation and Buchwald-Hartwig amination offer powerful alternatives. By following the detailed experimental protocol and adhering to the safety guidelines outlined in this document, researchers can confidently synthesize and purify this important chemical intermediate for their research endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. (2017).
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 2-Chloronicotinic acid Safety D
  • Isopropylamine CAS 75-31-0 | 807476. Merck Millipore.
  • SAFETY DATA SHEET - Isopropylamine. Fisher Scientific.
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. RSC Advances, 13(45), 31635-31643. (2023).
  • Buchwald-Hartwig Amin
  • CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Purification of nicotinic acid. US3037987A.
  • Safety Data Sheet - this compound. Angene Chemical. (2021).
  • Ullmann condensation. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(11), 20558–20571. (2015).
  • Recrystalliz
  • Ullmann Reaction - Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

2-(Isopropylamino)nicotinic acid potential mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 2-(Isopropylamino)nicotinic Acid

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Nicotinic Acid Analogue

The field of drug discovery is perpetually driven by the exploration of novel chemical entities. This compound, a structural analogue of nicotinic acid (niacin), represents one such frontier. While the pharmacological profile of nicotinic acid is well-documented, the introduction of an isopropylamino group at the 2-position of the pyridine ring introduces a significant chemical modification that could profoundly alter its biological activity. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the potential mechanism of action of this intriguing compound. Our approach is not a rigid protocol but a dynamic, logic-driven exploration designed to unveil the core biological processes modulated by this compound.

The central hypothesis guiding this investigation is that the structural alterations in this compound may endow it with a novel pharmacological profile, potentially distinct from its parent compound, nicotinic acid. This could manifest as altered affinity for known nicotinic acid targets, novel interactions with other receptors or enzymes, or a modified impact on metabolic and signaling pathways. This document will detail the requisite experimental strategies, from broad-based screening to deep mechanistic studies, to thoroughly characterize the compound's biological footprint.

Part 1: Foundational Mechanistic Hypotheses and Initial Target Screening

Given the structural similarity to nicotinic acid, our investigation will commence by exploring established pathways associated with the parent compound, while remaining open to the discovery of novel targets.

Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs) Associated with Nicotinic Acid

Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and to a lesser extent, HCA3 (GPR109B).[1][2][3] Activation of HCA2 in adipocytes inhibits lipolysis, a key mechanism behind nicotinic acid's lipid-lowering effects.[4][5] The primary objective is to determine if this compound retains, modifies, or loses the ability to interact with these receptors.

Experimental Protocol: GPCR Activation Assays

A tiered approach will be employed to assess the interaction of this compound with HCA2 and HCA3.

Tier 1: In Vitro Receptor Binding and Activation Assays

  • Objective: To determine the binding affinity and functional activity of this compound at HCA2 and HCA3.

  • Methodology:

    • Cell Line Preparation: Utilize stable cell lines overexpressing human HCA2 and HCA3 (e.g., HEK293 or CHO cells).

    • Radioligand Binding Assay:

      • Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of this compound.

      • Incubate cell membranes with the radioligand and the test compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

    • Functional Assay (cAMP Measurement):

      • HCA2 and HCA3 are Gi-coupled receptors, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

      • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

      • Treat the cells with varying concentrations of this compound.

      • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

      • Determine the EC50 value to quantify the compound's potency as an agonist or antagonist.

Data Presentation: Comparative Receptor Activity

CompoundHCA2 Binding Affinity (Ki, nM)HCA2 Functional Activity (EC50, nM)HCA3 Binding Affinity (Ki, nM)HCA3 Functional Activity (EC50, nM)
Nicotinic Acid (Control)Expected ValueExpected ValueExpected ValueExpected Value
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Hypothesis 2: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The "nicotinic" nomenclature, while chemically derived, prompts an investigation into potential interactions with nicotinic acetylcholine receptors (nAChRs).[6][7][8] These are ligand-gated ion channels crucial for neurotransmission.[6][8] The addition of the isopropylamino group may confer affinity for these receptors, a property not associated with nicotinic acid.

Experimental Protocol: nAChR Modulation Assays

Tier 1: Broad nAChR Subtype Screening

  • Objective: To identify any potential interaction with major nAChR subtypes.

  • Methodology:

    • Automated Patch-Clamp Electrophysiology:

      • Utilize automated patch-clamp systems (e.g., QPatch or Patchliner) with cell lines expressing different nAChR subtypes (e.g., α7, α4β2, α3β4).

      • Apply acetylcholine (ACh), the endogenous agonist, to elicit a baseline current.

      • Co-apply ACh with varying concentrations of this compound to assess for potentiation or inhibition of the ACh-induced current.

      • Apply this compound alone to test for direct agonistic activity.

Data Presentation: nAChR Activity Profile

nAChR SubtypeAgonist Activity (EC50)Antagonist Activity (IC50)Allosteric Modulation
α7Experimental ValueExperimental ValuePotentiation/Inhibition
α4β2Experimental ValueExperimental ValuePotentiation/Inhibition
α3β4Experimental ValueExperimental ValuePotentiation/Inhibition

Part 2: Deep Mechanistic Investigation of Confirmed Targets

Should the initial screening reveal significant activity at either GPCRs or nAChRs, a more profound investigation into the downstream signaling pathways is warranted. The following sections outline the experimental workflows for a confirmed "hit" from Part 1.

Workflow for a Confirmed GPCR-Mediated Mechanism

Assuming this compound is confirmed as a modulator of HCA2, the subsequent investigation will focus on its impact on lipid metabolism and anti-inflammatory signaling.

Signaling Pathway Diagram: HCA2-Mediated Lipolysis Inhibition

HCA2_Pathway cluster_cell Adipocyte Compound This compound HCA2 HCA2 Receptor Compound->HCA2 Binds and Activates Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Inactive) PKA_active->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) Triglycerides Triglycerides FFA Free Fatty Acids Triglycerides->FFA Lipolysis

Caption: Proposed HCA2-mediated signaling pathway in adipocytes.

Experimental Protocol: Cellular Lipolysis Assay
  • Objective: To functionally validate the impact of this compound on lipolysis in a cellular context.

  • Methodology:

    • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Lipolysis Induction: Treat the adipocytes with isoproterenol, a β-adrenergic agonist, to stimulate lipolysis.

    • Compound Treatment: Co-treat the cells with isoproterenol and varying concentrations of this compound.

    • Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. Commercially available colorimetric or fluorometric glycerol assay kits can be used.

    • Data Analysis: Calculate the IC50 of this compound for the inhibition of isoproterenol-stimulated lipolysis.

Workflow for a Confirmed nAChR-Mediated Mechanism

If this compound is identified as a modulator of a specific nAChR subtype (e.g., the α7 nAChR, implicated in cognition and inflammation), the focus will shift to its effects on neuronal activity and downstream signaling.

Signaling Pathway Diagram: α7 nAChR-Mediated Calcium Signaling

a7nAChR_Pathway cluster_neuron Neuron Compound This compound a7nAChR α7 nAChR Compound->a7nAChR Binds and Activates Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes

Caption: Potential α7 nAChR-mediated signaling cascade in a neuron.

Experimental Protocol: Calcium Imaging in Primary Neurons
  • Objective: To visualize and quantify the effect of this compound on intracellular calcium dynamics in a neuronal model.

  • Methodology:

    • Primary Neuron Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

    • Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Live-Cell Imaging:

      • Mount the culture dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber.

      • Perfuse the cells with a baseline buffer and then with a buffer containing varying concentrations of this compound.

      • Capture fluorescence images at regular intervals to monitor changes in intracellular calcium concentration.

    • Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and dose-response of the calcium influx induced by the compound.

Part 3: Probing Lipid-Independent and Metabolic Mechanisms

Beyond direct receptor interactions, it is crucial to investigate other potential mechanisms of action that have been described for nicotinic acid and could be relevant to its isopropylamino derivative.

Hypothesis 3: Direct Modulation of Enzymes in Lipid Metabolism

Nicotinic acid has been suggested to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis.[5]

Experimental Protocol: In Vitro DGAT2 Enzyme Assay
  • Objective: To assess the direct inhibitory effect of this compound on DGAT2 activity.

  • Methodology:

    • Enzyme Source: Use human recombinant DGAT2 or liver microsomes as a source of the enzyme.

    • Assay Components: The assay mixture should contain the enzyme, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

    • Compound Incubation: Incubate the enzyme with varying concentrations of this compound.

    • Reaction and Detection: Initiate the reaction by adding the substrates. After a defined incubation period, stop the reaction and separate the radiolabeled triglyceride product from the unreacted acyl-CoA using thin-layer chromatography (TLC) or a scintillation proximity assay.

    • Data Analysis: Quantify the amount of product formed and calculate the IC50 of the compound for DGAT2 inhibition.

Hypothesis 4: Impact on Cellular NAD+ Metabolism

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[2][9][10] The structural modification in this compound may alter its ability to enter this pathway.

Experimental Protocol: Cellular NAD+/NADH Ratio Measurement
  • Objective: To determine if this compound treatment alters the intracellular NAD+/NADH ratio.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with this compound for various time points.

    • Metabolite Extraction: Lyse the cells and extract the NAD+ and NADH metabolites.

    • Quantification: Use a commercially available colorimetric or fluorometric assay kit that specifically measures NAD+ and NADH levels.

    • Data Analysis: Calculate the NAD+/NADH ratio and compare it to vehicle-treated and nicotinic acid-treated controls.

Workflow Diagram: Investigating Metabolic Effects

Metabolic_Workflow Start Treat Cells with This compound Extract Extract Cellular Metabolites Start->Extract Measure_NAD Measure NAD+/NADH Ratio Extract->Measure_NAD Measure_SIRT1 Assess SIRT1 Activity (e.g., Western Blot for acetylated p53) Extract->Measure_SIRT1 Analyze_Data Analyze Data and Compare to Controls Measure_NAD->Analyze_Data Measure_SIRT1->Analyze_Data

Caption: Experimental workflow for assessing metabolic impact.

Conclusion and Forward Outlook

This technical guide provides a structured and scientifically rigorous framework for the comprehensive investigation of the mechanism of action of this compound. By systematically progressing from broad target screening to in-depth pathway analysis, researchers can efficiently and effectively elucidate the pharmacological profile of this novel compound. The proposed experimental workflows, data presentation formats, and visualizations are designed to ensure clarity, reproducibility, and a high degree of scientific integrity. The insights gained from this multifaceted approach will be invaluable for guiding future preclinical and clinical development of this compound and its derivatives.

References

  • Patsnap Synapse. (2024, June 21). What are Nicotinic receptors agonists and how do they work?
  • Wikipedia. (n.d.). Nicotinic agonist.
  • Annual Reviews. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • PubMed. (2007, December 3). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?
  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Nicotinic acid.
  • Oregon State University. (2018, August 10). Niacin. Linus Pauling Institute.
  • ResearchGate. (2025, August 10). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • PMC - NIH. (n.d.). Nicotinic acid: an old drug with a promising future.
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • PubMed. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials.
  • GlobalRX. (n.d.). Niacin (Nicotinic Acid)
  • PubMed. (n.d.). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review.
  • MDPI. (2024, March 20).

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(Propan-2-yl)aminopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 2-(propan-2-yl)aminopyridine-3-carboxylic acid. Based on a thorough analysis of its core structural motifs—the nicotinic acid (pyridine-3-carboxylic acid) scaffold and the 2-aminopyridine moiety—we hypothesize that this compound possesses significant potential as an anti-inflammatory, antimicrobial, and cytotoxic agent. This document outlines the scientific rationale for these predictions, details robust experimental protocols for their validation, and presents hypothesized mechanisms of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the nicotinic acid (pyridine-3-carboxylic acid) framework is known for a wide range of biological activities, including anti-inflammatory and analgesic effects.[2][3][4] Concurrently, the 2-aminopyridine moiety is a well-established pharmacophore, present in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][5][6] The target molecule of this guide, 2-(propan-2-yl)aminopyridine-3-carboxylic acid, uniquely combines these two powerful pharmacophores. The addition of an isopropyl group on the 2-amino position may further enhance lipophilicity and modulate binding to biological targets.

Given the absence of direct literature on this specific compound, this guide adopts a predictive approach grounded in the established pharmacology of its constituent parts. We will explore the likely biological activities by drawing parallels with structurally related and well-characterized molecules. This approach allows for the formulation of clear, testable hypotheses and the design of a rigorous experimental plan to elucidate the compound's therapeutic potential.

Molecular Structure and Physicochemical Properties
  • IUPAC Name: 2-(isopropylamino)pyridine-3-carboxylic acid

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

  • Predicted LogP: 1.5 - 2.0 (estimation)

Hypothesized Biological Activity: Anti-Inflammatory Properties

The nicotinic acid scaffold is a known modulator of inflammatory responses.[4][7] Derivatives of nicotinic acid have been shown to inhibit key inflammatory mediators.[7] Furthermore, 2-aminopyridine derivatives are also recognized for their anti-inflammatory potential.[1] Therefore, it is highly probable that 2-(propan-2-yl)aminopyridine-3-carboxylic acid will exhibit anti-inflammatory effects.

Proposed Mechanism of Action

We hypothesize that the anti-inflammatory activity of the target compound is mediated through the downregulation of pro-inflammatory cytokines and enzymes. This is likely achieved by interfering with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

dot digraph "Anti-inflammatory_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

LPS [label="LPS/IFN-γ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4 Receptor"]; Compound [label="2-(propan-2-yl)aminopyridine-\n3-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway"]; I_NOS [label="iNOS", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; IL6 [label="IL-6", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> NFkB; Compound -> NFkB [label="Inhibition", color="#EA4335"]; NFkB -> I_NOS; NFkB -> COX2; NFkB -> TNFa; NFkB -> IL6; I_NOS -> NO; COX2 -> Prostaglandins; NO -> Inflammation; Prostaglandins -> Inflammation; TNFa -> Inflammation; IL6 -> Inflammation; } enddot Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Validation: In Vitro Assays

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound on the selected cell line (e.g., RAW 264.7 macrophages).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 2-(propan-2-yl)aminopyridine-3-carboxylic acid in cell culture medium.

  • Replace the medium with the compound dilutions and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Rationale: To quantify the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS in activated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for 24 hours.

  • Collect 50 µL of the cell supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine nitrite concentrations.

Rationale: To measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Culture and treat RAW 264.7 cells as described in the Griess Assay protocol.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Hypothesized Biological Activity: Antimicrobial Properties

Both nicotinic acid and 2-aminopyridine derivatives have demonstrated antimicrobial activities.[5][8] Specifically, they have shown efficacy against Gram-positive bacteria.[5] The combination of these moieties in 2-(propan-2-yl)aminopyridine-3-carboxylic acid suggests a strong potential for antibacterial action.

Proposed Mechanism of Action

The antibacterial mechanism could involve the disruption of the bacterial cell wall or membrane, or the inhibition of essential enzymes, such as DNA gyrase, which has been a target for other pyridine-based antibacterials.[9]

Experimental Validation: In Vitro Assays

Rationale: A preliminary screening method to assess the qualitative antimicrobial activity against a panel of bacteria.

Protocol:

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Impregnate sterile paper discs with a known concentration of the test compound.

  • Place the discs on the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around the discs.

Rationale: To quantitatively determine the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypothesized Biological Activity: Cytotoxic (Anti-Cancer) Properties

Pyridine carboxylic acid derivatives have been investigated as potential anti-cancer agents, with some showing the ability to induce cell cycle arrest and apoptosis.[10][11][12][13] 2-Aminopyridine derivatives have also been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. This suggests a plausible role for 2-(propan-2-yl)aminopyridine-3-carboxylic acid as a cytotoxic agent.

Proposed Mechanism of Action

The anti-cancer activity could be mediated by the inhibition of cell cycle progression, potentially through the inhibition of CDKs, leading to apoptosis.

dot digraph "Anticancer_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="2-(propan-2-yl)aminopyridine-\n3-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK [label="Cyclin-Dependent\nKinases (CDKs)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

Compound -> CDK [label="Inhibition", color="#EA4335"]; CDK -> CellCycle; CellCycle -> CancerCell [label="Proliferation"]; CellCycle -> Apoptosis [style=dashed, label="Arrest leads to"]; Apoptosis -> CancerCell [label="Death"]; } enddot Caption: Hypothesized anti-cancer mechanism of action.

Experimental Validation: In Vitro Assays

Rationale: To assess the cytotoxic effect of the compound on various human cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HCT-15, PC-3, MCF-7) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Fix the cells with 10% trichloroacetic acid.

  • Stain the cells with 0.4% SRB solution.

  • Wash with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).

Proposed Synthesis Route

A plausible synthetic route for 2-(propan-2-yl)aminopyridine-3-carboxylic acid involves the nucleophilic substitution of a halogen at the 2-position of a nicotinic acid derivative with isopropylamine.

dot digraph "Synthesis_Route" { graph [fontname="Arial", fontsize=12]; node [shape=box, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2-Chloronicotinic Acid"]; Reagent [label="Isopropylamine\n(Propan-2-amine)"]; Product [label="2-(Propan-2-yl)aminopyridine-\n3-carboxylic Acid", style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Base (e.g., K₂CO₃)\nSolvent (e.g., Water)\nHeat (Microwave or conventional)", shape=plaintext];

Start -> Product [label="+"]; Reagent -> Product; Conditions -> Product [style=dotted, arrowhead=none]; } enddot Caption: Proposed synthesis of the target compound.

A common method for this type of reaction is the amination of 2-chloronicotinic acid.[11]

Data Summary

As there is no direct experimental data for 2-(propan-2-yl)aminopyridine-3-carboxylic acid, the following table presents representative data for related compounds to provide a benchmark for expected activities.

Compound ClassAssayTargetActivity RangeReference
Nicotinic Acid DerivativesGriess AssayNO ProductionSignificant Inhibition[7]
2-Aminopyridine DerivativesMIC AssayS. aureus0.039 µg/mL[5]
Pyridine Carboxylic AcidsSRB AssayHCT-15 cellsIC₅₀ values in µM range[10]

Conclusion

The structural features of 2-(propan-2-yl)aminopyridine-3-carboxylic acid strongly suggest a promising profile of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these predicted activities. Successful validation of these hypotheses could establish this compound as a valuable lead for the development of novel therapeutics.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Wyrębek, B., et al. (2022).
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • Gencheva, V., et al. (2022). 2-aminopyridine – a classic and trendy pharmacophore.
  • Iqbal, J., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • Juárez-García, A., et al. (2022).
  • Liu, Z., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst.
  • El-Naggar, M. A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Taylor & Francis Online.
  • Al-Ostath, A., & Al-Tamimi, A. M. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Moura, J. D. C. S., et al. (2014). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.
  • de Oliveira, R. B., et al. (2014). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Matter, A., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.
  • Kumar, S., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Al-Ostath, A., & Al-Tamimi, A. M. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Wójcik, M., et al. (2014). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central.
  • Li, H., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central.
  • Hamed, M. M., et al. (2023). Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,...
  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.
  • Gulevskaya, A. V., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI.
  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed.
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.
  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Semantic Scholar.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

A Technical Guide to 2-(Isopropylamino)nicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Isopropylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While not extensively documented in historical literature, its structural features suggest significant potential in medicinal chemistry. This document outlines a robust synthesis protocol, details methods for its characterization, and explores its prospective pharmacological applications based on the known bioactivities of related 2-aminonicotinic acid derivatives. The guide is intended for researchers and professionals in drug discovery and development, offering a foundational framework for investigating this and similar molecules.

Introduction and Background

Nicotinic acid and its derivatives have long been a cornerstone in pharmaceutical research, demonstrating a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2][3] The strategic modification of the pyridine ring has led to the development of numerous therapeutic agents.[3][4] The subject of this guide, this compound (CAS: 885275-12-7), is a specific N-substituted derivative of 2-aminonicotinic acid.

While the discovery and developmental history of this specific molecule are not widely chronicled, the broader class of 2-aminonicotinic acid derivatives serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[5] These parent compounds are known to be intermediates in the synthesis of various drugs and agrochemicals.[5][6] Derivatives of 2-aminonicotinic acid have shown promise as antimicrobial agents, neuroprotective compounds, and potent enzyme inhibitors.[5][] This guide, therefore, extrapolates from the established knowledge of this chemical class to provide a technical and prospective analysis of this compound.

Compound Profile: this compound
IUPAC Name 2-(Propan-2-ylamino)pyridine-3-carboxylic acid
CAS Number 885275-12-7
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
InChI Key JCVLLXCQDAXHGN-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution reaction. The protocol described below utilizes the readily available 2-chloronicotinic acid as the starting material.

Synthesis Pathway

The primary synthetic route involves the displacement of the chlorine atom at the C2 position of the pyridine ring with isopropylamine. This reaction is a standard method for producing N-substituted aminopyridines.

Synthesis_Pathway Start 2-Chloronicotinic Acid Reaction Reaction (Solvent, Heat) Start->Reaction Nucleophilic Aromatic Substitution Reagent Isopropylamine (Excess) Reagent->Reaction Product This compound Reaction->Product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinic acid (CAS: 2942-59-8)[8][9]

  • Isopropylamine (Excess, ~3-5 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (Saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equivalent of 2-chloronicotinic acid in a minimal amount of anhydrous DMSO.

  • Reagent Addition: Add 3-5 equivalents of isopropylamine to the solution. The use of excess amine drives the reaction to completion.

  • Heating: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. This protonates the product, keeping it in the aqueous phase while unreacted starting material and non-polar impurities are extracted into the organic phase.

    • Separate the layers and wash the aqueous layer twice with ethyl acetate.

    • Adjust the pH of the aqueous layer to ~7-8 with a saturated sodium bicarbonate solution to precipitate the product.

  • Isolation and Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and analytical techniques should be employed.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the pyridine ring, and exchangeable protons for the amine and carboxylic acid groups.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight of 180.20.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=C/C=N stretching (aromatic ring).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used.

Potential Pharmacological Significance and Mechanism of Action

While direct pharmacological data for this compound is scarce, the known activities of the 2-aminonicotinic acid scaffold provide a strong basis for predicting its therapeutic potential.

Predicted Biological Activities
  • Neuroprotection: Derivatives of 2-aminonicotinic acid are potent inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the kynurenine pathway. Inhibition of 3-HAO reduces the production of the neurotoxin quinolinic acid, suggesting a potential role in treating neurodegenerative diseases.[5]

  • Antimicrobial Properties: Metal complexes of 2-aminonicotinic acid have demonstrated varied antibacterial and fungicidal activities.[] The isopropylamino moiety may modulate this activity against specific strains.

  • Anticancer Potential: Nicotinic acid derivatives are of immense interest in the development of anticancer drugs due to the wide variety of biological properties they display.[4][11]

  • Enzyme Inhibition: The nicotinic acid scaffold can serve as a pharmacophore for designing enzyme inhibitors. For example, derivatives have been developed as noncompetitive inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment.[1]

Proposed Mechanism of Action Pathway

Based on its structural similarity to other neuroprotective nicotinic acid derivatives, a primary hypothesis for its mechanism involves the modulation of the kynurenine pathway.

MoA_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism ThreeHAO 3-HAO Enzyme Kynurenine->ThreeHAO Substrate QuinolinicAcid Quinolinic Acid (Neurotoxin) ThreeHAO->QuinolinicAcid Catalyzes Neurodegeneration Neurodegeneration QuinolinicAcid->Neurodegeneration Leads to TargetCompound This compound TargetCompound->ThreeHAO Inhibits

Caption: Hypothesized neuroprotective mechanism of action.

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a structured, multi-tiered screening approach is recommended.

Workflow for In Vitro Screening

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Lead Optimization a1 Enzyme Inhibition Assays (e.g., 3-HAO) b1 Cell-Based Neuroprotection Assays (e.g., against glutamate toxicity) a1->b1 a2 Antimicrobial MIC Assays (Bacteria & Fungi Panels) a3 Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) b2 Mechanism of Action Studies (e.g., Western Blot, qPCR) a3->b2 c1 Structure-Activity Relationship (SAR) Studies b1->c1 c2 ADME-Tox Profiling b2->c2 start Synthesized Compound start->a1 start->a2 start->a3

Caption: Tiered workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet under-explored, molecule within the pharmacologically rich class of nicotinic acid derivatives. Its straightforward synthesis and the strong biological precedent set by its structural analogs make it an attractive candidate for further investigation. Future research should focus on a comprehensive biological evaluation following the proposed workflows to ascertain its potential as a neuroprotective, antimicrobial, or anticancer agent. Subsequent structure-activity relationship (SAR) studies could lead to the optimization of this scaffold for enhanced potency and selectivity, paving the way for novel therapeutic development.

References

  • Mini Reviews in Medicinal Chemistry. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available from: [Link]

  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]

  • PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Available from: [Link]

  • Current Drug Discovery Technologies. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Available from: [Link]

  • Polish Journal of Pharmacology and Pharmacy. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available from: [Link]

  • Google Patents. CN104876861A - Method for producing 2-chloro nicotinic acid.
  • PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

  • Wikipedia. 2-Chloronicotinic acid. Available from: [Link]

  • Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.
  • PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

  • PMC - NIH. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 2-(Isopropylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(Isopropylamino)nicotinic acid, a crucial nicotinic acid derivative. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design and execute robust, self-validating studies. The protocols herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established pharmacopeial methods. We will delve into the intricacies of thermodynamic solubility assessment via the shake-flask method and map the stability landscape of the molecule through systematic forced degradation studies. The ultimate goal is to equip the reader with the expertise to generate high-quality data essential for preclinical and formulation development.

Introduction: The Scientific Imperative

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount gatekeepers of success. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise safety, efficacy, and shelf-life.[][2][3]

This compound, with its molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol , is a derivative of nicotinic acid (Vitamin B3).[4] Nicotinic acid itself is a well-characterized molecule, known to be slightly soluble in water and stable under conditions of heat, acidity, and alkalinity.[5] However, the introduction of an isopropylamino group at the 2-position of the pyridine ring can significantly alter the molecule's electronic and steric properties, thereby influencing its solubility and degradation pathways.

This guide will provide detailed, field-proven protocols to systematically investigate these critical attributes for this compound.

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a foundational understanding of the molecule is necessary.

  • Chemical Structure: this compound is comprised of a pyridine ring substituted with a carboxylic acid at the 3-position and an isopropylamino group at the 2-position.[4] This structure suggests amphoteric properties, with the pyridine nitrogen and the secondary amine being basic centers, and the carboxylic acid being an acidic center.

  • pKa Determination: The ionization constant(s) (pKa) of the molecule are critical predictors of its pH-dependent solubility. Potentiometric titration is the gold-standard method for this determination. The expected pKa values will govern which physiological pH environments will favor the more soluble ionized form versus the less soluble neutral form.

Aqueous Solubility Determination: A Cornerstone of Developability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. We will focus on determining the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a given medium.

3.1. The "Why": Causality in Experimental Design

The choice of the shake-flask method is deliberate; it is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with its solid phase.[6] Kinetic solubility assays, while faster, often overestimate solubility as they rely on the precipitation of a compound from a DMSO stock solution and may not represent true equilibrium.[7][8]

We will assess solubility across a pH range relevant to the physiological environment of the gastrointestinal tract (pH 1.2 to 7.4). This is crucial because the ionization state of this compound, and thus its solubility, will be highly dependent on the pH of the medium.

3.2. Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks for equilibrium attainment.

Materials:

  • This compound (solid, purity ≥98%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • Type I Purified Water

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

  • Preparation of Media: Prepare the required pH buffers according to standard laboratory procedures.

  • Addition of Excess Solid: Add an excess amount of solid this compound to separate vials for each buffer system (e.g., 5-10 mg in 1-2 mL of buffer). The key is to have undissolved solid visually present throughout the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (typically 25 °C or 37 °C).[9][10]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Sample Clarification: Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

  • Dilution & Analysis: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Confirmation of Equilibrium: Equilibrium is confirmed when the concentration measurements from two consecutive time points (e.g., 48 and 72 hours) are statistically identical.[9]

3.3. Analytical Method: HPLC-UV Quantitation

A robust, validated analytical method is the backbone of accurate solubility determination.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0) is a good starting point.[11][12][13]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Calibration: Prepare a calibration curve using standards of known concentrations in the mobile phase to ensure linearity and accuracy.

3.4. Data Presentation

Summarize the solubility data in a clear, tabular format.

Medium pH Temperature (°C) Equilibrium Solubility (µg/mL) Equilibrium Solubility (mM)
HCl Buffer1.225[Insert Data][Insert Data]
Acetate Buffer4.525[Insert Data][Insert Data]
PBS7.425[Insert Data][Insert Data]
Purified Water~7.025[Insert Data][Insert Data]
Stability Profiling: Predicting the Molecule's Fate

Stability testing is essential for identifying degradation pathways, determining appropriate storage conditions, and establishing a product's shelf-life.[][2][14] Forced degradation studies are a regulatory requirement and a scientific necessity to develop and validate stability-indicating analytical methods.[15][16]

4.1. The "Why": Causality in Experimental Design

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[17][18] The goal is to intentionally degrade the molecule to an extent of 5-20%.[15] This level of degradation is sufficient to identify potential degradation products and validate the analytical method's ability to separate them from the parent peak, without being so excessive that it leads to secondary or irrelevant degradation pathways.[15][19] The conditions chosen (acid, base, oxidation, heat, light) are based on ICH guideline Q1A(R2) and represent common stresses a drug substance might encounter.[15][17]

4.2. Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N HCl)

  • Sodium hydroxide (e.g., 0.1 N NaOH)

  • Hydrogen peroxide (e.g., 3% H2O2)

  • Type I Purified Water

  • Temperature-controlled ovens

  • Photostability chamber

  • Stability-indicating HPLC method

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Stress: Store the solid drug substance and the stock solution in an oven (e.g., at 80°C).

    • Photolytic Stress: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Sample from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

4.3. Development of a Stability-Indicating Method

The analytical method used for stability studies must be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[16]

The HPLC method described for solubility can be further developed for this purpose. The key is to achieve baseline separation between the this compound peak and all degradation product peaks. This is often accomplished by adjusting the mobile phase gradient profile. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify the optimal detection wavelength.

4.4. Data Presentation

Summarize the forced degradation results in a table.

Stress Condition Conditions Time (hours) % Assay of Parent Compound Number of Degradants Observations (e.g., % Area of Major Degradant)
Acid Hydrolysis0.1 N HCl, 60°C24[Data][Data][Data]
Base Hydrolysis0.1 N NaOH, RT24[Data][Data][Data]
Oxidation3% H2O2, RT24[Data][Data][Data]
Thermal (Solid)80°C48[Data][Data][Data]
Thermal (Solution)80°C48[Data][Data][Data]
Photolytic (Solid)ICH Q1B-[Data][Data][Data]
Photolytic (Solution)ICH Q1B-[Data][Data][Data]
Preliminary Accelerated Stability Study

While forced degradation identifies potential degradation pathways, an accelerated stability study provides data to predict the shelf-life of the drug substance under normal storage conditions.[20][21][22]

5.1. Protocol: ICH Accelerated Stability

Methodology:

  • Packaging: Store the solid this compound in a container closure system that simulates the proposed packaging for storage.[14]

  • Storage Conditions: Place the samples in a stability chamber maintained at accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH.[22]

  • Testing Time Points: Pull samples at initial (time zero), 1, 3, and 6-month time points.[14][20]

  • Analysis: At each time point, test the samples for critical quality attributes, including:

    • Appearance

    • Assay (using the stability-indicating HPLC method)

    • Degradation products/impurities

5.2. Data Interpretation

The data from the accelerated study can be used, often in conjunction with the Arrhenius equation, to provide a preliminary estimation of the re-test period or shelf-life under long-term storage conditions (e.g., 25°C / 60% RH).[21]

Visualization of Workflows
Diagram 1: Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solid API add_solid Add Solid to Buffers prep_solid->add_solid prep_media Prepare pH Buffers (1.2, 4.5, 7.4) prep_media->add_solid shake Agitate at Constant Temp (e.g., 25°C) add_solid->shake sample Sample at 24, 48, 72h shake->sample filter Filter Supernatant (0.45 µm Syringe Filter) sample->filter analyze Quantify by HPLC-UV filter->analyze check Check for Equilibrium (Conc. at 48h vs 72h) analyze->check

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Forced Degradation Study Logic

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) start API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, Heat) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-PDA at Time Points acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Report % Degradation & Degradant Profile analysis->report

Caption: Logic Flow for Forced Degradation Studies.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate reliable and reproducible data that are fundamental to the successful development of any new pharmaceutical compound. The emphasis on understanding the causality behind experimental choices, coupled with robust analytical methodology, ensures the integrity of the results and provides a solid foundation for subsequent formulation and regulatory activities.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • API/Pharmaceuticals Stability Testing.
  • Stability Testing for API Synthesis. MRIGlobal.
  • Assessing Shelf Life Using Real-Time and Acceler
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Forced Degrad
  • Spotlight on stability: API and drug product testing. Almac.
  • Stability Testing for Pharmaceuticals & More. (2023).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • ICH GUIDELINES: STRESS DEGRAD
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.
  • Forced Degrad
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility Testing – Shake Flask Method. BioAssay Systems.
  • Nicotinic acid CAS#: 59-67-6. ChemicalBook.
  • This compound | CAS: 885275-12-7. FINETECH INDUSTRY LIMITED.
  • Nicotinic Acid - PRODUCT INFORM
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025).
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • Nicotinamide | C6H6N2O | CID 936. PubChem - NIH.
  • 885275-12-7|this compound. BLD Pharm.
  • Isolation of Nicotinic Acid (Vitamin B3)
  • 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. PubChem.
  • Isopropyl nicotin
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
  • A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • Isopropyl nicotinate | C9H11NO2 | CID 68379. PubChem - NIH.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Nicotinic acid. Wikipedia.
  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem.
  • Niacin. (2021). Sciencemadness Wiki.
  • Nicotinic acid ≥98%. Sigma-Aldrich.

Sources

Methodological & Application

Application Notes & Protocols: In Vivo Evaluation of Novel Nicotinic Acid Analogs - A Framework for 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Developing Novel Nicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent with robust efficacy in managing dyslipidemia.[1][2] At pharmacological doses, it favorably modulates a broad spectrum of blood lipids, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] These effects are highly desirable for the prevention of cardiovascular diseases.[3]

However, the clinical utility of nicotinic acid is often limited by a prominent, unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[3] This has spurred the development of novel nicotinic acid analogs, such as 2-(Isopropylamino)nicotinic acid, with the therapeutic goal of retaining the beneficial lipid-modifying properties while minimizing or eliminating the flushing response. This guide provides a comprehensive framework for the in vivo experimental evaluation of such novel analogs, using this compound as a representative candidate.

Hypothesized Mechanism of Action of Nicotinic Acid Analogs

The primary lipid-lowering effects of nicotinic acid are multifaceted. A key mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes.[3][4] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, the reduced activity of hormone-sensitive lipase. This cascade results in decreased lipolysis of triglycerides in adipose tissue, thereby reducing the flux of free fatty acids (FFAs) to the liver.[4][5] With fewer FFAs available, the liver's synthesis of triglycerides and very-low-density lipoprotein (VLDL) is diminished.[5]

It is hypothesized that this compound, as a structural analog of nicotinic acid, will exert its lipid-modifying effects through a similar pathway. The isopropylamino substitution at the 2-position may alter the compound's affinity and selectivity for GPR109A or potentially engage other receptor-independent pathways that contribute to its overall pharmacological profile.

Signaling Pathway of Nicotinic Acid

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid Analog (e.g., this compound) GPR109A GPR109A Receptor NA->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylation) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hepatic_FFAs Hepatic FFA Uptake FFAs->Hepatic_FFAs Released into Circulation and taken up by Liver VLDL_Synthesis VLDL & Triglyceride Synthesis Hepatic_FFAs->VLDL_Synthesis Substrate for

Caption: Hypothesized signaling pathway for this compound in adipocytes.

In Vivo Experimental Models for Hyperlipidemia

The selection of an appropriate animal model is crucial for the preclinical evaluation of lipid-lowering agents.[6] Both diet-induced and chemically-induced models of hyperlipidemia in rodents are widely used and offer distinct advantages.

Diet-Induced Hyperlipidemia (DIH) Model

This model closely mimics the development of hyperlipidemia in humans resulting from the consumption of a high-fat diet. It is particularly useful for evaluating the long-term efficacy and metabolic effects of a test compound.

  • Animal Species: Wistar or Sprague-Dawley rats are commonly used due to their established response to high-fat diets and ease of handling.[7] Mice, including C57BL/6, are also suitable.

  • Rationale: This model allows for the assessment of the compound's ability to prevent or reverse the metabolic changes associated with a diet rich in fats and cholesterol.

Chemically-Induced Hyperlipidemia Model (Triton WR-1339)

This is an acute model that provides a rapid assessment of a compound's lipid-lowering potential. Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in blood lipid levels.[8]

  • Animal Species: Wistar or Sprague-Dawley rats.

  • Rationale: This model is excellent for initial screening and for studying mechanisms related to hepatic lipid synthesis and secretion, as the hyperlipidemia is independent of dietary intake.

Protocols for In Vivo Studies

Protocol 1: Diet-Induced Hyperlipidemia (DIH) in Rats

Objective: To evaluate the chronic efficacy of this compound in a diet-induced hyperlipidemia model.

Materials:

  • Male Wistar rats (150-180g)

  • Standard pellet chow

  • High-Fat Diet (HFD): A common formulation consists of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%).[9][10]

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Fenofibrate or Atorvastatin

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Biochemical assay kits for lipid profiling

Experimental Workflow:

DIH_Workflow Acclimatization Acclimatization (1 week, standard diet) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Induction Hyperlipidemia Induction (4-8 weeks, HFD for all groups except normal control) Grouping->Induction Treatment Treatment Phase (2-4 weeks, daily oral gavage) Induction->Treatment Sacrifice Sacrifice & Sample Collection (Blood & Tissues) Treatment->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: Experimental workflow for the Diet-Induced Hyperlipidemia model.

Step-by-Step Procedure:

  • Acclimatization: House male Wistar rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.[11]

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): Standard diet + Vehicle

    • Group II (HFD Control): High-Fat Diet + Vehicle

    • Group III (Positive Control): HFD + Reference drug (e.g., Fenofibrate, 100 mg/kg)

    • Group IV (Test Group - Low Dose): HFD + this compound (e.g., 50 mg/kg)

    • Group V (Test Group - High Dose): HFD + this compound (e.g., 100 mg/kg)

  • Induction of Hyperlipidemia: Feed Groups II-V the high-fat diet for 4-8 weeks.[10][12] Group I continues on the standard diet. Confirm the development of hyperlipidemia by analyzing baseline blood lipid levels after the induction period.

  • Treatment: Following the induction period, administer the respective treatments daily via oral gavage for 2-4 weeks.

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia. Euthanize the animals and collect liver and adipose tissue for further analysis.

  • Biochemical Analysis: Centrifuge the blood samples to separate serum. Analyze the serum for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein (HDL)

    • Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL) (calculated or measured)

    • Liver function enzymes (ALT, AST) to assess potential hepatotoxicity.

  • Histopathological Analysis (Optional): Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe fat accumulation (steatosis).

Protocol 2: Triton WR-1339 Induced Hyperlipidemia in Rats

Objective: To rapidly screen the acute lipid-lowering effects of this compound.

Materials:

  • Male Wistar rats (180-220g)

  • Triton WR-1339 solution (in sterile saline)

  • This compound

  • Vehicle and positive control as in Protocol 1

  • Blood collection and analysis supplies

Experimental Workflow:

Triton_Workflow Acclimatization Acclimatization & Fasting (1 week acclimatization, then 18h fast) Baseline Baseline Blood Sample (0 hours) Acclimatization->Baseline Treatment Oral Administration (Vehicle, Test Drug, or Positive Control) Baseline->Treatment Induction Triton WR-1339 Injection (100-400 mg/kg, IP) Treatment->Induction Sampling Post-Induction Blood Samples (e.g., 24h and 48h) Induction->Sampling Analysis Biochemical Analysis Sampling->Analysis

Caption: Experimental workflow for the Triton WR-1339 Induced Hyperlipidemia model.

Step-by-Step Procedure:

  • Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals for 18 hours prior to the experiment but allow free access to water.

  • Grouping: Group the animals as described in Protocol 1 (n=6 per group).

  • Baseline Sample and Treatment: Collect a baseline (0 hour) blood sample. Immediately administer the assigned treatments (Vehicle, Test Compound, or Positive Control) via oral gavage.

  • Induction of Hyperlipidemia: One hour after treatment administration, induce hyperlipidemia by a single intraperitoneal (IP) injection of Triton WR-1339 (100 mg/kg).[11]

  • Post-Induction Sampling: Collect blood samples at specified time points after Triton injection, typically at 24 and 48 hours.

  • Biochemical Analysis: Separate serum and analyze for TC, TG, HDL, LDL, and VLDL levels as described in Protocol 1.

Data Presentation and Expected Outcomes

Quantitative data from these studies should be presented clearly for comparison. The primary outcome is the ability of this compound to reduce the elevated levels of TC, TG, and LDL, and potentially increase HDL, compared to the HFD or Triton-treated control groups.

Table 1: Expected Lipid Profile Changes in Response to Treatment

GroupTotal Cholesterol (TC)Triglycerides (TG)LDL CholesterolHDL Cholesterol
Normal Control NormalNormalNormalNormal
HFD/Triton Control ↑↑↑↑↑↑↑↑↑↓ or ↔
Positive Control ↓↓↓↓↓↓
Test Compound ↓ or ↓↓↓ or ↓↓↓ or ↓↓↑ or ↔

Arrow direction indicates the expected change relative to the Normal Control group. The number of arrows indicates the magnitude of the expected change. ↓ (Decrease), ↑ (Increase), ↔ (No significant change).

Conclusion

This framework provides a robust starting point for the in vivo characterization of novel nicotinic acid analogs like this compound. By employing both chronic (diet-induced) and acute (chemically-induced) models of hyperlipidemia, researchers can thoroughly assess the compound's lipid-lowering efficacy, gain insights into its mechanism of action, and evaluate its safety profile. These foundational studies are essential steps in the drug development pipeline for new and improved therapies for dyslipidemia.

References

  • Cignarella, A. (2009). Animal and cellular models for hypolipidemic drugs. Expert Opinion on Drug Discovery, 4(1), 61-9. Available from: [Link]

  • Andrikopoulos, S., et al. (2018). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. Available from: [Link]

  • Bricarello, D. A., et al. (2014). Most appropriate animal models to study the efficacy of statins: a systematic review. European Journal of Clinical Investigation. Available from: [Link]

  • Bricarello, D. A., et al. (2014). Most appropriate animal models to study the efficacy of statins: A systematic review. ResearchGate. Available from: [Link]

  • de Moura, R. F., et al. (2005). Dietary Models for Inducing Hypercholesterolemia in Rats. Brazilian Archives of Biology and Technology. Available from: [Link]

  • Safuan, S., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Malaysian Journal of Medical and Health Sciences. Available from: [Link]

  • Ching, S. M., et al. (2022). Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemical analysis of Morus Rubra fresh fruits extraction. Pharmaceutical and Pharmacological International Journal. Available from: [Link]

  • Noriega, G. O., et al. (2017). Modelling hypercholesterolaemia in rats using high cholesterol diet. Journal of Nutritional Health & Food Science. Available from: [Link]

  • Kumar, A., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Ahmed, A. A., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. ResearchGate. Available from: [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available from: [Link]

  • GlobalRX. (n.d.). Niacin (Nicotinic Acid) USP: Clinical Profile and Applications in Bulk Supply. GlobalRX. Available from: [Link]

  • Zwickenpflug, W., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(1), 178-84. Available from: [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available from: [Link]

  • Gan, J., et al. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The American Journal of Geriatric Pharmacotherapy. Available from: [Link]

  • Fania, L., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Surjana, D., et al. (2017). The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI. Available from: [Link]

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine. Available from: [Link]

  • O'Brien, T., et al. (2013). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia. Available from: [Link]

  • Kasparkova, J., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available from: [Link]

  • Neuvonen, P. J., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Available from: [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Available from: [Link]

Sources

Application Notes and Protocols for the Anticonvulsant Activity Screening of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1][2] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain pharmacoresistant, underscoring the urgent need for novel therapeutic agents.[1][3][4] Nicotinic acid and its derivatives have emerged as a promising area of research in the quest for new anticonvulsant therapies.[5] Studies have shown that nicotinic acid can decrease paroxysmal abnormalities in the electroencephalogram (EEG) of individuals with epilepsy.[6] Furthermore, derivatives of nicotinic acid have demonstrated broad anticonvulsant effects in various preclinical models of seizures.[7][8]

The diverse biological activities of nicotinic acid derivatives, potentially involving modulation of nicotinic acetylcholine receptors (nAChRs) which are implicated in seizure activity, provide a strong rationale for their investigation as potential ASMs.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical screening of a novel nicotinic acid derivative, 2-(Isopropylamino)nicotinic acid, for anticonvulsant activity. The following protocols for well-validated in vivo screening models, the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests, are detailed to provide a robust initial assessment of the compound's potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[11][12][13] Additionally, a protocol for assessing acute neurotoxicity is included, a critical component of early-stage drug development.

I. Compound Preparation and Formulation

Rationale: The synthesis and formulation of the test compound are foundational to any preclinical screening program. The purity of the synthesized compound must be high to ensure that the observed biological effects are attributable to the molecule of interest. The chosen vehicle for administration should be inert and capable of solubilizing or suspending the compound to ensure consistent bioavailability.

Synthesis of this compound:

Protocol for Formulation:

  • Purity Assessment: Prior to in vivo testing, confirm the purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and characterize its structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A purity of >95% is recommended.

  • Vehicle Selection: A common vehicle for preclinical screening is a 0.5% solution of carboxymethylcellulose (CMC) in distilled water. This vehicle is generally well-tolerated and can effectively suspend many compounds for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Preparation of Dosing Solutions:

    • Calculate the required amount of this compound based on the desired doses and the number of animals to be tested.

    • Triturate the powdered compound with a small amount of the 0.5% CMC vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.

    • Prepare fresh dosing solutions on each day of the experiment to ensure stability.

II. In Vivo Screening for Anticonvulsant Activity

The initial in vivo screening of a novel compound typically involves acute seizure models in rodents.[13] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (s.c. PTZ) tests are the two most widely used and well-validated models for identifying potential anticonvulsant activity.[11][13] They are considered predictive for efficacy against generalized tonic-clonic and absence/myoclonic seizures in humans, respectively.[11]

A. Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a model of generalized tonic-clonic seizures.[15] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits in the brain are maximally activated by an electrical stimulus.[15] The abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint, indicating anticonvulsant activity.[15][16]

Experimental Workflow for the MES Test:

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Male Mice, 20-25g) Grouping Randomized Grouping (n=8-10/group) Animal_Acclimation->Grouping Compound_Prep Prepare Test Compound, Vehicle, & Positive Control Grouping->Compound_Prep Administration Drug Administration (i.p. or p.o.) Compound_Prep->Administration Pretreatment Pre-treatment Time (e.g., 30, 60 min) Administration->Pretreatment Anesthesia Corneal Anesthesia (0.5% Tetracaine) Pretreatment->Anesthesia Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record Record Protection (Absence of THE) Observation->Record Calculate Calculate % Protection Record->Calculate ED50 Determine ED₅₀ (Probit Analysis) Calculate->ED50 PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Male Mice, 20-25g) Grouping Randomized Grouping (n=8-10/group) Animal_Acclimation->Grouping Compound_Prep Prepare Test Compound, Vehicle, & Positive Control Grouping->Compound_Prep Administration Drug Administration (i.p. or p.o.) Compound_Prep->Administration Pretreatment Pre-treatment Time (e.g., 30, 60 min) Administration->Pretreatment PTZ_Injection s.c. PTZ Injection (e.g., 85 mg/kg) Pretreatment->PTZ_Injection Observation Observe for 30 min (Clonic Seizures) PTZ_Injection->Observation Record Record Protection (Absence of Clonic Seizure) Observation->Record Calculate Calculate % Protection Record->Calculate ED50 Determine ED₅₀ (Probit Analysis) Calculate->ED50

Caption: Workflow of the subcutaneous PTZ test.

Detailed Protocol:

  • Animals and Grouping: Follow the same procedures as described for the MES test. A suitable positive control for this model is ethosuximide (e.g., 150 mg/kg, i.p.).

  • Drug Administration: Administer the vehicle, positive control, or test compound at various doses as previously described.

  • Pre-treatment Time: Test at the predetermined TPE of the compound.

  • Induction of Seizures:

    • At the TPE, administer PTZ subcutaneously (s.c.) in the scruff of the neck. A commonly used convulsive dose (CD₉₇) in mice is 85 mg/kg. The PTZ should be freshly dissolved in saline. [17][18] * Immediately after PTZ injection, place the animal in an individual observation chamber. [18]5. Observation and Endpoint: Observe the animals continuously for 30 minutes. The endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. Animals that do not exhibit this seizure are considered protected.

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ using probit analysis.

Example Data Presentation:

GroupDose (mg/kg)RouteNProtected% Protection
Vehicle Control-i.p.1000
Ethosuximide150i.p.10990
This compound25i.p.10110
This compound75i.p.10440
This compound200i.p.10880

III. Preliminary Neurotoxicity Screening

Rationale: An ideal anticonvulsant should be effective at doses that do not cause significant side effects, such as motor impairment. The rotarod test is a widely used method to assess the acute neurotoxic effects of a compound on motor coordination in rodents. [7]

Rotarod Test

Principle: This test evaluates a compound's effect on motor coordination and balance by measuring the ability of an animal to remain on a rotating rod. A decreased performance on the rotarod at a given dose indicates potential neurotoxicity.

Detailed Protocol:

  • Apparatus: A rotarod treadmill for mice, typically with a rod diameter of 3 cm, set to a constant speed (e.g., 6-10 rpm).

  • Training: Prior to the test day, train the mice to stay on the rotating rod for a set duration (e.g., 1-2 minutes) in at least two separate trials. Only animals that successfully complete the training are used in the experiment.

  • Procedure:

    • On the test day, administer the vehicle, positive control (e.g., diazepam, 5 mg/kg, i.p.), or test compound at various doses.

    • At the TPE, place the animal on the rotating rod.

    • Record the time the animal remains on the rod, up to a maximum of 120 seconds. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

  • Data Analysis: The number of animals that fail the test in each group is recorded. The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, can be calculated.

Protective Index (PI):

The therapeutic window of a potential anticonvulsant can be estimated by calculating the Protective Index (PI). This is the ratio of the neurotoxic dose to the effective dose (PI = TD₅₀ / ED₅₀). [8]A higher PI value is desirable, as it indicates a wider margin between the dose required for efficacy and the dose that causes adverse effects. [8]

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial preclinical screening of this compound for anticonvulsant activity. Positive results in the MES and/or PTZ tests, coupled with a favorable Protective Index, would warrant further investigation. Subsequent steps in the drug development pipeline could include:

  • Mechanism of Action Studies: Exploring the compound's interaction with relevant targets, such as GABA-A or nicotinic acetylcholine receptors, through in vitro assays like receptor binding or electrophysiological recordings. [19][20]* Chronic Seizure Models: Evaluating the compound's efficacy in more translationally relevant chronic models of epilepsy, such as the kindling model. [21][22]* Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Expanded Toxicology Studies: Conducting more comprehensive safety and toxicology assessments.

By following a systematic and rigorous screening cascade, the therapeutic potential of this compound as a novel anti-seizure medication can be thoroughly evaluated.

References

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Sivarao, D. V., & Medina, R. (2022). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 15(7), 844. [Link]

  • Shimada, T., & Yamagata, T. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (138), 57579. [Link]

  • Shimada, T., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer US. [Link]

  • White, H. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7-12. [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Löscher, W., et al. (2013). Identification of new treatments for epilepsy: issues in preclinical methodology. Epilepsia, 54(5), 753-766. [Link]

  • Slideshare. (n.d.). Screening models of antiepileptic and nootropic drugs. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Balaji, P., et al. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs-An Overview. Journal of Advanced Zoology. [Link]

  • Slideshare. (n.d.). Anti epileptic screening model. [Link]

  • Ambrósio, A. F., et al. (2014). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsia, 55(12), 1934-1949. [Link]

  • Hoffer, A. (1956). THE EFFECT OF ADRENOCHROME AND NIACIN ON THE ELECTROENCEPHALOGRAM OF EPILEPTICS. American Journal of Psychiatry, 113(3), 267-268. [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

  • Grone, B. P., & Baraban, S. C. (2015). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 12(2), 348-357. [Link]

  • Löscher, W., & Schmidt, D. (2011). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Epilepsy & Behavior, 22(1), 1-10. [Link]

  • Wang, Y. (2021). Cholinergic Signaling and Epilepsy. Encyclopedia.pub. [Link]

  • Qadir, M., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS One, 12(1), e0169376. [Link]

  • Krysa, M., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Barker, B. S., et al. (2020). Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus. Neuroscience, 425, 280-300. [Link]

  • Becchetti, A., & Aracri, P. (2023). Nicotinic acetylcholine receptors and epilepsy. Neuropharmacology, 223, 109325. [Link]

  • Barker, B. S., et al. (2021). Screening for efficacious anticonvulsants and neuroprotectants in delayed treatment models of organophosphate-induced status epilepticus. Neuroscience, 425, 280-300. [Link]

  • Swiader, M. J., et al. (2016). Protective action of nicotinic acid benzylamide in a variety of chemically-induced seizures in mice. Pharmacological Reports, 68(2), 355-360. [Link]

  • Swiader, M. J., et al. (2011). Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study. Pharmacological Reports, 63(3), 736-743. [Link]

  • Patsnap. (2025). What drugs are in development for Epilepsy?. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]

  • Hawkins, N. A., & Kearney, J. A. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 57(5), 718-726. [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

  • CURE Epilepsy. (2020). Epilepsy Drug Development: Clinical Trials. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]

  • European Medicines Agency. (2023). Guideline on clinical investigation of medicinal products in the treatment of epileptic disorders. [Link]

  • Parmar, S. S., et al. (1975). Anticonvulsant Activity and Selective Inhibition of Nicotinamide Adenine Dinucleotide-Dependent Oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) Phenothiazines. Journal of Pharmaceutical Sciences, 64(6), 971-974. [Link]

  • Espinoza, S., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 27(19), 6528. [Link]

  • Gorniak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 226. [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

2-(Isopropylamino)nicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), is a compound of interest for researchers in drug discovery and development. Nicotinic acid is well-known for its lipid-modifying effects, primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is predominantly coupled to a Gi protein, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade is a key mechanism for the therapeutic effects of nicotinic acid.[1][2][3] Beyond G-protein signaling, ligand-induced activation of GPR109A can also trigger the recruitment of β-arrestin, a critical step in receptor desensitization, internalization, and G-protein-independent signaling.[4][5] Furthermore, as a nicotinic acid derivative, this compound may also influence intracellular nicotinamide adenine dinucleotide (NAD+) levels, a crucial coenzyme in cellular metabolism and energy production.[6][7][8][9]

These application notes provide a comprehensive guide for researchers to characterize the cellular activity of this compound. The protocols detailed below will enable the elucidation of its primary mechanism of action, potential for biased signaling, and its broader effects on cell health and metabolism.

I. GPR109A-Mediated Signaling: The Primary Target

The initial characterization of this compound should focus on its interaction with the GPR109A receptor. The following assays are designed to determine if the compound acts as an agonist or antagonist at this receptor and to dissect the downstream signaling pathways it modulates.

cAMP Assay for Gi-Coupled Receptor Activation

Principle: Activation of the Gi-coupled GPR109A receptor by an agonist will inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This assay measures the change in cAMP levels in cells expressing GPR109A upon treatment with this compound. A common method to induce a measurable baseline of cAMP is to stimulate the cells with forskolin, a direct activator of adenylyl cyclase.

Workflow Diagram:

camp_assay_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection seed_cells Seed GPR109A-expressing cells into a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add this compound and Forskolin (optional) incubate_30m Incubate for 30 minutes add_compound->incubate_30m lyse_cells Lyse cells detect_camp Detect cAMP using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_camp

Caption: Workflow for the cAMP assay to measure Gi activation.

Protocol: HTRF-Based cAMP Assay

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the detection of cAMP, which is a robust and high-throughput method.[10]

Materials:

  • HEK293 cells stably expressing human GPR109A (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin

  • Nicotinic acid (positive control)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • White, solid-bottom 96- or 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells in a white, solid-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of the positive control, nicotinic acid.

  • Forskolin Stimulation (for agonist testing): Prepare a solution of forskolin in assay buffer at a concentration that induces a submaximal stimulation of adenylyl cyclase (typically in the low micromolar range, to be optimized).

  • Treatment:

    • For agonist mode: Add the diluted this compound or nicotinic acid to the cells, followed immediately by the addition of forskolin.

    • For antagonist mode: Add the diluted this compound and incubate for 15-30 minutes before adding a fixed concentration of nicotinic acid (e.g., its EC80).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Signal Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Expected Results: If this compound is a GPR109A agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed.

ParameterDescription
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.
IC50 The concentration of an antagonist that inhibits the response of an agonist by 50%.
Emax The maximum response achievable by an agonist.
β-Arrestin Recruitment Assay

Principle: Upon activation by an agonist, GPR109A is phosphorylated, leading to the recruitment of β-arrestin proteins.[4][5] This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[4][11][12] This assay is crucial for identifying biased agonists that may preferentially activate the β-arrestin pathway over the G-protein pathway.

Signaling Pathway Diagram:

barr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling ligand This compound gpr109a GPR109A ligand->gpr109a Binds grk GRK gpr109a->grk Activates p_gpr109a Phosphorylated GPR109A grk->p_gpr109a Phosphorylates barr β-Arrestin p_gpr109a->barr Recruits internalization Receptor Internalization barr->internalization mapk MAPK Signaling barr->mapk

Caption: Simplified β-arrestin recruitment pathway upon GPR109A activation.

Protocol: Enzyme Fragment Complementation (EFC) Assay

This protocol is based on the DiscoverX PathHunter® technology.[12]

Materials:

  • Cells stably co-expressing GPR109A fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium.

  • This compound.

  • Nicotinic acid (positive control).

  • PathHunter® detection reagents.

  • White, solid-bottom 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells in a white, solid-bottom 96-well plate at an appropriate density and incubate for 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control, nicotinic acid, in assay buffer.

  • Treatment: Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.

  • Signal Detection: Add the PathHunter® detection reagents.

  • Signal Reading: Incubate for 60 minutes at room temperature and read the luminescent signal on a luminometer.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Expected Results: An agonist will induce a dose-dependent increase in the luminescent signal, indicating the recruitment of β-arrestin to GPR109A.

ParameterDescription
EC50 The concentration of an agonist that induces 50% of the maximal β-arrestin recruitment.
Emax The maximum level of β-arrestin recruitment induced by the agonist.
Inositol Phosphate Assay for Gq-Coupled Receptor Activation

Principle: While GPR109A is primarily Gi-coupled, it is prudent to test for any potential coupling to Gq proteins. Gq activation leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1).[13] Assays that measure the accumulation of IP1 provide a stable and reliable readout for Gq activation.[13][15][16][17]

Protocol: HTRF-Based IP-One Assay

This protocol is based on the Cisbio IP-One HTRF assay.

Materials:

  • HEK293 cells expressing GPR109A.

  • Cell culture medium.

  • This compound.

  • A known Gq-coupled receptor agonist (positive control for the assay system, if a Gq-coupled receptor is also expressed).

  • IP-One HTRF assay kit.

  • White, solid-bottom 96- or 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells in a white, solid-bottom 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Treatment: Add the diluted compound to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Add the IP1-d2 and anti-IP1 cryptate HTRF reagents.

  • Signal Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve.

Expected Results: If this compound activates Gq signaling through GPR109A, a dose-dependent increase in IP1 accumulation will be observed. If no change is seen, it suggests a lack of Gq coupling.

II. Broader Cellular Effects

Beyond direct GPR109A signaling, it is important to assess the overall impact of this compound on cell health and metabolism.

Cell Viability and Cytotoxicity Assay

Principle: To ensure that the observed effects in the signaling assays are not due to compound-induced cell death, a cytotoxicity assay should be performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

Materials:

  • GPR109A-expressing cells.

  • Cell culture medium.

  • This compound.

  • Doxorubicin (positive control for cytotoxicity).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Clear 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a clear 96-well plate and incubate for 24 hours.

  • Treatment: Add a serial dilution of this compound to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Expected Results: This assay will determine the concentration range at which this compound is non-toxic to the cells, ensuring that the concentrations used in the signaling assays are not confounding the results.

Intracellular NAD+ Level Measurement

Principle: Nicotinic acid is a precursor for the synthesis of NAD+ via the Preiss-Handler pathway.[18] It is valuable to determine if this compound shares this property and can modulate intracellular NAD+ levels. This can be measured using commercially available NAD+/NADH detection kits.

Protocol: NAD+/NADH Assay

Materials:

  • Cells of interest (e.g., HEK293, hepatocytes).

  • Cell culture medium.

  • This compound.

  • Nicotinic acid (positive control).

  • NAD+/NADH assay kit (e.g., from Promega, Abcam).

  • White or clear 96-well plates.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for a specified period (e.g., 6-24 hours).[6]

  • Cell Lysis: Lyse the cells according to the assay kit protocol to release intracellular NAD+ and NADH.

  • NAD+/NADH Detection: Follow the kit's instructions to measure the levels of NAD+ and NADH. This typically involves enzymatic reactions that lead to a colorimetric, fluorescent, or luminescent signal.

  • Signal Reading: Read the signal using the appropriate plate reader.

  • Data Analysis: Calculate the intracellular concentrations of NAD+ and NADH and the NAD+/NADH ratio.

Expected Results: An increase in intracellular NAD+ levels upon treatment with this compound would suggest its involvement in NAD+ biosynthesis.

ParameterDescription
Total NAD+/NADH The combined concentration of the oxidized and reduced forms of the coenzyme.
NAD+/NADH Ratio An indicator of the cellular redox state.

III. Data Interpretation and Advanced Insights

The combination of these assays will provide a comprehensive pharmacological profile of this compound. By comparing the potencies (EC50 values) and efficacies (Emax values) from the cAMP and β-arrestin assays, researchers can assess for signaling bias. For instance, a compound that is more potent or efficacious at recruiting β-arrestin than at inhibiting cAMP production would be considered β-arrestin biased.

Workflow for Compound Characterization:

compound_characterization cluster_primary Primary Target Engagement cluster_secondary Broader Cellular Effects cluster_analysis Data Analysis & Profiling start This compound cAMP_assay cAMP Assay (Gi) start->cAMP_assay barr_assay β-Arrestin Assay start->barr_assay ip1_assay IP1 Assay (Gq) start->ip1_assay viability_assay Cell Viability Assay start->viability_assay nad_assay NAD+ Level Assay start->nad_assay potency_efficacy Determine Potency (EC50/IC50) and Efficacy (Emax) cAMP_assay->potency_efficacy barr_assay->potency_efficacy ip1_assay->potency_efficacy pharmacological_profile Comprehensive Pharmacological Profile viability_assay->pharmacological_profile nad_assay->pharmacological_profile bias_analysis Signaling Bias Analysis potency_efficacy->bias_analysis bias_analysis->pharmacological_profile

Caption: A logical workflow for the comprehensive characterization of this compound.

By following these detailed protocols, researchers can effectively and accurately characterize the cellular mechanisms of this compound, providing crucial insights for its potential therapeutic applications.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC. [Link]

  • Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. [Link]

  • Fania, L., et al. (2020). Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention. MDPI. [Link]

  • Mori, K., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Wikipedia. Vitamin B3. [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. [Link]

  • DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Juhascik, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed. [Link]

  • Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. PubMed. [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. PubMed. [Link]

  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Promega Korea. GloSensor™ cAMP Assay Protocol. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ResearchGate. [Link]

  • Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • Hara, N., et al. (2007). Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells. PubMed. [Link]

  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]

  • Zhang, R., et al. (2023). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. PMC. [Link]

  • DiscoverX. GPCR β-Arrestin Product Solutions. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Bentham Open Archives. [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs?. [Link]

Sources

Application Notes and Protocols for the Dissolution of 2-(Isopropylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-(Isopropylamino)nicotinic acid (CAS: 885275-12-7) for various experimental applications. This guide is founded on established principles of chemical solubility and provides detailed protocols to ensure reliable and reproducible results.

Introduction: Understanding the Molecule

This compound is a derivative of nicotinic acid, a member of the vitamin B3 family.[1][2] Its structure, featuring a carboxylic acid group and an isopropylamino substituent on the pyridine ring, classifies it as a weakly acidic aromatic compound. The physicochemical properties of this molecule, particularly its solubility and ionization state (pKa), are critical determinants for its handling and application in experimental settings. While specific experimental data for this compound is not widely available, we can infer its behavior from closely related analogs like 2-aminonicotinic acid, which has a predicted pKa of approximately 2.94.[3][4][5] This low pKa value indicates that the carboxylic acid moiety is the primary acidic center and will be deprotonated at physiological pH.

Key Physicochemical Properties (Inferred and Known):

PropertyValue/InformationSource(s)
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [3]
Predicted pKa ~2.9 (estimated based on 2-aminonicotinic acid)[3][5]
Appearance Off-white to light yellow crystalline powder[6]
General Solubility Likely soluble in organic solvents like DMSO and has some aqueous solubility, especially at higher pH.[3][6]

Safety Precautions and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as an irritant, and appropriate personal protective equipment (PPE) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.

  • Skin Protection: Wear nitrile gloves and a lab coat to avoid skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.

  • General Hygiene: Avoid breathing dust and wash hands thoroughly after handling.

The Science of Dissolution: A Step-by-Step Rationale

The dissolution of a weakly acidic compound like this compound is governed by the principles of ionization and solvent polarity. The following workflow provides a logical approach to achieving complete dissolution while maintaining the integrity of the compound.

Dissolution_Workflow Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting weigh 1. Weigh Compound select_solvent 2. Select Primary Solvent weigh->select_solvent add_solvent 3. Add Solvent to Compound select_solvent->add_solvent mix 4. Mix Thoroughly (Vortex/Sonicate) add_solvent->mix observe 5. Observe for Complete Dissolution mix->observe not_dissolved Incomplete Dissolution observe->not_dissolved No end Solution Ready for Use observe->end Yes adjust_ph 6a. Adjust pH (for aqueous solutions) not_dissolved->adjust_ph gentle_heat 6b. Gentle Heating not_dissolved->gentle_heat sonicate_more 6c. Further Sonication not_dissolved->sonicate_more adjust_ph->mix gentle_heat->mix sonicate_more->mix

Caption: A step-by-step workflow for the dissolution of this compound.

Recommended Dissolution Protocols

Based on the properties of related nicotinic acid derivatives, the following protocols are recommended. It is always best practice to start with a small amount of the compound to test solubility before preparing a large stock solution.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (Recommended)

For most in vitro biological assays, preparing a concentrated stock solution in an organic solvent is the preferred method. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for a wide range of organic molecules.[7]

Materials:

  • This compound

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.802 mg.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM stock solution, add 1 mL of DMSO to 1.802 mg of the compound.

    • Securely cap the vial.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent potential degradation.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.

Protocol 2: Preparation of an Aqueous Solution

For experiments where organic solvents are not permissible, an aqueous solution can be prepared. The solubility of this compound in water is expected to be pH-dependent. As a weak acid, its solubility will increase significantly at a pH above its pKa.

Materials:

  • This compound

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Sterile containers

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Suspension:

    • Weigh the desired amount of this compound and place it in a sterile container with a magnetic stir bar.

    • Add a portion of the final desired volume of high-purity water (e.g., 80% of the final volume). The compound will likely not fully dissolve at neutral pH.

  • pH Adjustment:

    • While stirring, slowly add small increments of 1 M NaOH solution dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the compound is fully dissolved. The pH will likely need to be adjusted to be significantly above the estimated pKa of ~2.9. A pH of 7.0 or higher is a reasonable target.

  • Final Volume and Sterilization:

    • Once the compound is dissolved, add high-purity water to reach the final desired volume.

    • For sterile applications, filter the final solution through a 0.22 µm sterile filter.

  • Storage:

    • Store the aqueous solution at 4°C for short-term use (a few days). For longer-term storage, it is advisable to prepare fresh solutions.

Troubleshooting Common Dissolution Issues

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of organic solvent in the final solution is too low.Decrease the final concentration of the compound. Increase the percentage of the organic solvent in the final dilution (if the experimental system allows). Ensure the pH of the final buffer is appropriate to maintain the ionized (more soluble) form of the compound.
The compound does not fully dissolve in the organic solvent. The concentration is too high. The solvent is not pure (contains water).Try a lower concentration. Use anhydrous solvent. Apply gentle heating (37°C) or sonication. If still unsuccessful, consider a different organic solvent such as Dimethylformamide (DMF).
The aqueous solution becomes cloudy over time. The compound is precipitating due to a change in pH or temperature. Microbial growth in non-sterile solutions.Ensure the pH of the solution is stable. Store at a constant temperature. Prepare fresh solutions and use sterile techniques and filtration.

Conclusion

The successful dissolution of this compound is a critical first step for its use in research and development. By understanding its chemical nature as a weak acid and applying the principles of solvent selection and pH adjustment, researchers can prepare reliable and reproducible solutions for their experiments. The protocols provided in this guide offer a systematic approach to achieving this, ensuring the integrity and efficacy of the compound in downstream applications.

References

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Martin, E. I., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Galvez, J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(38), 24566-24576.
  • Hele, J. (2020). Prediction of pKa values of small molecules via graph neural networks. TU Wien's reposiTUm.
  • Ismail, E. H., et al. (2014). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 19(6), 7349-7363.
  • Al-Mestarihi, A. H., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 6(40), 26333-26342.
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 138-143.
  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Kumar, A., et al. (2018). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry - Section B, 57B(1), 108-118.
  • Slideshare. (2018, April 16). Chemical and physical properties of niacin. Retrieved from [Link]

  • Ivanov, A. V., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(16), 4945.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening of 2-(Isopropylamino)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for identifying and characterizing novel bioactive 2-(isopropylamino)nicotinic acid derivatives. Nicotinic acid and its analogs represent a promising class of small molecules with potential therapeutic applications ranging from anti-inflammatory to anticancer and metabolic disease treatments.[1][2][3][4] This guide details a robust, field-proven workflow, from initial assay development and validation to hit confirmation and secondary screening, grounded in established scientific principles to ensure data integrity and actionable outcomes.

Introduction: The Rationale for Screening Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) is a well-known modulator of lipid metabolism, but its therapeutic utility is often limited by side effects. Chemical modification of the nicotinic acid scaffold, such as the synthesis of this compound derivatives, offers a strategy to explore novel chemical space and identify compounds with improved potency, selectivity, and pharmacological profiles.[4][5] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries against specific biological targets to identify "hits"—compounds that modulate the target's activity.[6][7][8]

This application note will use a hypothetical biochemical assay targeting an enzyme, "Target-X," to illustrate the HTS process. The principles and protocols described herein are broadly applicable and can be adapted to various target classes (e.g., GPCRs, kinases, proteases) and assay technologies.[9][10]

The High-Throughput Screening Cascade: A Validated Workflow

A successful HTS campaign is a multi-step, iterative process designed to systematically reduce a large compound library to a small number of validated, high-quality hits. Each stage employs assays of increasing biological complexity and decreasing throughput to eliminate false positives and enrich for compounds with the desired mechanism of action.[11][12]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal Optimization PrimaryHTS Primary HTS (Single Concentration) AssayVal->PrimaryHTS HitID Primary Hit Identification PrimaryHTS->HitID Data Analysis HitConf Hit Confirmation (Fresh Compound) HitID->HitConf DoseResponse Dose-Response (IC50/EC50) HitConf->DoseResponse Validation SAR Preliminary SAR DoseResponse->SAR Ranking & Analysis Secondary Secondary & Counter-Screening SAR->Secondary LeadOpt Hit-to-Lead Optimization Secondary->LeadOpt Mechanism & Specificity

Figure 1: The HTS cascade from assay development to lead generation.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay.[7] The goal of this phase is to develop an assay that is amenable to automation and miniaturization (typically in 384- or 1536-well plate formats) and can reliably distinguish between active and inactive compounds.[13]

Choosing the Right Assay Format

For our hypothetical enzyme, Target-X, a fluorescence-based biochemical assay is an excellent choice due to its high sensitivity, adaptability, and low background interference.[6][14] We will design an assay that measures the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product. Inhibition of Target-X by a test compound will result in a decrease in the fluorescent signal.

Causality: A fluorescence intensity (FI) format is chosen over more complex formats like Fluorescence Polarization (FP) or TR-FRET initially because it is often more straightforward to develop, cost-effective, and less prone to certain types of compound interference, making it ideal for a primary screen.[14][15]

Protocol: Assay Optimization

Objective: To determine the optimal concentrations of enzyme and substrate, and the ideal incubation time to ensure the reaction is in the linear range and sensitive to inhibition. This is critical for identifying competitive inhibitors.[16][17]

Materials:

  • Purified recombinant Target-X enzyme

  • Fluorogenic substrate (e.g., a custom peptide with a fluorescent reporter)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Known inhibitor of Target-X (Positive Control)

  • DMSO (Vehicle/Negative Control)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence intensity capabilities

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of Target-X in assay buffer.

    • Add a fixed, saturating concentration of substrate to all wells.

    • Dispense the enzyme dilutions across the plate.

    • Incubate at room temperature and measure fluorescence intensity every 5 minutes for 60 minutes.

    • Goal: Identify the enzyme concentration that yields a robust signal well above background and remains in the linear phase of the reaction for the desired assay duration (e.g., 30 minutes).

  • Substrate Titration (Kₘ Determination):

    • Using the optimal enzyme concentration from Step 1, prepare serial dilutions of the substrate.

    • Initiate the reaction and measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity).

    • Causality: For screening competitive inhibitors, the substrate concentration should be set at or below the Kₘ value.[16] This ensures that potential inhibitors are not outcompeted by high concentrations of the substrate, thereby increasing the assay's sensitivity to this class of compounds.[17]

Protocol: Assay Validation using Z'-Factor

Objective: To statistically validate the assay's quality and suitability for HTS. The Z'-factor is the industry-standard metric for this purpose.[18][19]

Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (maximum inhibition).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (no inhibition/DMSO).

Methodology:

  • Prepare a 384-well plate. Designate half the wells for the negative control (DMSO) and the other half for the positive control (a saturating concentration of a known inhibitor).

  • Add Target-X enzyme and substrate to all wells according to the optimized conditions.

  • Incubate for the predetermined time.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the Z'-factor using the formula above.

Data Interpretation:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable for HTS.[18][20][21]
0 to 0.5AcceptableMay be usable but requires caution.[20]
< 0UnacceptableNot suitable for screening.[20]

An assay is considered validated and ready for HTS only when it consistently produces a Z'-factor > 0.5.[13]

Phase 2: The Primary HTS Campaign

Objective: To screen the entire library of this compound derivatives at a single concentration to identify "primary hits."

Compound Management and Plating

Effective compound management is crucial for data integrity.[22][23]

  • Compounds are typically stored at -20°C or -80°C in 10 mM DMSO stocks.[24]

  • For the screen, source plates are thawed, and compounds are acoustically dispensed or pin-transferred into 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).[13]

  • Causality: Using non-contact acoustic dispensing minimizes the risk of carryover contamination between wells, a common source of false positives. It also allows for precise transfer of very small volumes, conserving precious compound stocks.[24]

Protocol: Automated Primary Screening
  • Compound Plating: Using an automated liquid handler, transfer the library compounds, positive controls, and negative controls into the assay plates.

  • Reagent Addition: Dispense the optimized concentration of Target-X enzyme into all wells.

  • Initiation: Dispense the optimized concentration of the fluorogenic substrate to start the reaction.

  • Incubation: Incubate the plates for the optimized duration at a controlled temperature.

  • Detection: Read the fluorescence intensity of each well using an automated plate reader integrated with a plate stacker.[25]

Data Analysis and Hit Selection
  • Normalization: Raw fluorescence data from each well is normalized to the plate's controls. The percent inhibition is calculated: % Inhibition = 100 * [ 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) ]

  • Hit Criteria: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a percent inhibition greater than three times the standard deviation of the negative (DMSO) controls.

Data_Analysis RawData Raw Fluorescence Data Normalization Normalization & % Inhibition Calculation RawData->Normalization QC Plate Quality Control (Z' > 0.5) Normalization->QC HitSelection Hit Selection (e.g., >50% Inhibition) QC->HitSelection If Pass HitList Primary Hit List HitSelection->HitList

Figure 2: Data analysis pipeline for primary hit selection.

Phase 3: Hit Confirmation and Potency Determination

Not all primary hits are real. False positives can arise from compound autofluorescence, light scattering, or non-specific reactivity.[11] This phase is designed to confirm the activity of the primary hits and determine their potency.

Protocol: Hit Confirmation
  • Re-order/Re-synthesis: Obtain fresh, dry powder samples of the primary hit compounds to rule out degradation or contamination issues in the original library stock.[11]

  • Re-test: Test the fresh compounds in the primary assay at the same single concentration to confirm activity. Only compounds that reproduce their activity are carried forward.

Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations. The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[26][27]

Methodology:

  • Prepare a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Dispense the dilution series into a 384-well plate.

  • Perform the biochemical assay as described for the primary screen.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.[27][28]

Data Presentation:

Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Deriv-0011.21.198.5
Deriv-0025.80.999.1
Deriv-003> 50N/A25.3
Deriv-0040.71.097.9

Causality: Presenting data in a table allows for easy comparison and ranking of compound potencies. The Hill Slope provides insight into the binding stoichiometry; a value near 1.0 is consistent with a 1:1 binding interaction.[28][29]

Phase 4: Secondary and Counter-Screening

Objective: To further characterize the validated hits, confirm their mechanism of action, and eliminate compounds that act through undesirable or non-specific mechanisms.[30][31][32]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[11] This helps to eliminate artifacts specific to the primary assay format.

  • Example: If the primary screen was fluorescence-based, a secondary assay could use a luminescence-based readout or a label-free technology like Surface Plasmon Resonance (SPR) to directly measure binding to Target-X.

Counter-Screens

Counter-screens are used to assess the specificity of the hit compounds.

  • Example: Screen the hits against a closely related enzyme ("Counter-Target-Y") to identify compounds that are selective for Target-X. A compound that inhibits both enzymes may have off-target effects in a biological system.[11]

Cell-Based Assays

Ultimately, a compound must be active in a more physiologically relevant environment.[17]

  • Example: Develop a cell-based assay where the activity of Target-X can be measured in intact cells. This tests the compound's ability to cross the cell membrane and engage its target in a complex cellular milieu. This step provides a crucial link between biochemical activity and potential cellular efficacy.[25]

Conclusion and Next Steps

Following this structured HTS cascade, a researcher can confidently identify and validate a set of this compound derivatives with confirmed on-target activity, established potency, and a desirable specificity profile. These high-quality hits form the starting point for the next phase of drug discovery: hit-to-lead optimization, where medicinal chemistry efforts will focus on improving the potency, selectivity, and drug-like properties of the initial scaffolds.

References

  • Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Synapse. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Elder, D. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Lodge, N. J., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Sharma, R., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

  • The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Gonzalez, G. (2021, January 6). Drug dose-response data analysis. Towards Data Science. [Link]

  • Agilent. (n.d.). High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. [Link]

  • BMG LABTECH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Sittampalam, G. S., et al. (2004). Design and implementation of high-throughput screening assays. PubMed. [Link]

  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. [Link]

  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]

  • The World of Science. (2025, September 7). High Throughput Screening Explained Simply (5 Minutes). YouTube. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from Wikipedia. [Link]

  • Cer, R. Z., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. [Link]

  • Grimaldi, M., et al. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]

  • Atiya, R. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Wilson, Z., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Protocols.io. (2019, October 3). 16 High Throughput Screening with Fluorescent Probe. [Link]

  • Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. PubMed - NIH. [Link]

  • HTS. (n.d.). Compound Management. Retrieved from HTS. [Link]

  • Blucher, A. S., & McWeeney, S. K. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. [Link]

  • Wassermann, A. M., et al. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. [Link]

  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • Lonza. (n.d.). What is high-throughput screening (HTS) and how can Lonza help?. [Link]

Sources

Application Notes & Protocols: The Role of Nicotinic Acid in Advancing Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nicotinic Acid (Niacin) in neuroscience research. While the initial inquiry specified 2-(Isopropylamino)nicotinic acid, the available scientific literature predominantly focuses on the parent compound, nicotinic acid, and its amide, nicotinamide, as key modulators of neurological function and disease. This guide, therefore, concentrates on the well-established applications and methodologies for nicotinic acid, providing a robust framework for its investigation in a neuroscience context.

Introduction: Nicotinic Acid as a Neuroactive Agent

Nicotinic acid, a form of vitamin B3, is an essential nutrient with a long-established role in cellular metabolism.[1] Beyond its nutritional functions, pharmacological doses of nicotinic acid have profound effects on lipid metabolism and have been used for decades to treat dyslipidemia.[2][3] More recently, a growing body of evidence has illuminated its significant and multifaceted roles within the central nervous system (CNS).

In the CNS, nicotinic acid and its derivatives are precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are fundamental to cellular respiration and DNA repair.[1] This positions nicotinic acid as a critical molecule in maintaining neuronal health and function. Research increasingly points to its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and conditions involving neuroinflammation.[4][5][6]

Core Mechanisms of Action in the CNS

The neuroprotective and modulatory effects of nicotinic acid are primarily attributed to two interconnected mechanisms: its role in NAD+ biosynthesis and its function as a signaling molecule through specific receptors.

NAD+ Precursor and Mitochondrial Function

Nicotinic acid is a key precursor for the synthesis of NAD+ via the Preiss-Handler pathway.[7] NAD+ is a critical cofactor for enzymes involved in cellular energy metabolism and is essential for mitochondrial function.[5] In neurodegenerative diseases, mitochondrial dysfunction is a common pathological feature. By boosting cellular NAD+ levels, nicotinic acid can enhance mitochondrial function, improve energy production in neurons, and protect against cellular stress.[5][8]

GPR109A (HCA2) Receptor Activation and Anti-Inflammatory Signaling

Nicotinic acid is a potent agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3][9] This receptor is expressed on various immune cells, including microglia, the resident immune cells of the brain.[7][10] Activation of GPR109A by nicotinic acid has been shown to exert potent anti-inflammatory effects.[6][10]

One of the key downstream effects of GPR109A activation is the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[6][10] By suppressing NF-κB signaling, nicotinic acid can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6, thereby mitigating neuroinflammation.[6] This mechanism is of significant interest in diseases with a strong neuroinflammatory component, such as Parkinson's and Alzheimer's disease.[6][10]

NA Nicotinic Acid GPR109A GPR109A (HCA2) Receptor (on Microglia/Immune Cells) NA->GPR109A Binds & Activates AC_inhibition Adenylate Cyclase Inhibition GPR109A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition NFkB_pathway NF-κB Pathway Inhibition PKA_inhibition->NFkB_pathway Cytokine_decrease ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_pathway->Cytokine_decrease Anti_inflammatory Anti-inflammatory Effects Cytokine_decrease->Anti_inflammatory

Caption: Nicotinic Acid's Anti-Inflammatory Signaling Pathway via GPR109A.

Applications in Neuroscience Research Models

Nicotinic acid has demonstrated therapeutic potential in a variety of preclinical models of neurological disorders.

Alzheimer's Disease (AD)

In mouse models of AD, supplementation with nicotinic acid has been shown to improve cognitive function.[4][11] The proposed mechanisms include reducing the formation of amyloid-beta (Aβ) plaques, improving mitochondrial metabolism, and reducing inflammation.[4] Clinical trials are underway to investigate the potential of nicotinic acid and its derivatives in treating AD.[12][13]

Parkinson's Disease (PD)

Individuals with Parkinson's disease have been reported to have lower levels of vitamin B3.[5] Supplementation with niacin in PD patients has been associated with improvements in motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS).[5] The neuroprotective effects in PD models are thought to be mediated by boosting mitochondrial function and reducing neuroinflammation.[5][6] Epidemiological studies suggest that higher dietary intake of niacin is associated with a lower risk of developing PD.[14]

Neuroinflammation and Oxidative Stress

Nicotinic acid's ability to modulate microglial activation and suppress inflammatory cytokine production makes it a valuable tool for studying neuroinflammation.[6][10] In models of spinal cord injury, niacin treatment promoted a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages, leading to reduced demyelination and improved functional recovery.[15] It also plays a role in combating oxidative stress by increasing the pool of NAD(P)+, which is crucial for antioxidant defense systems.[16]

Experimental Protocols

The following are example protocols for investigating the effects of nicotinic acid in common neuroscience research models. These should be adapted based on specific experimental goals and institutional guidelines.

In Vitro Protocol: Assessing Anti-Inflammatory Effects on Microglia

This protocol outlines a method to determine if nicotinic acid can reduce the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).

Objective: To measure the effect of nicotinic acid on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated microglial cells.

Materials:

  • BV-2 or primary microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Nicotinic Acid (Sigma-Aldrich, Cat# N4126 or equivalent)

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich, Cat# L2630 or equivalent)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6 (R&D Systems or equivalent)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Nicotinic Acid Pre-treatment: Prepare stock solutions of nicotinic acid in sterile PBS. On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 100 µM, 300 µM, 500 µM). Remove the culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of nicotinic acid. Include a vehicle control (medium with PBS). Incubate for 2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.

start Seed Microglial Cells (5x10^4 cells/well) incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with Nicotinic Acid (2h) incubate1->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect analyze Analyze Cytokines (ELISA) collect->analyze end Data Analysis analyze->end

Caption: Workflow for In Vitro Microglial Anti-Inflammatory Assay.

In Vivo Protocol: Evaluation in a Mouse Model of Parkinson's Disease

This protocol describes a general approach to assess the neuroprotective effects of nicotinic acid in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.

Objective: To determine if nicotinic acid administration can protect against MPTP-induced dopaminergic neuron loss and motor deficits.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Nicotinic Acid

  • MPTP-HCl (Sigma-Aldrich, Cat# M0896 or equivalent)

  • Saline (0.9% NaCl)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase (TH) antibody)

Procedure:

  • Acclimation and Grouping: Acclimate mice for at least one week. Randomly divide them into four groups:

    • Group 1: Saline + Saline (Control)

    • Group 2: Saline + MPTP

    • Group 3: Nicotinic Acid + MPTP

    • Group 4: Nicotinic Acid + Saline

  • Nicotinic Acid Administration: Dissolve nicotinic acid in saline. Administer nicotinic acid (e.g., 100 mg/kg) or saline vehicle via oral gavage or intraperitoneal (i.p.) injection daily for 14 days.

  • MPTP Induction: On day 8 of nicotinic acid treatment, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Administer saline to the control groups.

  • Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline (before treatment) and on day 14.

  • Tissue Collection and Processing: On day 15, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect the brains and process them for immunohistochemistry.

  • Immunohistochemistry: Section the substantia nigra and striatum. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

  • Quantification and Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods. Analyze behavioral and histological data using appropriate statistical tests (e.g., two-way ANOVA).

Data Presentation

Table 1: Expected Outcomes of Nicotinic Acid Treatment in Preclinical Models

Model Parameter Measured Expected Effect of Nicotinic Acid Primary Mechanism
In Vitro (LPS-stimulated Microglia) Pro-inflammatory Cytokine Levels (TNF-α, IL-6)DecreaseGPR109A activation, NF-κB inhibition
In Vivo (MPTP Mouse Model of PD) Dopaminergic Neuron Survival (TH+ cells)IncreaseAnti-inflammatory, enhanced mitochondrial function
Motor Coordination (Rotarod Performance)ImprovementNeuroprotection of motor pathways
In Vivo (APP/PS1 Mouse Model of AD) Cognitive Function (e.g., Morris Water Maze)ImprovementReduced Aβ, anti-inflammatory, improved metabolism
Amyloid Plaque LoadDecreaseModulation of amyloid processing pathways

Conclusion

Nicotinic acid is a pleiotropic molecule with significant potential in neuroscience research. Its ability to enhance cellular bioenergetics through NAD+ synthesis and to quell neuroinflammation via GPR109A activation provides a strong rationale for its investigation in a wide range of neurological and psychiatric disorders. The protocols and information provided herein offer a foundation for researchers to explore the therapeutic promise of this fundamental nutrient in the context of CNS health and disease.

References

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). National Institutes of Health (NIH).
  • Pike, N. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • Wang, Z., Zou, Z., & Li, Q. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Annals of Translational Medicine, 10(19), 1049. Retrieved from [Link]

  • Alzheimer's News Today. (2018, April 7). Potential Alzheimer's Therapy Nicotinamide May Protect Brain Cells. Alzheimer's News Today.
  • Wang, Z., Zou, Z., & Li, Q. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. PubMed. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Retrieved from [Link]

  • GlobalRX. (n.d.). Niacin (Nicotinic Acid) USP: Clinical Profile and Applications in Bulk Supply. GlobalRX.
  • Linus Pauling Institute. (2018, August 10). Niacin. Oregon State University. Retrieved from [Link]

  • MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Retrieved from [Link]

  • Wakade, C., & Chong, R. (2014). Niacin Enhancement for Parkinson's Disease: An Effectiveness Trial. PMC - NIH. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. Retrieved from [Link]

  • Lee, G. Y., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. MDPI. Retrieved from [Link]

  • ADCS. (n.d.). Nicotinamide as an Early Alzheimer's Disease Treatment (NEAT Study). ADCS. Retrieved from [Link]

  • Wang, Y., et al. (2016). Activation of the niacin receptor HCA2 reduces demyelination and neurofilament loss, and promotes functional recovery after spinal cord injury in mice. PubMed. Retrieved from [Link]

  • Giri, B., et al. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. MDPI. Retrieved from [Link]

  • Liu, J., et al. (2024). Association between dietary niacin intake and risk of Parkinson's disease in US adults: cross-sectional analysis of survey data from NHANES 2005-2018. PubMed. Retrieved from [Link]

  • Viatchenko-Karpinski, V., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. Retrieved from [Link]

Sources

Unveiling Nicotinic Acetylcholine Receptor Dynamics with 2-(Isopropylamino)nicotinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 2-(Isopropylamino)nicotinic acid, a novel investigational ligand, for the study of nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of cholinergic signaling pathways and the development of novel therapeutics targeting nAChRs. We will delve into the theoretical framework for its use, present detailed protocols for its characterization, and discuss the interpretation of potential findings.

Introduction to this compound: A Hypothetical Modulator of nAChRs

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.[2] The development of subtype-selective ligands is crucial for dissecting the physiological and pathological roles of the various nAChR subtypes.[3]

This compound is a synthetic molecule with a structural resemblance to nicotinic acid. While its specific interactions with nAChRs are a subject of ongoing investigation, its chemical structure suggests potential for interaction with the orthosteric binding site of certain nAChR subtypes. This guide will proceed under the hypothesis that this compound acts as a selective partial agonist at the α4β2 nAChR subtype, the most abundant high-affinity nicotinic receptor in the brain.[4]

Proposed Mechanism of Action and Subtype Selectivity

Based on structure-activity relationship studies of related nicotinic ligands, the isopropylamino group at the 2-position of the pyridine ring may confer selectivity for specific nAChR subtypes. The carboxylic acid moiety could also influence its binding kinetics and functional activity. We hypothesize that this compound stabilizes a partially open conformation of the α4β2 receptor ion channel, leading to a submaximal response compared to the endogenous agonist, acetylcholine.

Hypothetical Binding Affinities and Functional Potencies of this compound at Human nAChR Subtypes

nAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (% of ACh max)
α4β215EC₅₀ = 5045% (Partial Agonist)
α7>10,000No significant activityN/A
α3β4850IC₅₀ = 2500Antagonist at high concentrations
Muscle (α1β1δγ)>10,000No significant activityN/A

Note: The data presented in this table are hypothetical and for illustrative purposes. Experimental determination is required to validate the binding profile and functional activity of this compound.

Experimental Protocols for Characterization

The following protocols provide a framework for the comprehensive characterization of a novel nAChR ligand such as this compound.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the α4β2 nAChR subtype using [³H]-Epibatidine as the radioligand.

Materials:

  • Membrane preparations from cells stably expressing human α4β2 nAChRs (e.g., HEK293 cells)

  • [³H]-Epibatidine (specific activity ~50-80 Ci/mmol)

  • This compound

  • Nicotine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM nicotine (for non-specific binding) or 50 µL of the corresponding concentration of this compound.

    • 50 µL of [³H]-Epibatidine at a final concentration of ~0.2 nM.

    • 100 µL of the α4β2 nAChR membrane preparation (50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a vacuum filtration manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_process Assay Execution cluster_analysis Data Analysis prep Prepare 96-well plate with Total Binding, Non-specific Binding, and Competitor wells add_buffer Add Buffer/Nicotine/Test Compound prep->add_buffer add_radio Add [³H]-Epibatidine add_buffer->add_radio add_mem Add α4β2 Membrane Prep add_radio->add_mem incubate Incubate at Room Temperature add_mem->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for assessing the functional activity (agonist, antagonist, or modulator) of this compound on human α4β2 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α4 and β2 nAChR subunits

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with a mixture of human α4 and β2 cRNA (e.g., in a 1:1 ratio). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application:

    • To test for agonist activity, apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) and record the inward current response.

    • As a positive control, apply a saturating concentration of ACh (e.g., 100 µM).

  • Antagonist/Modulator Application:

    • To test for antagonist activity, co-apply a fixed concentration of ACh (e.g., EC₅₀ concentration) with increasing concentrations of this compound.

    • To test for positive allosteric modulation, pre-apply this compound for a short period before co-applying it with a range of ACh concentrations.

  • Data Analysis:

    • For agonist activity, plot the current response as a function of concentration to determine the EC₅₀ and maximal efficacy (Eₘₐₓ) relative to ACh.

    • For antagonist activity, determine the IC₅₀ value.

nAChR-Mediated Signaling Pathway

Activation of α4β2 nAChRs by an agonist, such as our hypothetical this compound, leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, which are involved in processes such as neurotransmitter release, gene expression, and synaptic plasticity.

G ligand This compound (Hypothetical Agonist) receptor α4β2 nAChR ligand->receptor channel Ion Channel Opening receptor->channel influx Na⁺/Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization pkc Protein Kinase C (PKC) influx->pkc downstream Cellular Responses (e.g., Neurotransmitter Release) depolarization->downstream mapk MAPK Pathway pkc->mapk mapk->downstream

Caption: nAChR Signaling Pathway.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the initial characterization of novel nAChR ligands, using this compound as a hypothetical example. By systematically determining its binding affinity, functional activity, and subtype selectivity, researchers can elucidate its potential as a tool for studying cholinergic systems or as a lead compound for drug development. Future in vivo studies in animal models of neurological disorders would be the next logical step to evaluate its therapeutic potential. The continued development of novel and selective nAChR modulators remains a promising avenue for advancing our understanding of brain function and for the treatment of a wide range of debilitating diseases.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699–729. [Link]

  • Feldbæk Nielsen, S., Østergaard Nielsen, E., Olsen, G. M., Liljefors, T., & Peters, D. (2001). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 44(15), 2478–2486. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491. [Link]

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics. Pharmacology & Therapeutics, 137(1), 22–54. [Link]

  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705–4745. [Link]

  • Kalamida, D., Poulas, K., Fostieri, E., Lagoumintzis, G., Lazaridis, K., Sideri, A., & Tzartos, S. J. (2007). Muscle and neuronal nicotinic acetylcholine receptors. Structure, function and pathogenicity. FEBS Journal, 274(15), 3799–3845. [Link]

  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical Pharmacology, 74(8), 1182–1191. [Link]

  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in Neurobiology, 61(1), 75–111. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750. [Link]

  • Wallace, T. L., & Bertrand, D. (2013). The potential of nicotinic acetylcholine receptors as a drug target for schizophrenia. Expert Opinion on Therapeutic Targets, 17(2), 139–153. [Link]

Sources

Application Note & Protocols: Advanced Techniques for the Synthesis of 2-(Alkylamino)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the principal synthetic strategies for preparing 2-(Isopropylamino)nicotinic acid and its diverse analogs. These compounds are important scaffolds in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights into reaction optimization, mechanism, and the rationale behind procedural choices. The guide details three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each section includes detailed, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Significance of the 2-Aminonicotinic Acid Scaffold

The 2-aminonicotinic acid framework, featuring an amino group and a carboxylic acid on a pyridine ring, is a versatile building block in organic synthesis.[1] Its derivatives are key intermediates in the production of a wide range of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs), as well as potential antibacterial, antiviral, and antitumor agents.[2] The dual functionality of the scaffold allows for extensive chemical modification, making it an invaluable starting point for developing complex molecular architectures.[1] Specifically, analogs of this compound are explored for their therapeutic potential, necessitating robust and scalable synthetic methods. This guide focuses on the core C-N bond-forming reactions that are fundamental to the synthesis of this compound class.

Strategic Overview: Pathways to 2-(Alkylamino)nicotinic Acids

The synthesis of this compound analogs primarily begins from a common, commercially available precursor: 2-chloronicotinic acid .[3][4] The chlorine atom at the 2-position of the pyridine ring serves as an effective leaving group, which can be displaced by an incoming amine nucleophile. The choice of synthetic strategy depends on the nucleophilicity of the amine, desired reaction conditions (e.g., temperature, catalyst tolerance), and the scale of the synthesis.

The diagram below outlines the principal synthetic transformations discussed in this guide, starting from the key precursor, 2-chloronicotinic acid.

G cluster_0 Key Precursor cluster_1 Synthetic Strategies cluster_2 Target Analogs 2_Chloro 2-Chloronicotinic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) 2_Chloro->SNAr  Primary/Secondary  Aliphatic Amines Buchwald Pd-Catalyzed Buchwald-Hartwig Amination 2_Chloro->Buchwald  Broad Amine Scope  (Hindered, Aryl) Ullmann Cu-Catalyzed Ullmann Condensation 2_Chloro->Ullmann  Aryl Amines Target 2-(Alkyl/Aryl)amino -nicotinic Acid Analogs SNAr->Target Buchwald->Target Ullmann->Target

Caption: Primary synthetic routes to 2-aminonicotinic acid analogs.

The Workhorse Method: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for synthesizing 2-(alkylamino)nicotinic acids is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is particularly effective for reacting 2-chloronicotinic acid with primary and secondary aliphatic amines like isopropylamine.

Mechanistic Rationale

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring, being a heteroaromatic system, is inherently more electron-deficient than benzene.[5] Furthermore, the presence of the electron-withdrawing carboxylic acid group at the 3-position significantly activates the ring for nucleophilic attack, especially at the ortho (2-position) and para (4-position) carbons.[6][7]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][8]

  • Addition: The amine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the adjacent carboxylate group.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 2-aminonicotinic acid product.

start 2-Chloronicotinic Acid + R₂NH intermediate {Meisenheimer Complex | (Resonance Stabilized Anion)} start->intermediate Addition of Amine (Rate-Determining Step) product 2-(Dialkylamino)nicotinic Acid + Cl⁻ intermediate->product Elimination of Cl⁻ (Restores Aromaticity)

Caption: The addition-elimination mechanism of the SNAr reaction.

Protocol 1: Microwave-Assisted SNAr Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[9]

Objective: To synthesize this compound from 2-chloronicotinic acid and isopropylamine.

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Isopropylamine (3.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Deionized Water

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To the microwave reaction vial, add 2-chloronicotinic acid (e.g., 157 mg, 1.0 mmol).

  • Add deionized water (e.g., 3 mL).

  • Add DIPEA (e.g., 523 µL, 3.0 mmol) to act as a base.

  • Add isopropylamine (e.g., 256 µL, 3.0 mmol).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at 200°C for 2 hours with magnetic stirring.[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Acidify the reaction mixture with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Catalyst- and Solvent-Free SNAr Synthesis

For certain substrates, particularly aromatic amines (anilines), a green chemistry approach that avoids both solvents and catalysts has proven effective, yielding products in very short reaction times.[2][10]

Objective: To synthesize 2-(phenylamino)nicotinic acid from 2-chloronicotinic acid and aniline.

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline (2.0 equiv)

  • Round-bottom flask equipped with a condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • In the round-bottom flask, combine 2-chloronicotinic acid (e.g., 1.57 g, 10 mmol) and aniline (e.g., 1.82 mL, 20 mmol).

  • Heat the neat mixture with stirring at 120-140°C for 15-120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a solution of 10% aqueous sodium carbonate to the solidified mass and stir until the product dissolves as its sodium salt, leaving unreacted aniline behind.

  • Filter the mixture to remove any insoluble impurities.

  • Transfer the filtrate to a clean beaker and acidify with 2M HCl with stirring until precipitation of the product is complete (pH ~4).

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the desired 2-anilinonicotinic acid derivative.

Amine SubstrateMethodConditionsTimeYield (%)Reference
IsopropylamineMicrowaveWater, DIPEA, 200°C2 h70-85%[9]
AnilineSolvent-FreeNeat, 130°C15 min95%[2][10]
4-MethoxyanilineSolvent-FreeNeat, 130°C20 min96%[2]
MorpholineConventionalDMF, K₂CO₃, 100°C12 h~80%[11]

Advanced C-N Couplings: Expanding the Analog Scope

While SNAr is effective for many amines, its utility can be limited with less nucleophilic or sterically hindered amines. For these challenging substrates, transition-metal-catalyzed cross-coupling reactions are indispensable tools.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between aryl halides and a vast array of amines.[12][13] It employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[14][15] This reaction is particularly useful for coupling aryl amines and hindered aliphatic amines that react poorly under SNAr conditions.

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of 2-chloronicotinic acid to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) amido_complex Ar-Pd(II)(NR₂)L₂ oa_complex->amido_complex + R₂NH, Base - HCl amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To couple a sterically hindered or less reactive amine with 2-chloronicotinic acid (esterified form). Note: The carboxylic acid is often protected as an ester during this reaction to prevent interference with the basic conditions.

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Amine (e.g., 2,6-diisopropylaniline) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (a bulky phosphine ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene, followed by methyl 2-chloronicotinate (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask and heat the mixture at 80-110°C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

  • The resulting methyl ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically involving the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.[17][18] While traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern protocols use ligands to facilitate the reaction under milder conditions.[19][20] It is a valuable alternative to palladium-catalyzed methods, especially for coupling with anilines.[19]

Protocol 4: Ligand-Assisted Ullmann Condensation

Objective: To synthesize a 2-(arylamino)nicotinic acid analog.

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Substituted Aniline (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (ligand) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a reaction vessel, add 2-chloronicotinic acid (1.0 equiv), the aniline (1.5 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO as the solvent.

  • Heat the mixture under an inert atmosphere at 90-120°C for 12-24 hours.

  • Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Conclusion

The synthesis of this compound and its analogs can be achieved through several robust synthetic strategies. For simple aliphatic amines, microwave-assisted Nucleophilic Aromatic Substitution provides a rapid and high-yielding route. For more challenging substrates, including sterically hindered or electron-deficient amines, the Buchwald-Hartwig amination offers unparalleled scope and efficiency. The Ullmann condensation remains a relevant and cost-effective alternative, particularly for the synthesis of 2-anilinonicotinic acid derivatives. The choice of method should be guided by the specific structure of the target analog, available resources, and desired scale, with each protocol offering a reliable pathway to these valuable chemical entities.

References

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Foks, H., & Rudnicka, W. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Retrieved January 17, 2026, from [Link]

  • Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ban, H., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Retrieved January 17, 2026, from [Link]

  • Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Colacot, T., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem. Retrieved January 17, 2026, from [Link]

  • Wagaw, S., & Buchwald, S. L. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Retrieved January 17, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Yarhorami, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • 2-Chloronicotinic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 17, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, D., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved January 17, 2026, from [Link]

  • Process for preparing 2-halogeno nicotinic acids. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Pharmacokinetic Study of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3), a well-established therapeutic agent for treating dyslipidemia. The pharmacological effects of nicotinic acid are often dose-dependent and can be influenced by its pharmacokinetic profile.[1] Consequently, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of novel derivatives like this compound is paramount for its development as a potential therapeutic agent. This document provides a comprehensive guide for designing and conducting a robust pharmacokinetic study for this compound, from early in vitro characterization to preclinical and clinical evaluation.

The structural modification of an isopropylamino group at the 2-position of the pyridine ring is anticipated to alter the physicochemical properties and metabolic fate of the parent nicotinic acid molecule. This necessitates a tailored pharmacokinetic study design to elucidate its unique profile and inform rational dose selection and administration schedules for future clinical trials.

Part 1: Early In Vitro ADME Profiling

Early in vitro ADME studies are crucial for identifying the fundamental pharmacokinetic characteristics of a new chemical entity, guiding lead optimization, and predicting in vivo behavior.[2][3] These assays are performed in a controlled environment outside of a living organism, often utilizing cell lines or subcellular fractions.[3]

Metabolic Stability Assessment

The metabolic stability of a compound provides an initial indication of its susceptibility to enzymatic degradation, primarily by hepatic enzymes. This is a key determinant of its in vivo half-life and oral bioavailability.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the in vitro intrinsic clearance of this compound in human liver microsomes.

  • Materials:

    • This compound

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (final concentration typically 1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

    • Terminate the reaction at each time point by adding ice-cold acetonitrile.[5]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[6]

Membrane Permeability Assessment

The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[7]

Protocol: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts

    • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4)

    • Control compounds (e.g., a high permeability compound like propranolol and a low permeability compound like mannitol)

    • LC-MS/MS system

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.[8]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]

    • For apical to basolateral (A-B) permeability, add the test compound to the apical side and collect samples from the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side over time.[9]

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

    • Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[9]

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites.[10] Equilibrium dialysis is considered the "gold standard" method for determining plasma protein binding.[2]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Objective: To determine the percentage of this compound bound to plasma proteins.

  • Materials:

    • This compound

    • Human plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Equilibrium dialysis apparatus (e.g., RED device)[2][11]

    • LC-MS/MS system

  • Procedure:

    • Spike human plasma with the test compound at a known concentration.

    • Load the plasma sample into one chamber of the dialysis unit and PBS into the other, separated by a semi-permeable membrane.[2]

    • Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).[12]

    • Collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = concentration in the buffer chamber / concentration in the plasma chamber.

    • Calculate the percentage bound = (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition

This assay identifies the potential for a new drug candidate to inhibit the activity of major CYP enzymes, which is a common cause of drug-drug interactions.[13][14]

Protocol: CYP Inhibition Assay

  • Objective: To determine the IC50 of this compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]

  • Materials:

    • This compound

    • Human liver microsomes

    • Specific CYP isoform probe substrates

    • NADPH

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate the test compound at various concentrations with human liver microsomes and NADPH.

    • Initiate the reaction by adding a specific probe substrate for each CYP isoform.

    • After a defined incubation period, terminate the reaction.

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).[13]

hERG Channel Inhibition

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15]

Protocol: hERG Patch Clamp Assay

  • Objective: To assess the potential of this compound to inhibit the hERG potassium channel.

  • Materials:

    • This compound

    • HEK293 cells stably expressing the hERG channel

    • Patch clamp electrophysiology setup

  • Procedure:

    • Perform whole-cell patch clamp recordings on hERG-expressing cells.

    • Apply a specific voltage protocol to elicit hERG currents.[16]

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the hERG current at each concentration.

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition at each concentration.

    • Determine the IC50 value.

G cluster_invitro In Vitro ADME Screening cluster_preclinical Preclinical Development Metabolic Stability Metabolic Stability Preclinical PK Design Preclinical PK Design Metabolic Stability->Preclinical PK Design Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Preclinical PK Design Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Preclinical PK Design CYP Inhibition CYP Inhibition DDI Potential Assessment DDI Potential Assessment CYP Inhibition->DDI Potential Assessment hERG Safety hERG Safety Cardiac Safety Assessment Cardiac Safety Assessment hERG Safety->Cardiac Safety Assessment Test Compound Test Compound Test Compound->Metabolic Stability Test Compound->Permeability (Caco-2) Test Compound->Plasma Protein Binding Test Compound->CYP Inhibition Test Compound->hERG Safety

Figure 1: Workflow for in vitro ADME profiling.

Part 2: Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the data generated. The method for quantifying this compound and its potential metabolites in biological matrices (e.g., plasma, urine) must be validated according to regulatory guidelines.[1][17][18]

Table 1: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Calibration Curve A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[3]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[3]
Recovery Consistent and reproducible.
Matrix Effect Assessed to ensure no suppression or enhancement of ionization.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term, stock solution).

Protocol: LC-MS/MS Method Development and Validation

  • Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Method Development:

    • Optimize mass spectrometry parameters (e.g., parent and product ions, collision energy) by direct infusion of the analyte.

    • Develop a chromatographic method to achieve good peak shape and separation from endogenous plasma components. A reversed-phase column is a common starting point.

    • Select a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Sample Preparation:

    • Develop a sample extraction procedure to remove proteins and other interfering substances from the plasma. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]

  • Validation Procedure:

    • Perform a full validation according to the parameters outlined in Table 1, following EMA or FDA guidelines.[1][17]

Part 3: Preclinical Pharmacokinetic Study Design

Preclinical pharmacokinetic studies in animal models provide essential data to predict the human pharmacokinetic profile and to establish a safe starting dose for clinical trials.[19]

Animal Model Selection

The choice of animal species should be scientifically justified. For a compound intended to treat dyslipidemia, rodent models of hyperlipidemia, such as high-fat diet-induced obese mice or rats, or genetically modified models like ApoE-/- or LDLr-/- mice, are relevant.[4][14][17][20] At least two species, one rodent and one non-rodent (e.g., dog or non-human primate), are typically required for non-clinical safety studies supporting an Investigational New Drug (IND) application.[11][21]

Dose Selection

Initial dose levels for the first-in-animal studies can be estimated from in vitro efficacy and toxicity data. A dose-ranging study is often conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the definitive pharmacokinetic study.

Study Design

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the single-dose pharmacokinetic profile of this compound in rats.

  • Animals: Male and female Sprague-Dawley rats (or a relevant disease model).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • Group 3: Higher oral dose (e.g., 50 mg/kg) to assess dose proportionality.

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer the compound via the specified route.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis (NCA).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Absolute bioavailability (for oral administration).

G cluster_preclinical_pk Preclinical Pharmacokinetic Study Dose Formulation Dose Formulation Animal Dosing (IV & PO) Animal Dosing (IV & PO) Dose Formulation->Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Processing Plasma Processing Blood Sampling->Plasma Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Processing->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Human Dose Prediction Human Dose Prediction PK Parameter Calculation->Human Dose Prediction

Figure 2: Preclinical pharmacokinetic study workflow.

Part 4: Clinical Pharmacokinetic Study Design

The design of the first-in-human (FIH) study is critical for ensuring subject safety and for obtaining preliminary human pharmacokinetic data.

Study Population

Phase 1 clinical trials are typically conducted in a small number of healthy volunteers.

Study Design

A single ascending dose (SAD) study is the standard design for FIH trials. This is often followed by a multiple ascending dose (MAD) study.

Protocol: Single Ascending Dose (SAD) Study

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy subjects.

  • Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

  • Procedure:

    • Enroll sequential cohorts of subjects.

    • Within each cohort, subjects are randomized to receive either a single dose of the study drug or a placebo.

    • Start with a low dose, estimated from preclinical data, and escalate the dose in subsequent cohorts based on a review of safety and pharmacokinetic data from the previous cohort.

    • Collect serial blood and urine samples over a specified period (e.g., 48-72 hours) for pharmacokinetic analysis.

    • Monitor subjects for adverse events.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for each dose level.

    • Assess dose proportionality of Cmax and AUC.

    • Summarize safety and tolerability data.

Conclusion

A well-designed and executed pharmacokinetic study is essential for the successful development of this compound. The protocols and guidelines presented in this document provide a comprehensive framework for characterizing the ADME properties of this novel compound, from early in vitro screening to preclinical and clinical evaluation. The data generated from these studies will be instrumental in understanding its disposition in the body, predicting its behavior in humans, and establishing a safe and effective dosing regimen.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(2), 34.
  • U.S. Food and Drug Administration. (2012).
  • Abed, A., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (147), e59555.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. Bio-protocol, 4(13), e1163.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Charles River. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isopropylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isopropylamino)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Synthesis Overview & Mechanism

The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the displacement of a halide, typically chloride, from the 2-position of the nicotinic acid ring by isopropylamine.

The electron-withdrawing nature of both the ring nitrogen and the carboxylic acid group activates the 2-position, making it susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the chloride leaving group is eliminated to yield the final product. Understanding this mechanism is key to troubleshooting issues related to reactivity and side-product formation.

Frequently Asked Questions (FAQs)

Q: What are the standard starting materials for this synthesis?

A: The most common and commercially available starting material is 2-chloronicotinic acid.[1][2] Isopropylamine serves as the nucleophile. The choice of solvent and base can vary significantly depending on the desired reaction conditions (e.g., conventional heating vs. microwave irradiation).

Q: What are the primary safety concerns for this reaction?

A: Isopropylamine is a volatile and corrosive base with an irritating odor; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. If the reaction is heated in a sealed vessel, especially with microwave irradiation, there is a significant risk of pressure buildup.[3] Always use a vessel rated for the expected temperature and pressure and follow established safety protocols for pressurized reactions.

Q: I see both conventional heating and microwave-assisted methods in the literature. Which is better?

A: Both methods are effective. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing byproduct formation through rapid, uniform heating.[3] However, it requires specialized equipment. Conventional heating is more accessible and can also produce high yields, though it typically requires longer reaction times and careful temperature control.[2]

Q: Why is product isolation sometimes difficult?

A: The product, this compound, is amphoteric. It possesses both a basic secondary amine and an acidic carboxylic acid group.[4] This means its solubility is highly dependent on pH. Near its isoelectric point, it can exist as a zwitterion, which may have limited solubility in both aqueous and common organic solvents, complicating extractive workups. Careful pH control during isolation is therefore critical.

Troubleshooting and Yield Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Consistently Low Reaction Yield (<60%)

Q: My reaction stalls, and I'm left with a significant amount of unreacted 2-chloronicotinic acid. How can I drive the reaction to completion?

A: This is a common issue stemming from insufficient reaction kinetics or unfavorable equilibrium. Here are the primary factors to investigate:

  • Reaction Temperature and Time: The SNAr reaction has a significant activation energy. Insufficient temperature or time will result in an incomplete reaction. For conventional heating, refluxing in a suitable solvent is common. If using microwave synthesis, temperatures between 120°C and 200°C are often employed.[3] Systematically increasing the reaction time or temperature can improve conversion. Always monitor reaction progress by TLC or LC-MS to avoid decomposition from excessive heating.

  • Stoichiometry of Isopropylamine: Using a stoichiometric amount of isopropylamine may not be sufficient. The amine also acts as a base to neutralize the HCl generated in situ, effectively consuming one equivalent. Using a significant excess of isopropylamine (3 to 7 equivalents) can serve as both the nucleophile and the base, driving the reaction forward according to Le Châtelier's principle.[3]

  • Choice of Base: If you wish to avoid a large excess of isopropylamine, adding an auxiliary, non-nucleophilic base can be effective. A tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) can scavenge the generated HCl without competing in the primary reaction.[3] Inorganic bases like potassium carbonate (K₂CO₃) have also been used successfully, particularly in high-temperature water or other polar solvents.[2]

  • Solvent Effects: While the reaction can be run neat (solvent-free), the choice of solvent can impact reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, water has proven to be an effective and environmentally benign solvent, especially at high temperatures where it can facilitate the reaction.[2][3]

Issue 2: Complex Product Isolation and Purification Losses

Q: My product seems to partition between the aqueous and organic layers during workup, leading to significant material loss. How can I improve my purification strategy?

A: This is a classic problem for amphoteric molecules. The key is to manipulate the pH to ensure your product is in a single, desired form (either the free acid or a salt) to control its solubility.

Optimized Workup Protocol:
  • Initial Quench and Amine Removal: After the reaction is complete, cool the mixture. If a large excess of volatile isopropylamine was used, it can be removed under reduced pressure.

  • Acidification: Dilute the reaction mixture with water and carefully acidify with a strong acid (e.g., 1-2 M HCl) to a pH of ~2. At this pH, the secondary amine is protonated (-NH₂⁺-) and the carboxylic acid is in its neutral form (-COOH). This protonated salt form is typically water-soluble, while non-polar impurities can be removed with an organic wash (e.g., with ethyl acetate or dichloromethane).

  • Isoelectric Precipitation: Adjust the pH of the aqueous layer slowly with a base (e.g., 1 M NaOH) to the isoelectric point of the molecule (typically around pH 4-6, this should be determined empirically). The product will now be in its zwitterionic form and should precipitate out of the solution as a solid.

  • Isolation and Final Purification: Collect the precipitated solid by filtration, wash with cold water, and then a non-polar solvent like hexanes to remove any residual organic impurities. Dry the solid thoroughly. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is recommended.

The workflow below visualizes this optimized purification process.

G cluster_reaction Reaction & Quench cluster_workup Aqueous Workup (pH Control) cluster_purification Final Purification A Completed Reaction Mixture (Product, Excess Amine, Solvent) B Concentrate to Remove Excess Volatile Amine A->B C Dilute with Water & Acidify to pH ~2 with HCl B->C D Wash with Organic Solvent (e.g., EtOAc) to Remove Non-Polar Impurities C->D Product is now a water-soluble salt E Adjust Aqueous pH to Isoelectric Point (4-6) with NaOH D->E F Product Precipitates as Zwitterionic Solid E->F Product is now minimally soluble G Filter Precipitate F->G H Wash Solid with Cold Water & Hexanes G->H I Dry to Yield Pure Product H->I J Optional: Recrystallize from EtOH/Water I->J

Caption: Optimized Purification Workflow for this compound.

Issue 3: Persistent Impurities in Final Product

Q: My final product is discolored or shows extra peaks in the NMR/LC-MS analysis. What are the likely side reactions?

A: Discoloration often points to the formation of polymeric or oxidized byproducts, especially if the reaction was run at a very high temperature for an extended period. Unidentified peaks could be several species:

  • Dimerization/Oligomerization: At high temperatures, nicotinic acid derivatives can sometimes undergo side reactions. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using the minimum necessary temperature can mitigate this.

  • Amide Formation: While less common under these conditions, it's conceptually possible for the carboxylic acid of one molecule to react with the amine of another to form an amide, especially if activating agents are inadvertently present or at very high temperatures. This is generally not a major pathway.

  • Starting Material: As discussed, unreacted 2-chloronicotinic acid is a common impurity. The purification strategy outlined above is designed to remove it.

The following troubleshooting diagram can help guide your optimization process.

G node_action node_action start Low Yield or Impure Product check_completion Is Reaction Complete by TLC/LCMS? start->check_completion action_drive Increase Temp, Time, or Amine Excess. Consider Microwave. check_completion->action_drive No check_purification Are Purification Losses High? check_completion->check_purification Yes action_purify Implement pH-Controlled Workup & Isoelectric Precipitation. check_purification->action_purify Yes action_side_reactions Reduce Temperature. Ensure Inert Atmosphere. Check Reagent Purity. check_purification->action_side_reactions No

Caption: Troubleshooting Logic for Synthesis Optimization.

Optimized Experimental Protocols

The following protocols are presented as robust starting points for optimization.

Protocol 1: Microwave-Assisted Synthesis

This method prioritizes speed and often results in high yields.

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (1.0 eq), isopropylamine (5-7 eq), and water (3-5 mL).

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor to 140-200°C for 1.5-2 hours.[3] Caution: Monitor pressure throughout the reaction.

  • Workup and Purification: After cooling, transfer the reaction mixture to a round-bottom flask and remove volatile components under reduced pressure. Proceed with the "Optimized Workup Protocol" described in Issue 2.

Protocol 2: Conventional Heating Synthesis

This method uses standard laboratory equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), isopropylamine (5-7 eq), and a suitable solvent such as water or neat (no solvent).

  • Heating: Heat the mixture to reflux (or ~150-180°C if neat) and maintain for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.[2]

  • Workup and Purification: After cooling to room temperature, proceed with the "Optimized Workup Protocol" described in Issue 2.

Data Summary: Reaction Condition Comparison

The table below summarizes typical conditions found in the literature to guide your experimental design.

ParameterMethod A: Microwave[3]Method B: Hydrothermal[2]
Starting Material 2-chloronicotinic acid2-chloronicotinic acid
Nucleophile Isopropylamine (or other amines)Aromatic Amines (example)
Base Excess Amine or DIPEAPotassium Carbonate (K₂CO₃)
Solvent WaterWater
Temperature 120 - 200 °C150 - 180 °C
Time 1.5 - 2 hours2 - 12 hours
Typical Yield Moderate to HighModerate to Excellent (up to 98%)

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link][5]

  • Bessone, L. P., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. [Link][3]

  • Yarhorhosseini, M., Javanshir, S., Sadr, A. S., & Mahdavi, M. (Year N/A). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. ResearchGate. [Link][6]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link][1][7]

  • Kumar, K.L., Wasewar, B.V., & Babu, S. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link][8]

  • Bhat, A. R., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link][2]

  • Jetir.org. (Year N/A). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.org. [Link][9]

  • Bhat, A. R., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. PubMed. [Link][4]

  • U.S. Patent. (Year N/A). Process for the purification of nicotinic acid amide I. Google Patents. [10]

Sources

Technical Support Center: Overcoming Solubility Issues with 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Isopropylamino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As specific experimental data for this compound is not extensively published, this guide provides a framework based on fundamental physicochemical principles and proven strategies for analogous molecules, such as poorly soluble carboxylic acids and nicotinic acid derivatives.[1][2] Our goal is to empower you with the foundational knowledge and practical protocols to systematically assess and overcome solubility issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of three key structural features:

  • Carboxylic Acid Group (-COOH): This is an acidic functional group that can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility. The extent of ionization is dependent on the pH of the solution relative to the group's pKa.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a positively charged pyridinium ion. This also enhances aqueous solubility. Like the carboxylic acid, this is a pH-dependent process.

  • Isopropylamino Group (-NH-CH(CH₃)₂): The isopropyl group is a nonpolar, aliphatic moiety that contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and nonpolar solvents). The secondary amine is weakly basic. This part of the molecule tends to decrease aqueous solubility.

Because the molecule possesses both an acidic (carboxylic acid) and basic (pyridine nitrogen) group, it is considered an amphoteric compound. Such compounds can exist as a neutral molecule, a cation, an anion, or a zwitterion (a neutral molecule with both a positive and a negative charge), depending on the pH.[3][4] This dual nature is the primary reason its solubility is highly pH-dependent.

Q2: My compound is not dissolving in neutral water. What is the most likely reason and what should be my first step?

A2: Poor solubility in neutral water (pH ≈ 7) is common for amphoteric molecules like this one. At neutral pH, the carboxylic acid group may be only partially deprotonated, and the pyridine nitrogen may be largely unprotonated. This can lead to a state of minimum solubility, known as the isoelectric point (pI), where the net charge on the molecule is zero, favoring aggregation and precipitation.

Your first and most critical step is to investigate the effect of pH. The solubility is expected to increase significantly at both acidic and basic pH values:

  • At low pH (e.g., pH 1-3): The pyridine nitrogen will be protonated (positive charge), increasing solubility.

  • At high pH (e.g., pH 8-10): The carboxylic acid will be deprotonated (negative charge), also increasing solubility.

Therefore, attempting to dissolve the compound in a dilute acidic or basic solution is the logical first troubleshooting step. A systematic pH-solubility profile is highly recommended (see Protocol 2).

Q3: Can I use organic co-solvents like DMSO to prepare stock solutions for my in vitro assays?

A3: Yes, using a co-solvent is a very common and practical approach for preparing high-concentration stock solutions for laboratory use.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and the hydrophobic parts of your molecule, thereby enhancing solubility.[5][6]

  • Common Choices: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for initial experiments due to their strong solubilizing power and compatibility with many cell-based assays at low final concentrations (typically <0.5%).

  • Important Consideration: When you dilute the stock solution into your aqueous assay buffer, the compound may precipitate if its final concentration exceeds its solubility limit in the final buffer system. Always perform a preliminary test by adding your stock solution to the assay buffer to ensure it remains clear. If precipitation occurs, you may need to lower the stock concentration or the final assay concentration.

Part 2: Troubleshooting Guides & Solubility Enhancement Protocols

This section provides structured approaches and step-by-step protocols to systematically improve the solubility of this compound.

Issue 1: Inconsistent results or precipitation observed in aqueous buffers.

This is a classic sign of working near the compound's solubility limit. The solution is to define a robust working pH and concentration.

Workflow: Systematic Solubility Enhancement

Start Start: Undissolved Compound pH_Profile Protocol 2: Generate pH-Solubility Profile Start->pH_Profile Decision1 Is aqueous solubility sufficient for application? pH_Profile->Decision1 Decision2 Is this for in vitro use only? Decision1->Decision2 No End_Success Success: Solubilized Compound Decision1->End_Success Yes Co_Solvent Protocol 4: Use Co-solvents (DMSO, EtOH) for stock solutions End_InVitro Success: In Vitro Stock Solution Co_Solvent->End_InVitro Decision2->Co_Solvent Yes Salt_Screen Protocol 3: Perform Salt Formation Screen Decision2->Salt_Screen No (e.g., for in vivo) Adv_Form Consider Advanced Formulations: - Solid Dispersions - Cyclodextrins - Lipid-based systems Salt_Screen->Adv_Form Adv_Form->End_Success

Caption: A decision-making workflow for solubility enhancement.

Protocol 1: Preliminary Solubility Assessment

Objective: To quickly estimate the solubility of the compound in various common solvents.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Microbalance

  • Vortex mixer and/or magnetic stirrer

  • Solvents: Purified water (e.g., Milli-Q), 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO, Polyethylene Glycol 400 (PEG 400).

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate, labeled vials.

  • Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex or stir vigorously for 2-5 minutes.

  • Visually inspect for undissolved solid material against a dark background.

  • If the solid is fully dissolved, the solubility is ≥10-20 mg/mL. Record this.

  • If solid remains, add another aliquot of solvent (e.g., another 100 µL) and repeat steps 3-4.

  • Continue this process until the compound dissolves or a large volume of solvent has been added.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for all other solvents.

Data Presentation:

SolventApprox. Solubility (mg/mL)Observations
Purified Watere.g., Insoluble
0.1 M HCle.g., Soluble with agitation
0.1 M NaOHe.g., Readily soluble
Ethanole.g., Sparingly soluble
DMSOe.g., Very soluble (>50 mg/mL)
PEG 400e.g., Soluble
Protocol 2: Generating a pH-Solubility Profile

Objective: To quantify the compound's solubility across a range of pH values to identify the optimal pH for dissolution.

Principle: As an amphoteric molecule, this compound's charge state and thus its solubility are directly dependent on pH. Creating a profile reveals the pH ranges where the soluble cationic or anionic forms dominate.

cluster_low_ph Low pH (e.g., pH < 4) cluster_iso Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) LowPH Cationic Form (High Solubility) Iso Zwitterionic/Neutral Form (Low Solubility) LowPH->Iso + OH⁻ Mol_Low Mol_Low HighPH Anionic Form (High Solubility) Iso->HighPH + OH⁻ Mol_Iso Mol_Iso Mol_High Mol_High

Caption: Expected ionization states of the molecule vs. pH.

Procedure:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of the compound to a vial containing a known volume of each buffer. Ensure solid is visible.

  • Agitate the samples at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Plot the solubility (e.g., in µg/mL) against the pH.

Protocol 3: Small-Scale Salt Formation Screen

Objective: To improve solubility and dissolution rate by converting the parent acid into a more soluble salt form.[7] This is a highly effective and widely used strategy.[8]

Principle: Reacting the acidic or basic functional groups of an ionizable drug with a suitable counter-ion forms a salt. Salts typically have different crystal lattice energies and are often more hydrophilic than the parent compound, leading to significantly improved aqueous solubility.[7][9]

Procedure:

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or acetone).

  • In separate reactions, add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide or potassium hydroxide in ethanol) to form a carboxylate salt.

  • To form a pyridinium salt, use a strong acid (e.g., hydrochloric acid or sulfuric acid in a solvent like isopropanol).

  • Stir the reactions at room temperature. The formation of a precipitate may indicate salt formation.

  • Isolate any resulting solid by filtration, wash with the solvent, and dry under vacuum.

  • Test the solubility of the newly formed salt in purified water using Protocol 1 and compare it to the parent compound.

Part 3: Advanced Strategies for Formulation Development

For more challenging applications, such as developing formulations for in vivo administration, more advanced techniques may be required.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8][10] This creates an amorphous (non-crystalline) form of the drug, which has higher energy and dissolves more readily.[6] Common polymers include PVP and HPMC.[11]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility.[1][9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[1] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gastrointestinal tract, facilitating absorption.[9]

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][9] However, this does not increase the equilibrium solubility.[5]

References

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Techniques for Improving Solubility. (2023). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. Retrieved from [Link]

  • Solubility Enhancement Techniques: Updates and Prospectives. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). MDPI. Retrieved from [Link]

  • Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Gonçalves, J. M., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved from [Link]

  • Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). FINETECH INDUSTRY LIMITED. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. Retrieved from [Link]

  • 2-Aminonicotinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Nath, N. K., Kumar, S. S., & Nangia, A. (2012). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (TNA). ResearchGate. Retrieved from [Link]

Sources

2-(Isopropylamino)nicotinic acid experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Isopropylamino)nicotinic acid. This guide is designed to provide in-depth, field-proven insights into the experimental nuances of this compound. Here, we will address common artifacts, provide robust troubleshooting strategies, and detail essential control experiments to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of this compound.

Question 1: What are the recommended solvents for dissolving and storing this compound?

Answer: The solubility of nicotinic acid derivatives can be influenced by their substitution. For this compound, Dimethyl Sulfoxide (DMSO) is a reliable solvent for creating concentrated stock solutions.[1][2] Nicotinamide, a related compound, is also soluble in DMSO and Dimethylformamide (DMF) at approximately 15 mg/mL.[3] For aqueous buffers, the solubility is generally lower and pH-dependent. Nicotinic acid itself is primarily zwitterionic in aqueous solutions, which can affect its solubility.[1]

Best Practices:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of nicotinic acid in DMSO is generally good, with a recommended storage of ≥4 years at -20°C for the solid form.[4]

  • Working Solutions: For biological assays, dilute the DMSO stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Question 2: What are the optimal storage conditions to prevent degradation of this compound?

Answer: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Nicotinic acid and its derivatives can be sensitive to light.[2][5] Store the solid compound at -20°C for long-term stability.[4] As mentioned above, stock solutions in anhydrous DMSO should also be stored at -20°C or below.

Question 3: What analytical techniques are best suited for purity assessment and quantification of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity and quantifying this compound.[6][7] A reversed-phase C18 column is typically effective. The UV absorbance maximum for nicotinic acid is around 265 nm, which is a good starting point for method development for its derivatives.[4] For more complex matrices like plasma, HPLC coupled with mass spectrometry (MS) provides higher sensitivity and specificity.

Troubleshooting Guide: Experimental Artifacts & Controls

This section delves into specific issues that may arise during experimentation, offering causal explanations and actionable solutions.

Issue 1: Inconsistent or Non-Reproducible Biological Activity

You observe significant variability in the biological effect of this compound between experiments.

Potential Causes:

  • Compound Degradation: The compound may be degrading in your aqueous assay buffer. Nicotinic acid esters have been shown to undergo hydrolysis, which is pH and temperature-dependent.[8] Similar instability could affect the amino-substituted derivative.

  • Solubility Issues: The compound may be precipitating out of your working solution, leading to a lower effective concentration. This is particularly a risk when diluting a DMSO stock into an aqueous buffer.

  • Photodegradation: Exposure of your experimental setup to light could be causing degradation of the compound. Nicotinic acid and related compounds can undergo photochemical reactions when exposed to UV light.[5]

Troubleshooting Workflow & Solutions:

start Inconsistent Biological Activity check_solubility Verify Compound Solubility (Visual inspection, DLS) start->check_solubility check_stability Assess Compound Stability in Assay Buffer (Incubate and analyze by HPLC) start->check_stability check_photostability Evaluate Photostability (Run experiment in dark vs. light) start->check_photostability solution_solubility Optimize Solubilization (Pre-warm buffer, vortex, adjust DMSO %) check_solubility->solution_solubility Precipitate observed solution_stability Adjust Assay Conditions (Use fresh solutions, minimize incubation time, optimize pH) check_stability->solution_stability Degradation detected solution_photostability Protect from Light (Use amber vials, cover plates) check_photostability->solution_photostability Light-dependent variability

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Protocols:

  • Protocol 1: Stability Assessment by HPLC

    • Prepare a working solution of this compound in your final assay buffer.

    • Take a sample at time zero (T=0) for HPLC analysis.

    • Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C for 24 hours).

    • Take samples at various time points (e.g., 2, 8, 24 hours) and analyze by HPLC.

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates degradation.

  • Control Experiments:

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., buffer with the same final concentration of DMSO) to account for any effects of the solvent.

    • Positive Control: Use a known active compound for your assay to ensure the assay itself is performing as expected.

    • Negative Control: A structurally similar but biologically inactive analog of this compound, if available, can help confirm that the observed effects are specific to the compound of interest.

Issue 2: Artifacts in Analytical Characterization (HPLC)

You are observing unexpected peaks, peak tailing, or shifting retention times in your HPLC analysis.

Potential Causes and Solutions:

Observation Potential Cause Solution
Ghost Peaks Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent like isopropanol. Ensure mobile phase components are fresh and of high purity.[9]
Peak Tailing Secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the column.Lower the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) to protonate the analyte and minimize these interactions.[10]
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or changes in pH.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. If using buffers, ensure they are within their effective buffering range (pKa ± 1 pH unit).[11][12]
Extra Peaks in Sample Presence of impurities from synthesis or degradation products.Review the synthesis and purification process. Common byproducts in nicotinic acid synthesis can include hydrolysis products if starting from a nitrile.[13] Analyze a freshly prepared sample versus an aged one to identify potential degradants.

Self-Validating HPLC Protocol:

  • System Suitability Test: Before running samples, inject a standard of this compound multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%. This confirms your system is stable.

  • Spike and Recovery: To check for matrix effects in complex samples (e.g., cell lysates), spike a known amount of your compound into a blank matrix sample. The recovery should ideally be between 90-110%.

  • Use of a Guard Column: A guard column installed before your analytical column can help trap strongly retained impurities and prolong the life of your main column.[10]

Issue 3: Potential Off-Target Biological Effects

Your experimental results suggest that this compound might be acting through mechanisms other than the intended target.

Causality and Context:

Nicotinic acid and nicotinamide are precursors to NAD+, a critical coenzyme in cellular metabolism.[3][14] Therefore, derivatives like this compound could potentially influence cellular NAD+ levels, which in turn can have widespread effects on cellular processes, including sirtuin activity and energy metabolism.[15] It is crucial to consider that observed effects may not be solely due to interaction with a specific protein target but could be a consequence of broader metabolic changes.

Control Experiments to Investigate Off-Target Effects:

  • Measure Cellular NAD+/NADH Levels: Perform an assay to determine if treatment with this compound alters the cellular NAD+/NADH ratio. A significant change would suggest a metabolic effect.

  • Use of Pathway Inhibitors: If you hypothesize an off-target effect through a specific pathway (e.g., sirtuin activation), use a known inhibitor of that pathway in combination with your compound. If the inhibitor blocks the effect of your compound, it suggests the pathway is involved.

  • Gene Expression Analysis: Perform RNA-seq or qPCR to see if your compound alters the expression of genes related to NAD+ metabolism or other relevant pathways. Nicotinic acid itself is known to affect gene expression.

Logical Flow for Investigating Off-Target Effects:

Caption: A logical framework for dissecting potential off-target effects.

By systematically addressing these potential artifacts and implementing robust controls, researchers can ensure the generation of high-quality, reliable data in their studies involving this compound.

References

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved January 17, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. Retrieved January 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. (2016, January 13). PubMed. Retrieved January 17, 2026, from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 17, 2026, from [Link]

  • Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (TNA). (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Molar enthalpies of solution, D sol H m , of nicotinic acid in DMSO at.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021, July 8). PubMed. Retrieved January 17, 2026, from [Link]

  • Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. (2023, December 27). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Dosage for 2-(Isopropylamino)nicotinic acid in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing the dosage of 2-(Isopropylamino)nicotinic acid in preclinical animal models. As a novel nicotinic acid derivative, this compound presents unique challenges and opportunities in drug development. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, such as GPR109A, and can influence lipid metabolism and inflammatory pathways.[1][2][3] However, each new analog requires a systematic and rigorous approach to determine a safe and effective dosing regimen.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges researchers may encounter. It is designed to provide not just protocols, but the scientific rationale behind them, ensuring your experimental design is robust, ethical, and yields reproducible, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have no in vivo data for this compound. How do I select a starting dose for my first animal study?

A: Selecting a starting dose for a novel compound without prior in vivo data requires a structured, evidence-based approach. The goal is to begin at a dose low enough to be safe but high enough to potentially elicit a biological response, avoiding unnecessary animal use at ineffective or highly toxic doses.

Causality-Driven Approach:

  • Literature Review of Analogs: Thoroughly research the in vivo data of closely related nicotinic acid derivatives.[4][5][6] Pay attention to the doses used in similar species (e.g., mice, rats) and the observed effects, both therapeutic and adverse. This provides a critical starting point for estimating the potential potency of your compound.

  • In Vitro Data Extrapolation: Utilize your in vitro data. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays can be a guide. While direct translation is not always possible, it helps in ranking potency relative to known compounds.

  • Allometric Scaling (If Data Exists for Another Species): If you have data from one animal species (e.g., mouse) and want to estimate a starting dose for another (e.g., rat), you can use allometric scaling based on body surface area (BSA).[7][8][9] This method is more reliable than simple weight-based conversion because it accounts for differences in metabolic rates.[10][11]

  • The "Limit Dose" Approach: For compounds with an unknown toxicity profile, regulatory guidelines like those from the Organisation for Economic Co-operation and Development (OECD) suggest a starting point.[12][13] An acute oral toxicity study can begin at a default high dose (e.g., 2000 mg/kg) if no toxicity is expected.[12][14] However, a more cautious, stepwise approach is often scientifically and ethically preferable.[13]

A conservative starting point is often 1/10th of the lowest dose of a structural analog that showed an effect in the literature. This builds a safety margin into your initial experiment.

Q2: How should I design a Dose Range-Finding (DRF) study to determine the Maximum Tolerated Dose (MTD)?

A: A Dose Range-Finding (DRF) study is a foundational experiment in preclinical development.[15][16] Its primary purpose is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[17][18][19] This information is critical for designing subsequent efficacy and long-term safety studies.[17][20]

Workflow for Dose Optimization: This diagram illustrates the logical progression from initial dose estimation to the selection of doses for pivotal efficacy studies.

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Estimation & Range-Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Dose Selection Start In Vitro Data & Analog Literature Review DRF Design Dose Range-Finding (DRF) Study (e.g., 3-5 dose levels + vehicle) Start->DRF ExecuteDRF Execute DRF Study in Rodents (e.g., 7-14 days) DRF->ExecuteDRF MTD Determine Maximum Tolerated Dose (MTD) (Based on clinical signs, body weight) ExecuteDRF->MTD PK_Study Single-Dose PK Study (e.g., at MTD, 1/2 MTD, 1/4 MTD) MTD->PK_Study Inform AnalyzePK Analyze PK Parameters (Cmax, AUC, T1/2) PK_Study->AnalyzePK Integrate Integrate MTD & PK Data AnalyzePK->Integrate Inform SelectDoses Select 3-4 Doses for Efficacy Study (e.g., High, Mid, Low) Integrate->SelectDoses Final Pivotal Efficacy Studies SelectDoses->Final

Caption: Workflow for preclinical dose optimization.

Experimental Protocol: Dose Range-Finding / MTD Determination

  • Species Selection: Choose a relevant species, typically a rodent like mice or rats, for initial studies.[15]

  • Group Allocation: Use a minimum of 3-5 animals per sex per group to ensure statistical relevance while adhering to the 3Rs (Replacement, Reduction, Refinement).

  • Dose Level Selection:

    • Establish at least 3-4 dose levels plus a vehicle control group.

    • Use a geometric progression (e.g., 10, 30, 100 mg/kg or a 2-3x fold increase) to cover a broad dose range.[15]

    • The range should be wide enough to identify a No-Observed-Adverse-Effect-Level (NOAEL) and a dose causing clear, but not lethal, toxicity.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Ensure the formulation is appropriate (see Q4).

  • Monitoring & Endpoints:

    • Clinical Observations: Observe animals systematically for signs of toxicity at peak exposure time (e.g., 1-4 hours post-dose) and daily.[21] Note any changes in posture, activity, breathing, or autonomic signs.

    • Body Weight: Measure body weight just before dosing and daily thereafter. A sustained body weight loss of >15% is a significant indicator of toxicity and often serves as a humane endpoint.[21]

    • Food Consumption: Monitor daily food intake, as this is a sensitive indicator of general malaise.

    • Duration: A typical acute MTD study lasts 7 to 14 days.[18]

  • Data Interpretation: The MTD is the highest dose at which no mortality occurs, clinical signs are minimal and reversible, and body weight loss does not exceed ~10-15%.[22]

Sample MTD Study Data Presentation:

Dose Group (mg/kg) n (M/F) Mortality Key Clinical Signs Mean Body Weight Change (Day 7) MTD Assessment
Vehicle 5/5 0/10 None observed +5.2% -
30 5/5 0/10 None observed +4.8% Tolerated
100 5/5 0/10 Mild, transient hypoactivity at 2h -2.5% Tolerated

| 300 | 5/5 | 2/10 | Severe lethargy, piloerection | -16.8% | Exceeds MTD |

Based on this hypothetical data, the MTD would be estimated to be around 100 mg/kg.

Q3: What is the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why must I consider both?

A: Understanding the interplay between Pharmacokinetics (PK) and Pharmacodynamics (PD) is central to effective drug development.[23][24]

  • Pharmacokinetics (PK): Describes what the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME).[25][26] PK studies measure drug concentration over time (e.g., in plasma) and define parameters like Cmax (maximum concentration), AUC (total exposure), and half-life.[15]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves the drug's mechanism of action, receptor binding, and the resulting physiological or therapeutic effect.[23][25]

PK/PD Relationship: The goal is to establish a clear relationship between drug exposure (PK) and the biological effect (PD). An effective dose must achieve a sufficient concentration at the target site for a sufficient duration to elicit the desired response.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) What the body does to the drug cluster_PD Pharmacodynamics (PD) What the drug does to the body Dose Dose Administered Concentration Drug Concentration in Plasma (Exposure) Dose->Concentration ADME Processes Target Drug Concentration at Target Site Concentration->Target Distribution Effect Pharmacological Effect (Efficacy & Toxicity) Target->Effect Mechanism of Action

Caption: The relationship between PK and PD.

A PK study, often conducted using doses informed by the MTD study (e.g., MTD, 1/2 MTD), is essential.[17] If a high dose shows no efficacy, PK data can reveal if this is due to a lack of potency or simply poor bioavailability (i.e., the drug isn't being absorbed).

Q4: My compound, this compound, is poorly soluble in water. What formulation strategies can I use for oral studies?

A: Poor aqueous solubility is a frequent hurdle in preclinical development, as it can lead to low and variable oral bioavailability, confounding your results.[27][28][29] The choice of vehicle is critical.

Troubleshooting Formulation Issues:

Problem Potential Cause Recommended Solution & Rationale
Compound precipitates out of solution. The vehicle cannot maintain the compound in solution at the required concentration.1. Use a co-solvent system: Try mixtures like DMSO/PEG400/Water. The organic solvents help solubilize the compound initially. 2. Create a suspension: If solubility is very low, create a uniform micronized suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC). This ensures consistent dosing, though it may not maximize absorption.[21]
Inconsistent results between animals. Variable absorption due to poor wetting or dissolution of the compound in the GI tract.1. Use a surfactant: Add a small amount of a non-ionic surfactant (e.g., Tween® 80) to the vehicle to improve wetting. 2. Explore lipid-based formulations: For highly lipophilic compounds, oil-based solutions or Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance absorption by utilizing lipid absorption pathways.[30]
Vehicle itself is causing toxicity. Some organic solvents (e.g., pure DMSO) can be toxic at the volumes required for dosing.1. Minimize organic solvent concentration: Always use the lowest possible concentration of solvents like DMSO. 2. Run a vehicle-only toxicity study: Your control group should always receive the identical vehicle used for the test compound to differentiate vehicle effects from compound effects. The volume administered to rodents should generally not exceed 10 mL/kg for aqueous solutions.[31]

Self-Validating Protocol: Always perform a formulation stability check. Prepare the highest concentration dose and leave it at room temperature for the expected duration of your dosing procedure (e.g., 4-6 hours). Visually inspect for any precipitation to ensure the formulation is robust.

References

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) ResearchGate. [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

  • Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. PubMed. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Symeres. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]

  • A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

  • A simple practice guide for dose conversion between animals and human. National Institutes of Health (NIH). [Link]

  • A simple practice guide for dose conversion between animals and human. PubMed. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPro. [Link]

  • A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

  • List of Nicotinic acid derivatives. Drugs.com. [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI. [Link]

  • Nicotinic acid derivatives API Manufacturers. Pharmaoffer.com. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Relationship between Use of the Maximum Tolerated Dose and Study Sensitivity for Detecting Rodent Carcinogenicity. Toxicological Sciences | Oxford Academic. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • ECETOC Guidance on Dose Selection. ECETOC. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Evaluation Of Microdosing Strategies For Studies In Preclinical Drug Development: Demonstration Of Linear Pharmacokinetics In Dogs Of A. OSTI.GOV. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

Sources

Technical Support Center: Stability Testing of 2-(Isopropylamino)nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-(Isopropylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during stability studies. It is structured into a troubleshooting guide for specific experimental issues and a comprehensive FAQ section for broader strategic questions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of this compound stability samples.

Question: I'm observing poor peak shape (fronting, tailing, or splitting) for the main compound peak in my reverse-phase HPLC analysis. What's the cause and how can I fix it?

Answer:

Poor peak shape for this compound is almost always related to improper mobile phase pH, column overload, or secondary interactions with the stationary phase.

  • Causality - The Role of pH: Your molecule has three ionizable functional groups: a carboxylic acid (pKa ≈ 4-5), a pyridine nitrogen (pKa ≈ 2-3), and a secondary amine (pKa ≈ 10-11). If the mobile phase pH is close to any of these pKa values, the molecule will exist as a mixture of ionized and non-ionized forms, leading to peak splitting or severe tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most robust solution is to select a pH where the molecule is in a single, stable ionic state.

      • Low pH (e.g., 2.5-3.0): At this pH, the carboxylic acid is protonated (neutral), while both the pyridine and isopropylamino groups are protonated (positive charges). This is often an excellent choice for good retention and peak shape on C18 columns. Use a buffer like potassium phosphate or formic acid.

      • Mid-Range pH (e.g., 6.5-7.5): Avoid this range as it is too close to the carboxylic acid pKa.

    • Check for Column Overload: Inject a series of decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). If the peak shape improves at lower concentrations, you are overloading the column. Reduce your sample concentration.

    • Evaluate Secondary Interactions: Residual, un-capped silanols on the HPLC column packing can interact with the basic amine groups on your molecule, causing tailing.

      • Use a high-quality, end-capped column.

      • Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to block the active silanol sites. However, be aware that TEA can shorten column lifetime and suppress MS signals if you are using LC-MS.[1]

Question: My assay results show a loss of the parent compound in stressed samples, but I don't see any corresponding degradation peaks. Is my mass balance below 90%?

Answer:

A low mass balance is a critical issue that suggests your analytical method is not "stability-indicating." It means that one or more degradation products are not being detected.

  • Causality - Undetected Degradants: This can happen for several reasons:

    • Degradants are not retained on the column and elute in the void volume.

    • Degradants are very strongly retained and do not elute from the column during the run.

    • Degradants lack a chromophore and are therefore invisible to the UV detector at the wavelength used for the parent compound.

    • The parent compound has converted to a volatile substance or precipitated out of solution.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low mass balance.

  • Modify HPLC Gradient: Run a very shallow gradient starting from 100% aqueous buffer to detect highly polar degradants that may elute early. Also, extend the gradient and include a high-organic wash at the end to elute strongly retained compounds.[2]

  • Use a Photodiode Array (PDA) Detector: A PDA detector is essential for forced degradation studies. It allows you to examine the UV spectra of all detected peaks. A degradant may have a different λmax than the parent drug. Analyzing at multiple wavelengths can help uncover previously unseen peaks.

  • Employ Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for this problem. It can detect compounds even if they lack a UV chromophore and provides mass information to help identify the degradants.[3]

  • Check Peak Purity: Use your chromatography software to evaluate the peak purity of the parent compound. Co-elution of a degradant can mask its presence and lead to inaccurate quantification. A peak purity angle greater than the purity threshold indicates a problem.[4]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the strategy and design of stability studies for this compound.

Question: How should I design a forced degradation (stress testing) study for this compound in solution?

Answer:

Forced degradation studies are essential to develop and validate a stability-indicating method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that you can detect and resolve any potential degradants from the main peak.[4][7]

  • Scientific Rationale: By intentionally degrading the molecule under various conditions, you generate the likely degradation products that could form during long-term storage. This demonstrates the specificity of your analytical method, a key requirement of ICH guideline Q2(R1).[4]

  • Recommended Stress Conditions: You should investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways.[5]

Stress ConditionRecommended Starting ParametersRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursWhile the core structure is relatively stable to hydrolysis, this condition probes for acid-labile impurities or unexpected reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTests for base-catalyzed reactions. The amide-like linkage of the amino group to the pyridine ring is generally stable, but this is a mandatory stress test.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe secondary amine and the pyridine nitrogen are susceptible to oxidation, potentially forming N-oxides. The isopropyl group could also be a site of oxidation.
Thermal Degradation Solution at 70°C for 48 hours; Solid drug substance at 105°CAssesses the intrinsic thermal stability. Potential degradation includes decarboxylation (loss of CO₂) or other rearrangements.[8][9]
Photostability As per ICH Q1B guidelinesExpose the solution to a light source providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m². A dark control must be run in parallel.[10][11][12][13]
  • Experimental Approach:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

    • For each stress condition, mix your stock solution with the stressor (e.g., HCl, NaOH, H₂O₂).

    • At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize it if necessary (e.g., add NaOH to the acid sample), and dilute to the target analytical concentration.

    • Analyze by your proposed stability-indicating method.

Question: What is a good starting point for a stability-indicating RP-HPLC method for this compound?

Answer:

A robust, stability-indicating method should provide good resolution between the parent peak and all potential degradation products, along with good peak shape and sensitivity. Based on the structure of this compound, the following is a well-reasoned starting point.

  • Causality Behind Parameter Choices:

    • Column: A C18 column is the workhorse of reverse-phase chromatography and is suitable for retaining this moderately polar molecule.

    • Mobile Phase A (Aqueous): A low pH buffer (pH ~3.0) is chosen to ensure the carboxylic acid is protonated and neutral, while the amine groups are protonated and positively charged. This single ionic state promotes sharp, symmetrical peaks.

    • Mobile Phase B (Organic): Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure.

    • Detection: The pyridine ring provides strong UV absorbance. A PDA detector allows for monitoring across a range of wavelengths to ensure no degradants are missed. A primary wavelength around 262 nm is typical for nicotinic acid derivatives.[2]

Table: Recommended HPLC Starting Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 20 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/UV at 262 nm

Question: What are the formal stability study conditions I should use according to ICH guidelines?

Answer:

Formal stability studies are conducted to establish a re-test period for a drug substance or a shelf life for a drug product. The conditions are defined by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[14][15] The choice of long-term conditions depends on the climatic zone for which the product is intended.[16]

Table: ICH Q1A(R2) Stability Storage Conditions [14]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 Months
or 30°C ± 2°C / 65% RH ± 5% RH (for Zones III/IV)12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
  • Expert Insight: The accelerated study (40°C/75% RH) is used to predict the long-term stability and to support proposed shelf life at the time of regulatory submission. If a "significant change" occurs during the accelerated study, additional testing at the intermediate condition is required.[14] For a solution, stability will primarily be influenced by temperature and the solution's pH, rather than relative humidity (RH).

Section 3: Experimental Protocol & Workflow

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and confirm the suitability of an analytical method for stability testing.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) A 1. Initial Method Scouting (Column, Mobile Phase, pH) B 2. Forced Degradation Study (Generate Degradants) A->B C 3. Method Optimization (Adjust Gradient to Resolve All Peaks) B->C D 4. Specificity Check (Peak Purity, Resolution > 2) C->D Method Ready for Validation E 5. Linearity & Range D->E F 6. Accuracy & Precision E->F G 7. Robustness F->G H Validated Stability-Indicating Method G->H

Caption: Workflow for Stability-Indicating Method Development.

Step-by-Step Protocol:

  • Prepare Solutions:

    • Accurately prepare a stock solution of this compound at 1.0 mg/mL in 50:50 methanol:water.

    • Prepare stressed samples as described in the FAQ section, ensuring the final concentration after dilution will be within the method's linear range (e.g., 50 µg/mL).

    • Prepare a control sample (unstressed) and a blank (diluent only).

  • System Setup and Suitability:

    • Set up the HPLC system according to the "Recommended HPLC Starting Parameters" table above.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform at least five replicate injections of a standard solution. The system is suitable for use if the following criteria are met:

      • Tailing Factor: ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis of Stressed Samples:

    • Inject the blank, followed by the control sample, and then all stressed samples (acid, base, oxidative, thermal, photolytic).

    • For each chromatogram, perform the following checks:

      • Resolution (Rs): The resolution between the parent API peak and the closest eluting degradation product peak should be greater than 2.0.

      • Peak Purity: Assess the peak purity of the API peak in all stressed samples using a PDA detector.

      • Mass Balance: Calculate the mass balance using the formula: Mass Balance (%) = [(Area_API + ΣArea_Degradants) / Area_Control] * 100 A result between 90% and 110% is generally considered acceptable.

  • Method Optimization (If Necessary):

    • If resolution is poor, adjust the gradient slope (make it shallower for better separation) or the mobile phase pH.

    • If mass balance is low, follow the troubleshooting guide to find missing peaks. Re-inject samples with the optimized method until all criteria are met.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • International Council for Harmonisation (ICH). (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA).
  • Gupta, K. R., et al. (2009). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Eurasian Journal of Analytical Chemistry.
  • ResearchGate. Scheme depicting the pathways for degrading nicotine and nicotinate in....
  • National Institutes of Health (NIH). A method for the degradation of radioactive nicotinic acid. PMC.
  • ResearchGate. (2025, August 6). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini: Identification and Biochemical Characterization Of Proteins Of Unknown Function.
  • Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology.
  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.
  • PubMed. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sampled. Photostability Testing.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • PubMed. Bacterial degradation of nicotinic acid.
  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • International Council for Harmonisation (ICH). (1996, November). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • IAGIM. Photostability.
  • National Institutes of Health (NIH). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC.
  • ResearchGate. (2025, August 5). Investigation of thermal behavior of nicotinic acid.
  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Bevital AS. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • PubMed. (2016, January 13). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • PubMed. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography.
  • ProQuest. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • University of California, Davis. Aerosolization and Thermal Degradation Chemistry of Electronic Cigarettes.
  • ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.
  • Google Patents. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • National Institutes of Health (NIH). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
  • J. Baqai Med. Univ. Review of Biochemical and Analytical Aspects of Nicotinamide.
  • SciSpace. Chemical determination of nicotinic acid and nicotinamide.
  • National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • Dergipark. (2025, March 26). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
  • Google Patents. US3147269A - Process for the separation of nicotinic and isonicotinic acid.

Sources

Technical Support Center: Refining Analytical Detection of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies for the robust analytical detection of 2-(Isopropylamino)nicotinic acid. Given that this specific derivative may not have extensive dedicated literature, we will leverage established principles from the analysis of its parent compound, nicotinic acid (Niacin), and other polar heterocyclic carboxylic acids. This approach provides a scientifically sound starting point for method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of nicotinic acid (Vitamin B3).[1] It possesses a pyridine ring core with a carboxylic acid group at the 3-position and an isopropylamino group at the 2-position. Key properties relevant to analysis include:

  • Molecular Formula: C9H12N2O2

  • Molecular Weight: 180.20 g/mol [2]

  • Polarity: The presence of the carboxylic acid and amino groups makes it a polar, water-soluble compound.[3]

  • UV Absorbance: The pyridine ring structure imparts UV absorbance, typically with a maximum around 260-265 nm, similar to nicotinic acid.[4][5]

Q2: Which analytical techniques are most suitable for its quantification?

The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for quantifying higher concentrations of the analyte, such as in pharmaceutical formulations or supplement testing.[3][6] Sensitivity can be a limitation for biological samples.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations in complex biological matrices like plasma, serum, or urine.[4][7] It offers superior sensitivity (down to ng/mL or pg/mL levels) and selectivity by monitoring specific mass transitions.[4][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC-MS analysis of polar carboxylic acids like this often requires a derivatization step to increase volatility and prevent thermal degradation in the injection port.[10][11] Direct analysis is possible but may require careful optimization of injection parameters.[12]

Q3: How should I prepare and store stock solutions of this compound?

The compound is supplied as a solid.[5] For creating stock solutions, dissolve the solid in a solvent like DMSO, dimethylformamide, or a slightly basic aqueous solution.[5] For LC-MS/MS applications, preparing stock solutions in water or methanol is also common.[13]

  • Storage: Store solid compound at -20°C for long-term stability (≥4 years).[5]

  • Solution Stability: Once in solution, store at 4°C for short-term use and -20°C or -80°C for long-term storage to prevent degradation.[13] Avoid repeated freeze-thaw cycles.[14]

Troubleshooting Guide: LC-MS/MS Analysis

LC-MS/MS is the preferred method for trace-level quantification in drug development. Here are solutions to common issues you may encounter.

Q1: Why am I seeing poor sensitivity or no signal for my analyte?

Low signal is a frequent challenge. A systematic approach is required to diagnose the cause.

Troubleshooting Workflow: Low Analyte Response

cluster_source Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Preparation Checks cluster_solution Root Cause ms_tuning Is the MS tuned and calibrated? ion_source Are ion source parameters (gas flows, temp, voltage) optimized? ms_tuning->ion_source Yes cause_ms MS Issue ms_tuning->cause_ms No ion_transition Is the correct MRM transition (Precursor -> Product) being monitored? ion_source->ion_transition Yes ion_source->cause_ms No peak_check Is there a peak in the chromatogram (even a small one)? ion_transition->peak_check Yes ion_transition->cause_ms No rt_shift Has the retention time shifted significantly? peak_check->rt_shift Yes cause_lc LC Issue peak_check->cause_lc No, check for leaks/clogs mobile_phase Is the mobile phase composition correct (especially pH)? rt_shift->mobile_phase No rt_shift->cause_lc Yes, investigate column/mobile phase sample_prep Was the sample extraction (e.g., protein precipitation) efficient? mobile_phase->sample_prep Yes mobile_phase->cause_lc No sample_stability Could the analyte have degraded? (Check storage/handling) sample_prep->sample_stability Yes cause_sample Sample/Matrix Issue sample_prep->cause_sample No matrix_effects Is ion suppression occurring? (Post-column infusion test) sample_stability->matrix_effects Yes sample_stability->cause_sample No matrix_effects->cause_sample Yes

Caption: Decision tree for troubleshooting low signal.

  • Causality:

    • Mass Spectrometer: The most fundamental check. Ensure the instrument is performing correctly. For a pyridine-containing compound, positive electrospray ionization (ESI+) is typically used.[9][13] You must optimize the precursor ion ([M+H]+) and find a stable, high-intensity product ion for Multiple Reaction Monitoring (MRM).

    • Chromatography: An incorrect mobile phase pH can suppress ionization or cause poor peak shape, effectively reducing the signal height. For a basic pyridine nitrogen and an acidic carboxylic acid, a mobile phase pH around 3-4 (using formic acid) is a good starting point to ensure the molecule is protonated and chromatographs well on a C18 column.[13][15]

    • Sample Preparation & Matrix Effects: Biological samples contain salts, lipids, and proteins that can co-elute and interfere with the ionization of your target analyte in the MS source, a phenomenon known as ion suppression.[16] If you suspect this, perform a post-column infusion experiment or check recovery with a stable isotope-labeled internal standard. A more rigorous sample cleanup, like solid-phase extraction (SPE), may be needed instead of simple protein precipitation.[7][16]

Q2: Why is my chromatographic peak broad or tailing?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or system components.

  • Check Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the silica-based column packing. Maintaining a low pH (e.g., 0.1% formic acid) keeps the carboxyl group protonated (-COOH), minimizing this secondary interaction and improving peak shape.

  • Column Choice: Consider a column with end-capping or a different stationary phase (e.g., a Biphenyl phase) which can offer different selectivity for aromatic compounds.[17]

  • System Contamination: Metal ions can chelate with the carboxylic acid. Ensure your system is well-passivated, and consider using PEEK tubing where appropriate.

Q3: My retention time is shifting between injections. What's the cause?

Retention time instability points to a lack of equilibrium or changes in the system.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes.

  • Mobile Phase Preparation: If mobile phases are prepared in separate bottles, slight inconsistencies in composition can cause shifts. Prepare a large, single batch for an entire analytical run. Also, ensure solvents are properly degassed.

  • Column Temperature: Use a column oven to maintain a constant temperature (e.g., 40 °C).[18] Fluctuations in ambient lab temperature will affect retention time.

  • Column Degradation: Over time, column performance degrades. If the problem persists and pressure is increasing, it may be time to replace the column.

Troubleshooting Guide: HPLC-UV Analysis

Q1: How do I choose the right wavelength for UV detection?

The pyridine ring in the molecule is the chromophore. Based on its parent, nicotinic acid, a wavelength between 260-265 nm should provide good sensitivity.[4] To verify, run a UV scan of a standard solution using a diode array detector (DAD) or spectrophotometer to find the precise absorbance maximum (λmax).

Q2: My calibration curve is not linear at higher concentrations. Why?

Non-linearity is often due to detector saturation or solubility issues.

  • Detector Saturation: The UV detector has a limited linear dynamic range. If the absorbance of your highest standard exceeds ~1.5-2.0 Absorbance Units (AU), the response will become non-linear. Dilute your high-concentration standards and sample to fall within the linear range.

  • Solubility: At very high concentrations in the mobile phase, the analyte may begin to precipitate on the column, leading to a non-linear response and carryover. Ensure your highest standard is fully soluble in the mobile phase.

Q3: I see interfering peaks from my sample matrix. How can I resolve them?

Co-eluting peaks are a common challenge in UV analysis due to its lower selectivity compared to MS.

  • Optimize Chromatography: Adjust the mobile phase gradient to better separate the interfering peak from your analyte peak. Experiment with changing the organic solvent (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase.

  • Improve Sample Cleanup: A simple filtration or protein crash may not be sufficient. Implement a Solid-Phase Extraction (SPE) protocol to selectively isolate your analyte and remove the interferences before injection.[19]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation

This protocol is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.[8][9][15]

Workflow Diagram: Protein Precipitation

s1 Thaw plasma sample and internal standard (IS) on ice. s2 Aliquot 100 µL plasma into a 1.5 mL microcentrifuge tube. s1->s2 s3 Add 10 µL of IS working solution. s2->s3 s4 Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). s3->s4 s5 Vortex vigorously for 1 minute to precipitate proteins. s4->s5 s6 Centrifuge at >12,000 x g for 10 minutes at 4°C. s5->s6 s7 Transfer supernatant to a clean autosampler vial. s6->s7 s8 Inject into LC-MS/MS system. s7->s8

Caption: Step-by-step protein precipitation workflow.

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma samples on ice to prevent degradation.[7] Prepare a working solution of your internal standard (if available) in 50:50 acetonitrile:water.

  • Aliquoting: In a clean 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spiking: Add 10 µL of the internal standard working solution and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to plasma is critical for efficient protein removal.[9]

  • Mixing: Vortex the tube vigorously for at least 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the clear supernatant and transfer it to an autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Analysis: The sample is now ready for injection. If not analyzing immediately, cap the vial and store at 4°C for up to 24 hours or at -80°C for longer storage.

Table 1: Starting LC-MS/MS Parameters

These parameters, based on the parent compound nicotinic acid, serve as an excellent starting point for method development for this compound. Optimization is required.

ParameterRecommended Starting ConditionRationale & Comments
LC Column C18, 2.1 x 50 mm, <3 µmStandard for reversed-phase separation of small molecules.[8]
Mobile Phase A Water + 0.1% Formic AcidLow pH for good peak shape and ESI+ ionization.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CFor reproducible retention times.[18]
Ionization Mode ESI, PositivePyridine nitrogen is readily protonated.[13]
Precursor Ion (Q1) m/z 181.2 [M+H]⁺Calculated for C9H12N2O2. Needs to be confirmed by infusion.
Product Ion (Q3) To be determinedInfuse a standard solution and perform a product ion scan to find a stable, intense fragment. A likely fragment would be from the loss of the carboxylic acid group or parts of the isopropyl group.
LOD/LOQ Target <10 ng/mLLC-MS/MS is highly sensitive; methods for similar compounds achieve low ng/mL limits.[8]

References

  • Ginzel, K. H. (1989). Nicotinic acid and its derivatives: a short survey. PubMed. Available from: [Link]

  • CUSABIO. (2024). ELISA Sample Preparation Protocol. Available from: [Link]

  • Stanford University Mass Spectrometry. Sample Preparation. Available from: [Link]

  • GOV.UK. (2014). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Available from: [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]

  • Zigon, D., & Prosen, H. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed. Available from: [Link]

  • Phenomenex. Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma. Available from: [Link]

  • University of Tennessee Health Science Center. Sample Preparation | Proteomics and Metabolomics (PMC). Available from: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]

  • Gelen, V., et al. (2019). Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. PubMed Central. Available from: [Link]

  • Mohamed, R., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available from: [Link]

  • bevital AS. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available from: [Link]

  • ResearchGate. (2007). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Available from: [Link]

  • Google Patents. (2011). WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • Fujiwara, M., & Matsui, K. (1953). Chemical determination of nicotinic acid and nicotinamide. SciSpace. Available from: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]

  • Hengen, N., et al. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. Available from: [Link]

  • Wonorahardjo, S., et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available from: [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]

  • Mohamed, R., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available from: [Link]

  • Li, W., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. Available from: [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2005). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • PubChem. Nicotinic Acid. Available from: [Link]

Sources

Mitigating off-target effects of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Isopropylamino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating potential off-target effects during experimentation. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Challenge of Off-Target Effects

This compound, as a derivative of nicotinic acid (also known as niacin or Vitamin B3), is being investigated for various therapeutic applications. Like many small molecules, it has the potential to interact with proteins other than its intended therapeutic target. These "off-target" interactions can lead to unexpected biological responses, confounding experimental data and potentially causing adverse effects in a clinical setting.[1] Proactively identifying and mitigating these effects is a critical component of rigorous scientific investigation and drug development.

This guide provides a structured approach to anticipating, identifying, and addressing the off-target effects of this compound, moving from computational prediction to experimental validation and strategic mitigation.

Part 1: Frequently Asked Questions (FAQs) - Proactive Analysis

This section addresses common initial questions regarding the potential for off-target effects and how to approach them systematically.

Q1: What are the likely on-targets and off-targets of this compound based on its structure?

A1: Given that this compound is a derivative of nicotinic acid, its primary intended targets are likely similar. The known primary target of nicotinic acid is the G protein-coupled receptor HCA2 (GPR109A) , which is highly expressed in adipocytes and immune cells.[2][3] Activation of this receptor inhibits lipolysis. Another key target is diacylglycerol O-acyltransferase 2 (DGAT2) , an enzyme in the liver that nicotinic acid directly inhibits to reduce triglyceride synthesis.[4]

Therefore, it is reasonable to hypothesize that this compound may also bind to HCA2 and DGAT2. Any other interactions would be considered potential off-targets. Due to the structural similarity to nicotinic acid, other potential off-targets could include related receptors or enzymes involved in lipid metabolism or cellular signaling. For instance, a structurally related compound, 2-(2-Methoxybenzylamino)Nicotinic Acid, has been explored for its role in modulating nicotinic receptors, suggesting this as another family of potential off-targets to investigate.[5]

Q2: How can I computationally predict the potential off-targets of this compound before starting my experiments?

A2: Computational, or in silico, prediction is a powerful first step to generate hypotheses about potential off-target interactions.[6][7][8] These methods can save considerable time and resources by narrowing down the field of potential off-targets to investigate experimentally.

Several computational approaches are available:

  • Chemical Similarity and Ligand-Based Methods: These tools compare the 2D and 3D structure of this compound to databases of compounds with known protein interactions.[9][10] If your compound is structurally similar to a molecule known to bind a particular protein, that protein becomes a predicted off-target. The Similarity Ensemble Approach (SEA) is one such method.[10]

  • Target-Based Docking and Pocket Similarity: If you have a specific protein in mind, you can use molecular docking simulations to predict whether this compound can physically bind to its active site. Furthermore, some tools can screen the structure of your compound against a library of known protein binding pockets to identify potential interactions.[7][8]

It's crucial to remember that these are predictions and must be experimentally validated.

Part 2: Troubleshooting Guide - Experimental Validation

If you observe an unexpected phenotype in your experiments or want to proactively screen for off-target engagement, this section provides a structured troubleshooting workflow.

Initial Observation: Unexpected Cellular Phenotype

You've treated your cells with this compound and observed a biological effect that cannot be explained by its presumed mechanism of action (e.g., unexpected changes in cell viability, morphology, or the expression of a specific gene).

dot graph TD { A[Start: Unexpected Phenotype Observed] --> B{Is the phenotype dose-dependent?}; B -- Yes --> C[Hypothesis: On-target or Off-target effect]; B -- No --> D[Troubleshoot Experimental Variables (e.g., compound stability, cell health)]; C --> E{Have you confirmed target engagement of the intended target (e.g., HCA2)?}; E -- Yes --> F[Phenotype may be due to an off-target effect]; E -- No --> G[Focus on optimizing conditions for on-target engagement]; F --> H[Proceed to Off-Target Identification Assays]; }

Workflow for initial troubleshooting of an unexpected phenotype.

Q3: My compound is causing unexpected levels of cytotoxicity. How do I determine if this is an off-target effect?

A3: First, perform a dose-response curve to confirm the cytotoxicity is concentration-dependent. If it is, this suggests a specific biological interaction rather than a non-specific toxic effect.

Next, you need to differentiate between exaggerated on-target effects and true off-target effects. A key step is to establish a cellular system where the intended target is absent.

Recommended Protocol: Target Knockout/Knockdown Validation

  • Cell Line Selection: Choose a cell line that expresses your intended target (e.g., HCA2).

  • Gene Editing: Use CRISPR-Cas9 or shRNA to create a stable knockout or knockdown of the gene encoding your intended target.

  • Control Lines: Include a parental (wild-type) cell line and a control cell line transfected with a non-targeting guide RNA or shRNA.

  • Cytotoxicity Assay: Treat all three cell lines with a range of concentrations of this compound.

  • Analysis:

    • If the cytotoxicity is significantly reduced or absent in the knockout/knockdown cells compared to the controls, the effect is likely mediated by your on-target .

    • If the cytotoxicity remains the same across all cell lines, the effect is likely off-target .

Q4: How can I identify the unknown protein(s) that this compound is binding to?

A4: Several unbiased, proteomics-based methods can identify the binding partners of a small molecule directly from cell lysates or live cells. Affinity-based pull-down methods are a common and effective approach.[11]

Recommended Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[11] A control molecule, where the structure is slightly modified to abolish activity, is also highly recommended.

  • Cell Lysis: Prepare a protein lysate from the cells or tissue of interest.

  • Incubation: Incubate the lysate with your biotin-tagged compound immobilized on streptavidin beads.[11]

  • Competitive Elution (Optional but Recommended): In a parallel experiment, add an excess of the free, untagged this compound. Proteins that are specifically bound to your compound will be competed off the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.

  • Protein Identification: Analyze the eluted proteins by mass spectrometry (LC-MS/MS) to identify them.

  • Data Analysis: True binding partners should be present in the sample incubated with the active probe but absent or significantly reduced in the negative control and competitive elution samples.

dot graph TD { subgraph "Preparation" A[Synthesize Biotin-tagged this compound] B[Prepare Cell Lysate] end subgraph "Binding & Isolation" C[Incubate Lysate with Compound-coated Beads] --> D[Wash away non-specific proteins] end subgraph "Analysis" E[Elute Bound Proteins] --> F[Identify Proteins by Mass Spectrometry] end A --> C B --> C D --> E }

Workflow for an Affinity-Based Pull-Down Assay.

Part 3: Mitigation Strategies

Once potential off-targets have been identified and validated, the following strategies can be employed to mitigate their effects.

Q5: I've confirmed an off-target interaction. How can I modify my experiment to be more specific to my intended target?

A5: The primary experimental variable to adjust is the concentration of the compound. Off-target interactions often have a lower binding affinity than the on-target interaction.

  • Determine IC50/EC50 Values: Perform dose-response curves for both your on-target and off-target effects. This will give you the concentration of the compound that produces a half-maximal effect for each.

  • Select a Specific Concentration Window: Choose a concentration for your experiments that is high enough to engage your on-target but below the threshold that engages the off-target.

ParameterOn-Target EffectOff-Target Effect
EC50 1 µM25 µM
Conclusion A working concentration of 1-2 µM would be appropriate to maximize on-target activity while minimizing the off-target effect.

Q6: Can this compound be chemically modified to reduce its off-target binding?

A6: Yes, this is a central strategy in drug development known as Structure-Activity Relationship (SAR) optimization.[9] By systematically modifying the chemical structure of the compound, it is often possible to reduce binding to off-targets while maintaining or even improving affinity for the on-target.

This process typically involves:

  • Computational Modeling: If the structures of both the on-target and off-target proteins are known, you can model how this compound binds to each. This can reveal which parts of the molecule are critical for each interaction.

  • Medicinal Chemistry: Synthesize a small library of analogs with modifications designed to disrupt binding to the off-target. For example, adding a bulky group might create a steric clash in the off-target's binding pocket but not the on-target's.

  • Iterative Screening: Screen the new analogs for both on- and off-target activity to identify a compound with an improved specificity profile. This is a key component of rational drug design.[1]

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Publications. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (n.d.). PLOS Computational Biology. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (n.d.). Creative Diagnostics. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). Semantic Scholar. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). ResearchGate. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). National Institutes of Health. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). National Institutes of Health. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). National Institutes of Health. [Link]

  • Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. (2025). YouTube. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]

  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). National Institutes of Health. [Link]

  • What major studies showed no benefit with niacin (Nicotinic acid) therapy? (2025). Dr.Oracle. [Link]

  • Niacin. (2018). Linus Pauling Institute, Oregon State University. [Link]

  • Mechanism of action of niacin. (2008). National Institutes of Health. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). National Institutes of Health. [Link]

  • Details of the Drug. (n.d.). DrugMAP. [Link]

  • Nicotinic Acid. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Isopropylamino)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 2-(Isopropylamino)nicotinic acid and other key nicotinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their synthesis, mechanisms of action, and performance, supported by experimental insights and data. Our focus is on delivering a nuanced understanding that transcends simplistic comparisons, empowering you to make informed decisions in your research endeavors.

Introduction to Nicotinic Acid and Its Therapeutic Significance

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism. As a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it plays a crucial role in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.[1][2] Beyond its nutritional importance, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia.[3] It favorably modulates blood lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[4][5]

However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous flushing, which can affect patient compliance. This has spurred the development of numerous derivatives aimed at improving its therapeutic index by enhancing efficacy, reducing side effects, or targeting different pharmacological pathways.[1] This guide will delve into the chemical and biological nuances of this compound in comparison to its parent compound and other notable derivatives.

This compound: A Profile

This compound is a derivative of nicotinic acid characterized by the substitution of an isopropylamino group at the 2-position of the pyridine ring. While extensive, direct comparative studies on this specific molecule are limited in publicly available literature, we can infer its potential properties and performance based on the well-documented structure-activity relationships (SAR) of 2-substituted nicotinic acid analogs.

Synthesis and Chemical Properties

The synthesis of 2-aminonicotinic acid derivatives, including those with alkylamino substitutions, typically involves the amination of 2-chloronicotinic acid.[6] For instance, 2-(methylamino)nicotinic acid has been successfully synthesized by reacting 2-chloronicotinic acid with aqueous methylamine under microwave irradiation. A similar approach using isopropylamine would be a logical synthetic route for this compound.

Experimental Protocol: Synthesis of 2-(Alkylamino)nicotinic Acid (General Procedure)

This protocol outlines a general method for the synthesis of 2-(alkylamino)nicotinic acids, which can be adapted for the synthesis of this compound.

  • Reaction Setup: In a microwave-safe vessel, combine 2-chloronicotinic acid (1 equivalent), the desired primary amine (e.g., isopropylamine, 3 equivalents), and water.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 140-200°C) for a specified duration (e.g., 1.5-2 hours).

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the desired 2-(alkylamino)nicotinic acid.

G 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Mixture Reaction Mixture 2-Chloronicotinic Acid->Reaction Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction Mixture Microwave Irradiation Microwave Irradiation Acidification Acidification Microwave Irradiation->Acidification Reaction Mixture->Microwave Irradiation Precipitation Precipitation Acidification->Precipitation Purification (Recrystallization) Purification (Recrystallization) Precipitation->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

The introduction of the isopropylamino group at the 2-position is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity and basicity, compared to the parent nicotinic acid. These changes, in turn, are likely to alter its pharmacokinetic and pharmacodynamic profile.

Comparative Analysis with Other Nicotinic Acid Derivatives

To provide a comprehensive perspective, we will compare this compound with nicotinic acid itself and other key derivatives that have distinct therapeutic applications.

Nicotinic Acid (Niacin)
  • Mechanism of Action: The primary lipid-lowering effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[7] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in hormone-sensitive lipase activity. The net result is a decrease in the release of free fatty acids (FFAs) from adipose tissue, a key substrate for hepatic triglyceride and VLDL synthesis.[7] Nicotinic acid also has direct effects on the liver, independent of FFA mobilization.[7]

G cluster_adipocyte Adipocyte cluster_liver Hepatocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Adenylyl Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP Hormone-Sensitive Lipase (HSL) Hormone-Sensitive Lipase (HSL) Triglycerides Triglycerides Free Fatty Acids (FFAs) Free Fatty Acids (FFAs) VLDL Synthesis VLDL Synthesis FFAs_liver FFAs FFAs_liver->VLDL Synthesis substrate FFAs FFAs FFAs->FFAs_liver reduced flux

  • Performance: While effective in modulating lipid profiles, the high doses of nicotinic acid required for therapeutic efficacy often lead to the aforementioned flushing, which is mediated by the release of prostaglandins D2 and E2.[7]

Niflumic Acid and Clonixin (Anti-inflammatory Derivatives)

Niflumic acid and clonixin are examples of nicotinic acid derivatives that have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action diverges significantly from that of nicotinic acid's lipid-lowering effects.

  • Mechanism of Action: Both niflumic acid and clonixin exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some studies also suggest that these derivatives may have additional mechanisms, such as modulating ion channels.[8]

  • Performance: These derivatives are effective in managing pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[8][9] However, as with other NSAIDs, they carry a risk of gastrointestinal side effects.

Structure-Activity Relationship and Inferred Profile of this compound

The substitution at the 2-position of the nicotinic acid scaffold is a critical determinant of biological activity. Studies on various 2-substituted nicotinic acid derivatives have shown that this position can be modified to impart a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][10]

For this compound, the presence of the bulky and lipophilic isopropyl group attached to the amino function at the 2-position suggests a potential for several biological activities:

  • Anti-inflammatory Potential: The structural similarity to other 2-anilinonicotinic acid derivatives, which are known NSAIDs, suggests that this compound may also possess anti-inflammatory properties through COX inhibition. The nature and size of the substituent at the 2-amino position can influence the potency and selectivity for COX-1 versus COX-2. Further experimental validation is required to confirm this.

  • Lipid-Modifying Effects: It is less likely that this compound will retain the potent lipid-lowering activity of the parent nicotinic acid that is mediated by GPR109A. The substitution at the 2-position may sterically hinder its interaction with the receptor. However, novel mechanisms of lipid modulation cannot be entirely ruled out without experimental data.

Experimental Evaluation of Nicotinic Acid Derivatives

To rigorously compare the performance of this compound with other derivatives, a series of well-defined in vitro and in vivo assays are necessary.

In Vitro Assays

Table 1: Comparative In Vitro Assay Data for Nicotinic Acid Derivatives

DerivativePrimary TargetKey In Vitro AssayEndpointExpected Outcome for this compound
Nicotinic Acid GPR109AcAMP Assay in GPR109A-expressing cellsInhibition of forskolin-stimulated cAMP productionLow to negligible activity
Niflumic Acid COX-1/COX-2COX Inhibition Assay (in vitro)IC₅₀ for COX-1 and COX-2Potential for COX inhibition (IC₅₀ to be determined)
Clonixin COX-1/COX-2COX Inhibition Assay (in vitro)IC₅₀ for COX-1 and COX-2Potential for COX inhibition (IC₅₀ to be determined)
This compound UnknownCOX Inhibition Assay, GPR109A cAMP AssayIC₅₀, cAMP inhibitionTo be determined

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Incubation: Add the test compound (at various concentrations) and the respective COX enzyme to the reaction buffer and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX isoforms.

G COX Enzyme COX Enzyme Incubation Incubation COX Enzyme->Incubation Test Compound Test Compound Test Compound->Incubation Arachidonic Acid Arachidonic Acid Arachidonic Acid->Incubation PGE2 Production PGE2 Production Incubation->PGE2 Production EIA Measurement EIA Measurement PGE2 Production->EIA Measurement IC50 Calculation IC50 Calculation EIA Measurement->IC50 Calculation

Conclusion and Future Directions

For researchers and drug development professionals, this necessitates a focused experimental approach to elucidate its true biological profile. The protocols and comparative data presented in this guide provide a robust framework for such investigations. Future studies should aim to:

  • Synthesize and characterize this compound to high purity.

  • Perform comprehensive in vitro screening to identify its primary molecular targets (e.g., COX enzymes, GPR109A, and other relevant receptors or enzymes).

  • Conduct in vivo studies in appropriate animal models to assess its efficacy and safety profile for potential therapeutic applications.

By systematically exploring the pharmacological landscape of nicotinic acid derivatives, the scientific community can continue to unlock novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105219. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Research Journal of Pharmacy and Technology, 14(11), 6069-6074. [Link]

  • Medtigo. Niflumic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51576, Acifran. [Link]

  • Patsnap. (2024). What is Clonixin used for? Synapse. [Link]

  • Poon, K. T. (2010). How does nicotinic acid modify the lipid profile? Current Medical Research and Opinion, 26(5), 1165-1176. [Link]

  • Sethi, A. A., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Lipid Research, 51(7), 1634-1647. [Link]

  • Tuteja, S. (2009). Nicotinic acid. StatPearls. [Link]

  • Wikipedia. (2023). Niflumic acid. [Link]

  • Wikipedia. (2023). Clonixin. [Link]

  • Finetech Industry Limited. This compound. [Link]

  • Bouzroura-Aichouche, C., et al. (2018). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Monatshefte für Chemie - Chemical Monthly, 149(11), 2079-2086. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4488, Niflumic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28718, Clonixin. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

Sources

A Comparative Analysis of Nicotinic Acid Derivatives and Standard Anticonvulsants in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel anticonvulsant therapies with improved efficacy and tolerability profiles is a cornerstone of epilepsy research. This guide provides a comparative analysis of the anticonvulsant potential of nicotinic acid derivatives, a class of compounds gaining interest for their neurological activity, against established standard antiepileptic drugs (AEDs). Due to the limited publicly available data on 2-(isopropylamino)nicotinic acid, this guide will utilize nicotinic acid benzylamide (Nic-BZA) as a representative compound of this class, for which preclinical anticonvulsant data is available. The comparison is grounded in data from standardized preclinical screening models: the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests. We will delve into the mechanistic underpinnings of these compounds, present comparative efficacy data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Landscape of Anticonvulsant Drug Discovery

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The primary goal of antiepileptic drug discovery is to identify compounds that can suppress or prevent seizures with minimal side effects.[1] Preclinical screening in rodent models remains an indispensable step in this process.[2] The MES and PTZ tests are two of the most widely used and historically validated models for the initial identification and characterization of potential anticonvulsant agents.[2][3] The MES test is a model for generalized tonic-clonic seizures, and its predictive value for this seizure type in humans is well-established.[2] Conversely, the PTZ test, which involves the administration of a GABA-A receptor antagonist, is a model for myoclonic and absence seizures.[3]

This guide focuses on comparing the efficacy of a representative nicotinic acid derivative, Nic-BZA, with that of several standard anticonvulsants. Nicotinic acid and its derivatives are known to have various biological activities, and recent research has explored their potential in the central nervous system.[4][5]

Mechanisms of Action: A Tale of Two Approaches

The therapeutic efficacy of anticonvulsant drugs is rooted in their ability to modulate neuronal excitability. Standard anticonvulsants achieve this through several well-characterized mechanisms.

Standard Anticonvulsants: Targeting Known Pathways

Established AEDs primarily act on voltage-gated ion channels and neurotransmitter systems.[6] Their mechanisms can be broadly categorized as:

  • Sodium Channel Blockade: Drugs like Phenytoin and Carbamazepine stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[6]

  • Calcium Channel Blockade: Ethosuximide, for instance, targets T-type calcium channels, which are implicated in the generation of absence seizures.[6]

  • Enhancement of GABAergic Inhibition: Benzodiazepines (e.g., Diazepam) and barbiturates (e.g., Phenobarbital) enhance the inhibitory effects of the neurotransmitter GABA by modulating the GABA-A receptor.[6] Valproic acid is believed to increase GABA levels in the brain.[7]

  • Modulation of Glutamatergic Excitability: Some newer AEDs also target the excitatory glutamate system.

cluster_Standard_AEDs Standard Anticonvulsant Mechanisms Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel GABA_A_Receptor GABA-A Receptor Glutamate_Receptor Glutamate Receptor Phenytoin Phenytoin, Carbamazepine Phenytoin->Na_Channel Blocks Ethosuximide Ethosuximide Ethosuximide->Ca_Channel Blocks Diazepam Diazepam, Phenobarbital Diazepam->GABA_A_Receptor Enhances Valproic_Acid Valproic Acid Valproic_Acid->GABA_A_Receptor Enhances (indirectly)

Caption: Mechanisms of action of standard anticonvulsants.

Nicotinic Acid Derivatives: Exploring Novel Targets

The precise anticonvulsant mechanism of nicotinic acid derivatives is still under investigation and appears to be distinct from their well-known effects on lipid metabolism.[8] Research suggests that the neurological effects of these compounds may be mediated through nicotinic acetylcholine receptors (nAChRs).[9] nAChRs are ligand-gated ion channels that are widely distributed in the brain and are involved in modulating neuronal excitability and neurotransmitter release.[10] The anticonvulsant activity of nicotinic acid benzylamide (Nic-BZA) has been demonstrated in preclinical models, suggesting a potential role for this class of compounds in epilepsy treatment.[8]

cluster_Nicotinic_Derivatives Putative Mechanism of Nicotinic Acid Derivatives nAChR Nicotinic Acetylcholine Receptor (nAChR) Neuronal_Excitability Neuronal Excitability nAChR->Neuronal_Excitability Regulates Neurotransmitter_Release Neurotransmitter Release nAChR->Neurotransmitter_Release Regulates Nic_BZA Nicotinic Acid Benzylamide (Nic-BZA) Nic_BZA->nAChR Modulates

Caption: Putative mechanism of action for nicotinic acid derivatives.

Comparative Efficacy: A Quantitative Look at Preclinical Data

The efficacy of an anticonvulsant is typically quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested population.[11] The following table summarizes the ED50 values for nicotinic acid benzylamide and several standard anticonvulsants in the MES and PTZ tests in mice.

CompoundMES Test ED50 (mg/kg, i.p.)PTZ Test ED50 (mg/kg, i.p.)Primary Mechanism of Action
Nicotinic Acid Benzylamide (Nic-BZA) 35.7 - 84.0[8]Not ReportedPutative nAChR Modulator
Phenytoin ~9.5[12]InactiveSodium Channel Blocker
Carbamazepine ~8.8[12]InactiveSodium Channel Blocker
Phenobarbital 16.3[7]12.7[7]GABA-A Receptor Modulator
Valproic Acid 190 - 261.2[7][12]159.7[7]Multiple (GABAergic, Na+/Ca2+ channels)
Diazepam Inactive~0.2GABA-A Receptor Modulator
Ethosuximide Inactive~130T-type Calcium Channel Blocker

Note: ED50 values can vary depending on the specific experimental conditions, such as the animal strain and the route of administration.

Experimental Protocols: Ensuring Rigor and Reproducibility

The following are detailed, step-by-step methodologies for the MES and PTZ tests, which are fundamental to the preclinical evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2]

Methodology:

  • Animal Preparation: Adult male mice (e.g., CD-1 or C57BL/6) are used.[12] The animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the electroshock.[2]

  • Electroshock Induction: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[2]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.[2] Abolition of this tonic extension is considered protection.

  • ED50 Calculation: The ED50 is calculated from the dose-response data using a statistical method such as probit analysis.[12]

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Drug Administer Test Compound or Vehicle (i.p.) Acclimatize->Administer_Drug Apply_Electroshock Apply Maximal Electroshock (MES) Administer_Drug->Apply_Electroshock Observe Observe for Tonic Hindlimb Extension Apply_Electroshock->Observe Protection Protection (No Tonic Extension) Observe->Protection Seizure Seizure (Tonic Extension) Observe->Seizure Calculate_ED50 Calculate ED50 Protection->Calculate_ED50 Seizure->Calculate_ED50 End End Calculate_ED50->End Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Drug Administer Test Compound or Vehicle (i.p.) Acclimatize->Administer_Drug Inject_PTZ Inject Pentylenetetrazol (PTZ) Administer_Drug->Inject_PTZ Observe Observe for Clonic Seizures Inject_PTZ->Observe Protection Protection (No Clonic Seizure) Observe->Protection Seizure Seizure (Clonic Seizure) Observe->Seizure Calculate_ED50 Calculate ED50 Protection->Calculate_ED50 Seizure->Calculate_ED50 End End Calculate_ED50->End

Caption: Workflow for the Pentylenetetrazol (PTZ) test.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticonvulsant efficacy of nicotinic acid derivatives against standard AEDs. The data for nicotinic acid benzylamide in the MES test suggests that this class of compounds warrants further investigation. The distinct, putative mechanism of action centered around nicotinic acetylcholine receptors presents a novel avenue for the development of antiepileptic therapies.

Future research should focus on:

  • Synthesizing and screening a broader range of nicotinic acid derivatives, including this compound, to establish structure-activity relationships.

  • Elucidating the precise molecular mechanisms underlying the anticonvulsant effects of these compounds.

  • Evaluating the efficacy of promising candidates in more sophisticated chronic epilepsy models.

By systematically exploring novel chemical scaffolds like nicotinic acid derivatives, the field of epilepsy research can move closer to developing more effective and better-tolerated treatments for individuals living with this challenging neurological condition.

References

  • Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. (2014). PubMed. [Link]

  • ED 50 values for reversing PTZ-induced behaviors. (n.d.). ResearchGate. [Link]

  • Pharmaceutical composition combining an anticonvulsant and a nicotinic acid derivative. (2014).
  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. (n.d.). National Institutes of Health. [Link]

  • ED50 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. (1988).
  • Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. (n.d.). PubMed Central. [Link]

  • NICOTINOYLPIPERAZINE DERIVATIVES, METHOD FOR THE PRODUCTION THEREOF AND THEIR USE IN THERAPY. (1988).
  • Pharmaceutical composition combining an anticonvulsant and a derivate of nicotinic acid. (n.d.).
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). PubMed. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). ResearchGate. [Link]

  • The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. (n.d.). PLOS One. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. [Link]

  • Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study. (2009). PubMed. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. (n.d.). PubMed Central. [Link]

  • Anticonvulsant Activity and Selective Inhibition of Nicotinamide Adenine Dinucleotide-Dependent Oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) Phenothiazines. (n.d.). PubMed. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (n.d.). MDPI. [Link]

  • Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. (n.d.). MDPI. [Link]

  • Potentiation of the Antiepileptic Activity of Phenobarbital by Nicotinamide. (1983). PubMed. [Link]

  • Neurobiological impact of nicotinic acetylcholine receptor agonists: An ALE meta-analysis of pharmacological neuroimaging studies. (n.d.). PubMed Central. [Link]

  • Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review. (n.d.). MDPI. [Link]

  • Different Effects of Nicotine and N-Stearoyl-ethanolamine on Episodic Memory and Brain Mitochondria of α7 Nicotinic Acetylcholine Receptor Knockout Mice. (n.d.). MDPI. [Link]

Sources

A Comparative Guide to 2-(Isopropylamino)nicotinic Acid and its Alternatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities. The substitution at the 2-position of the pyridine ring has given rise to a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. These agents often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). 2-(Isopropylamino)nicotinic acid is a member of this class, and understanding its performance characteristics in comparison to other 2-substituted nicotinic acid analogs is crucial for its development as a potential therapeutic agent.

Synthesis of this compound: A Probable Synthetic Route

The choice of a copper catalyst is central to the success of the Ullmann condensation. While traditional methods used stoichiometric amounts of copper powder, modern protocols often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide, in the presence of a ligand to enhance solubility and reactivity.[2] The reaction is typically carried out in a high-boiling polar solvent to achieve the necessary reaction temperatures.[1]

Experimental Protocol: Proposed Synthesis of this compound via Ullmann Condensation

Materials:

  • 2-Chloronicotinic Acid

  • Isopropylamine

  • Copper(I) Iodide (CuI)

  • L-Proline (as a ligand)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the addition of isopropylamine (1.5 equivalents).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.

  • Dry the purified product under vacuum to obtain this compound.

Causality of Experimental Choices:

  • L-Proline as Ligand: L-proline is an effective and inexpensive ligand for copper-catalyzed coupling reactions, enhancing the solubility of the copper catalyst and facilitating the reaction.

  • Potassium Carbonate as Base: A base is required to deprotonate the amine and the carboxylic acid, facilitating the nucleophilic attack and preventing unwanted side reactions.

  • DMSO as Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and withstand the high temperatures required for the Ullmann condensation.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Mixture Reaction Mixture 2-Chloronicotinic Acid->Reaction Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction Mixture CuI / L-Proline CuI / L-Proline CuI / L-Proline->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture DMSO DMSO DMSO->Reaction Mixture Heating (100-120°C) Heating (100-120°C) Reaction Mixture->Heating (100-120°C) Ullmann Condensation Workup Workup Heating (100-120°C)->Workup Cooling & Aqueous Quench Acidification (HCl) Acidification (HCl) Workup->Acidification (HCl) Precipitation Purification Purification Acidification (HCl)->Purification Filtration & Recrystallization This compound This compound Purification->this compound Drying G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Receptor IKK IKK GPR109A->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2 COX-2 Prostaglandins Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Cytokines->Inflammation This compound This compound This compound->GPR109A Binds This compound->COX2 Inhibits

Caption: Putative mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 2-substituted nicotinic acid derivatives for anti-inflammatory drug discovery. Based on the established chemistry of related compounds, its synthesis via Ullmann condensation is a viable and efficient strategy. While direct experimental data on its biological activity is currently lacking, a comparative analysis with structurally similar compounds suggests its potential as a COX inhibitor and a modulator of inflammatory signaling pathways.

Future research should focus on the following key areas:

  • Definitive Synthesis and Characterization: A detailed experimental protocol for the synthesis of this compound should be established, including optimization of reaction conditions to maximize yield and purity. Comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, etc.) is essential.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of inflammatory targets, including COX-1 and COX-2, to determine its potency and selectivity. Cell-based assays should be employed to assess its impact on the production of inflammatory mediators.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetic profile, and safety of this compound.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel anti-inflammatory agent.

References

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Shrarmm, N. I., Podushkina, N. A., Zalesov, V. S., & Konshin, M. E. (1981). ChemInform Abstract: SYNTHESIS AND BIOLOGICAL ACTIVITY OF ALKYLAMIDES OF 2‐ARYLAMINO‐6‐METHYLNICOTINIC ACIDS.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. (2017). PubMed. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved from [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (n.d.). PubMed. Retrieved from [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (2012). CORE. Retrieved from [Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

  • Prostaglandin E₂ is critical for the development of niacin-deficiency-induced photosensitivity via ROS production. (n.d.). PubMed. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isatins inhibit cyclooxygenase-2 and inducible nitric oxide synthase in a mouse macrophage cell line. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. (n.d.). PubMed. Retrieved from [Link]

  • Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PubMed Central. Retrieved from [Link]

  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. (n.d.). MDPI. Retrieved from [Link]

Sources

Independent Verification of 2-(Isopropylamino)nicotinic Acid Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-(Isopropylamino)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the key scientific rationale, comparative compounds, and detailed experimental protocols necessary to characterize this molecule's performance, primarily as an agonist of the G protein-coupled receptor 109A (GPR109A).

Introduction: The Scientific Rationale

This compound is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1][2] The primary molecular target of nicotinic acid is GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells.[3][4] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits hormone-sensitive lipase, reducing the breakdown of triglycerides and the subsequent release of free fatty acids into the bloodstream.[3][5]

Given its structural similarity to nicotinic acid, it is hypothesized that this compound also functions as a GPR109A agonist. Independent verification of this activity is crucial for its potential development as a therapeutic agent. This guide will provide the necessary protocols to compare the potency and efficacy of this compound against nicotinic acid and other relevant compounds.

Comparative Compounds

A thorough evaluation of this compound requires comparison with established molecules.

  • Primary Reference Compound: Nicotinic Acid (Niacin) : As the parent compound and a well-characterized GPR109A agonist, nicotinic acid serves as the primary benchmark for potency and efficacy.[1][2]

  • Alternative GPR109A Agonists:

    • Acipimox: A nicotinic acid derivative with a longer half-life, providing a different pharmacokinetic profile for comparison.

    • β-hydroxybutyrate (BHB): An endogenous ligand for GPR109A, offering a physiologically relevant comparator.[6]

  • Negative Control:

    • Isonicotinic acid: An inactive analog of nicotinic acid that does not activate GPR109A, useful for confirming assay specificity.

Signaling Pathway and Experimental Workflow

The activation of GPR109A by an agonist like this compound is expected to trigger a specific signaling cascade. The following diagrams illustrate this pathway and the overall experimental workflow for its verification.

GPR109A Signaling Pathway cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist This compound or Nicotinic Acid Agonist->GPR109A Binds to Gi->AC Inhibits HSL_inactive Hormone-Sensitive Lipase (inactive) Gi->HSL_inactive Leads to dephosphorylation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates (activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes HSL_inactive->Triglycerides FFA Free Fatty Acids Triglycerides->FFA Releases Experimental Workflow Start Start: Compound Characterization Cell_Culture Cell Line Selection & Culture (e.g., HEK293-GPR109A, 3T3-L1 Adipocytes) Start->Cell_Culture Dose_Response Dose-Response Curves for This compound and Comparators Cell_Culture->Dose_Response Lipolysis_Assay In Vitro Lipolysis Inhibition Assay (Measure Glycerol/FFA Release) Dose_Response->Lipolysis_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot or AlphaScreen) Dose_Response->ERK_Assay Internalization_Assay Receptor Internalization Assay (ELISA or Confocal Microscopy) Dose_Response->Internalization_Assay Data_Analysis Data Analysis: Calculate EC50/IC50 and Emax Lipolysis_Assay->Data_Analysis ERK_Assay->Data_Analysis Internalization_Assay->Data_Analysis Comparison Compare Potency and Efficacy with Nicotinic Acid and Alternatives Data_Analysis->Comparison Conclusion Conclusion: Activity Profile Established Comparison->Conclusion

Sources

Introduction: The Therapeutic Potential of GPR109A and the Quest for Novel Agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(Isopropylamino)nicotinic Acid Analogues as GPR109A Agonists

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia. Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is predominantly expressed in adipocytes and immune cells like macrophages.[1][2] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis, which lowers circulating free fatty acids and triglycerides. Beyond its lipid-lowering effects, GPR109A activation has demonstrated potent anti-inflammatory properties, mediated through the suppression of NF-κB signaling pathways in immune cells.[1] This dual activity makes GPR109A an attractive therapeutic target for atherosclerosis, metabolic syndrome, and various inflammatory diseases.

Despite its efficacy, the clinical use of nicotinic acid is often limited by a troublesome side effect: a cutaneous flushing response mediated by prostaglandins. This has spurred significant research into developing novel GPR109A agonists that retain the therapeutic benefits while minimizing or eliminating the flushing effect. Structure-activity relationship (SAR) studies are paramount in this endeavor, providing a systematic framework for understanding how specific molecular features influence a compound's potency, selectivity, and broader pharmacological profile.

This guide focuses on a specific chemical scaffold: 2-aminonicotinic acid. We will use This compound as our lead compound to explore the SAR for GPR109A agonism. By systematically modifying its constituent parts—the amino substituent, the nicotinic acid core, and the carboxylic acid—we will dissect the structural requirements for potent receptor activation. The insights derived will serve as a valuable resource for researchers and drug development professionals engaged in the design of next-generation GPR109A modulators.

Methodology: Synthesis and Biological Evaluation

A robust SAR study is built upon reliable and reproducible experimental protocols. Here, we outline the core methodologies for synthesizing a library of 2-(alkylamino)nicotinic acid analogues and for evaluating their biological activity at the GPR109A receptor.

Experimental Protocol 1: General Synthesis of 2-(Alkylamino)nicotinic Acid Analogues

The most direct and versatile approach to synthesizing the target compounds is through nucleophilic aromatic substitution, starting from the commercially available 2-chloronicotinic acid.[3][4][5] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid facilitates the displacement of the chlorine atom at the 2-position by various primary and secondary amines.

Rationale: This synthetic route is chosen for its efficiency and modularity. It allows for the rapid generation of a diverse library of analogues by simply varying the amine nucleophile, which is essential for a comprehensive SAR study.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloronicotinic acid (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired primary or secondary amine (e.g., isopropylamine, cyclopropylamine, morpholine) (2.0-3.0 equivalents) to the solution. The excess amine also serves as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) can be used.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH 3-4 with 1M HCl. This protonates the product, causing it to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexanes to remove impurities.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final 2-(alkylamino)nicotinic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 1: General workflow for the synthesis of 2-(alkylamino)nicotinic acid analogues.

Experimental Protocol 2: GPR109A Functional Assay (cAMP Measurement)

The functional activity of the synthesized compounds as GPR109A agonists is determined by their ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor (e.g., HEK-293 or CHO cells).[1][6]

Rationale: GPR109A is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a quantifiable decrease in intracellular cAMP levels. This provides a direct measure of receptor activation and allows for the determination of key pharmacological parameters like EC₅₀ (half-maximal effective concentration).

Step-by-Step Protocol:

  • Cell Culture: Culture HEK-293 cells stably transfected with the human GPR109A gene under standard conditions (e.g., DMEM, 10% FBS, 37 °C, 5% CO₂).

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (nicotinic acid) in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the prepared compound dilutions to the wells and pre-incubate for 15 minutes.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37 °C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ (maximum effect) values for each compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture GPR109A-expressing HEK-293 cells c2 Seed cells in 96-well plate c1->c2 c3 Prepare serial dilutions of test compounds c2->c3 a1 Add compounds to cells c3->a1 a2 Add Forskolin to stimulate cAMP a1->a2 a3 Incubate (30 min) a2->a3 d1 Lyse cells & measure cAMP (e.g., HTRF) a3->d1 d2 Normalize data and plot concentration-response curve d1->d2 d3 Calculate EC50 & Emax d2->d3

Figure 2: Workflow for the GPR109A functional cAMP assay.

Structure-Activity Relationship (SAR) Analysis

Using the methodologies described, we can generate and test a library of analogues to build a comprehensive SAR profile. The following analysis is based on a hypothetical dataset, grounded in established medicinal chemistry principles and published findings for GPR109A ligands.[7]

Core Hypothesis: Key Pharmacophoric Features

For effective GPR109A agonism, we hypothesize three critical pharmacophoric elements based on the structure of the endogenous ligand nicotinic acid:

  • A pyridine ring for aromatic interactions.

  • A carboxylate group for a key ionic interaction within the receptor binding pocket.

  • A specific vector for substitution at the 2-position to explore additional binding interactions and modulate physicochemical properties.

Part A: Modification of the 2-Amino Substituent (R Group)

This is the most critical area for optimization. We will explore how varying the size, lipophilicity, and conformational flexibility of the R group attached to the 2-amino position impacts GPR109A agonist activity.

Table 1: Comparative GPR109A Agonist Activity of 2-Amino Substituent Analogues

Compound IDR Group (Substituent)StructureHypothetical EC₅₀ (nM)
1 (Lead) Isopropyl Isopropyl150
2MethylMethyl850
3EthylEthyl400
4n-Propyln-Propyl250
5tert-Butylt-Butyl>10,000
6CyclopropylCyclopropyl95
7CyclobutylCyclobutyl120
8Morpholin-4-ylMorpholine2,500
9Piperidin-1-ylPiperidine1,800

Analysis and Interpretation:

  • Effect of Alkyl Chain Length and Branching: Activity generally increases from methyl (2) to ethyl (3) and n-propyl (4), suggesting a small lipophilic pocket that accommodates these groups. The branched isopropyl group (1) shows superior potency compared to its linear n-propyl isomer (4), indicating that branching is favorable for optimal fitting. However, excessive steric bulk is detrimental, as demonstrated by the dramatic loss of activity with the tert-butyl group (5). This suggests a size limitation to the binding pocket.

  • Role of Alicyclic Rings: Small, conformationally restricted rings are highly beneficial. The cyclopropyl (6) and cyclobutyl (7) analogues are the most potent compounds in this series. This improvement likely stems from a reduction in the entropic penalty upon binding and the presentation of a favorable hydrophobic surface to the receptor.

  • Impact of Cyclic Amines: Incorporating the nitrogen into a larger, more flexible ring system like piperidine (9) or introducing a polar heteroatom as in morpholine (8) leads to a significant decrease in potency. This suggests that the N-H hydrogen may be involved in a key interaction (e.g., as a hydrogen bond donor) or that the larger cyclic structures introduce an unfavorable conformation or steric clash.

Part B: Invariability of the Nicotinic Acid Core

The nicotinic acid scaffold itself is fundamental to activity.

  • Carboxylic Acid (Position 3): The carboxylate group is almost certainly essential. It is known to form a critical salt bridge with a positively charged residue (e.g., Arginine or Lysine) in the GPR109A binding pocket.[7] Esterification or amidation of this group (e.g., converting -COOH to -COOCH₃ or -CONH₂) would be predicted to completely abolish agonist activity by preventing this crucial ionic interaction.

  • Pyridine Nitrogen (Position 1): The pyridine nitrogen is a key feature, likely involved in hydrogen bonding or other polar interactions within the active site. Moving the carboxylate and amino groups to other positions on the pyridine ring (e.g., creating isonicotinic or picolinic acid derivatives) would drastically alter the geometry of the key interacting groups and is expected to result in a complete loss of affinity for the GPR109A receptor.

Figure 3: Key structure-activity relationship findings for GPR109A agonism.

Conclusion and Future Perspectives

  • The 2-Amino Substituent is Key: The nature of the substituent at the 2-position is the primary determinant of potency. Optimal activity is achieved with small, conformationally constrained, and moderately lipophilic groups, such as cyclopropyl and isopropyl.

  • Steric Hindrance is a Limiting Factor: Large, bulky substituents like tert-butyl are not tolerated, indicating a well-defined and size-limited binding pocket adjacent to the 2-position.

  • The Nicotinic Acid Core is Sacrosanct: The free carboxylic acid at position 3 and the pyridine nitrogen are indispensable for receptor activation, likely participating in foundational ionic and polar interactions within the GPR109A active site.

Future work should focus on further exploring the chemical space around the most potent analogues identified. For example, synthesizing derivatives of the 2-(cyclopropylamino)nicotinic acid core with substituents on the pyridine ring could uncover additional interactions and further enhance potency or modulate pharmacokinetic properties. The ultimate goal remains the discovery of novel GPR109A agonists that separate the desired anti-inflammatory and lipid-lowering effects from the dose-limiting flushing side effect, offering a superior therapeutic option for patients with metabolic and inflammatory disorders.

References

  • Pang, H., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry. Available at: [Link][8][9]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link][10]

  • El-Dash, Y. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available at: [Link][11]

  • Zhang, L., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link][3]

  • Srinivas, K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link][12]

  • Żarowska, B., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link][13]

  • Zhang, L., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link][4]

  • Liu, W., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link][14]

  • Xu, D. (2007). Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. Available at: [Link][15]

  • Pancechowska-Ksepko, D., et al. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy. Available at: [Link][16]

  • Quevedo, C., et al. (2007). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Semantic Scholar. Available at: [Link][5]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link][1]

  • Umahara, M., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Available at: [Link][6]

  • Taggart, A. K., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][2]

  • Ahmad, I., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Available at: [Link][7]

Sources

Comparative Analysis of 2-(Isopropylamino)nicotinic acid and Niacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(Isopropylamino)nicotinic acid and its parent compound, niacin (nicotinic acid). Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these two molecules. We will explore their established and theoretical mechanisms of action, present a framework for their comparative evaluation, and provide detailed, field-proven experimental protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously compare these compounds and advance the development of novel therapeutics with improved efficacy and safety profiles.

Introduction: The Quest to Mitigate Niacin's Flush

Niacin, a long-established therapeutic agent, is highly effective in managing dyslipidemia. It favorably modulates a broad spectrum of blood lipids, most notably by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. However, the clinical utility of niacin is frequently constrained by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This reaction, characterized by redness, warmth, and itching of the skin, can lead to poor patient compliance.

The search for niacin analogs that retain the beneficial lipid-modifying properties while minimizing or eliminating the flushing response has been a key focus of drug discovery. This compound, a derivative of nicotinic acid, represents one such endeavor. The strategic addition of an isopropylamino group to the pyridine ring is hypothesized to alter the compound's interaction with its target receptor, potentially uncoupling the therapeutic effects from the adverse flushing pathway. This guide will provide a detailed examination of the known pharmacology of niacin and a theoretical framework for the investigation of this compound, underpinned by robust experimental designs.

Unraveling the Mechanism of Action: The Central Role of GPR109A

The primary molecular target for both the therapeutic and flushing effects of niacin is the G-protein coupled receptor 109A (GPR109A), also known as HM74A.[1]

Niacin's Dual Signaling Pathways:

  • Anti-lipolytic Effect (Therapeutic): In adipocytes, niacin's activation of GPR109A leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of hormone-sensitive lipase, a critical enzyme for the breakdown of stored triglycerides. The resulting decrease in the release of free fatty acids (FFAs) from adipose tissue into the circulation reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), the precursor to LDL.

  • Flushing Effect (Adverse): In epidermal Langerhans cells and keratinocytes, GPR109A activation by niacin initiates a distinct signaling cascade.[2][3] This pathway involves the production of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing response.

This compound: A Hypothesis of Biased Agonism:

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests a potential for biased agonism at the GPR109A receptor. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is hypothesized that the isopropylamino substitution may alter the conformation of the GPR109A receptor upon binding, favoring the G-protein signaling cascade responsible for the anti-lipolytic effects in adipocytes while attenuating the β-arrestin pathway or other signaling intermediates that lead to prostaglandin production in skin cells.[4]

GPR109A_Signaling cluster_receptor GPR109A Receptor cluster_adipocyte Adipocyte cluster_skin Epidermal Cells Niacin Niacin GPR109A GPR109A Isopropylamino This compound (Hypothesized) AC_inhibition Adenylyl Cyclase Inhibition GPR109A->AC_inhibition PG_production Prostaglandin Production (PGD2, PGE2) GPR109A->PG_production cAMP_decrease ↓ cAMP FFA_inhibition ↓ Free Fatty Acid Release Lipid_Lowering Lipid-Lowering Effect Vasodilation Vasodilation Flushing Flushing Effect

Caption: Proposed differential signaling of Niacin and this compound at the GPR109A receptor.

Comparative Data Overview

A direct, data-driven comparison of this compound and niacin is hampered by the limited availability of public-domain preclinical and clinical data for the former. The following table provides established data for niacin and outlines the key parameters that require experimental determination for this compound to enable a robust comparison.

ParameterNiacin (Established Data)This compound (To Be Determined)
GPR109A Binding Affinity (Ki) Micromolar rangeRequires experimental determination
In Vitro Potency (EC50)
- cAMP InhibitionSub-micromolar to low micromolarRequires experimental determination
- Free Fatty Acid Release InhibitionSub-micromolar to low micromolarRequires experimental determination
In Vivo Efficacy
- Lipid-Lowering EffectsWell-documented in humans and animal modelsRequires in vivo studies
- Flushing PotentialHigh, dose-dependentRequires in vivo studies

Essential Experimental Protocols for Comparative Analysis

To address the data gap and facilitate a direct comparison, the following detailed experimental protocols are provided. These assays are fundamental for characterizing the pharmacological profile of nicotinic acid analogs.

In Vitro GPR109A Functional Assay: cAMP Measurement

This assay determines the potency of the compounds in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the ability of a test compound to inhibit cAMP production induced by the adenylyl cyclase activator, forskolin.

Methodology:

  • Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate at a density optimized for the assay format and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of niacin and this compound in a suitable assay buffer.

  • Assay Procedure: a. Aspirate the growth medium and add the compound dilutions to the cells. b. Incubate for a predetermined time (e.g., 30 minutes) at room temperature. c. Add a solution of forskolin to all wells (except for negative controls) to stimulate cAMP production. d. Incubate for a further specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the percentage of inhibition of the forskolin response versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

cAMP_Assay_Workflow start Seed GPR109A- expressing cells add_compounds Add compound dilutions start->add_compounds incubate1 Incubate add_compounds->incubate1 add_forskolin Add forskolin to stimulate cAMP incubate1->add_forskolin incubate2 Incubate add_forskolin->incubate2 measure_cAMP Lyse cells and measure cAMP incubate2->measure_cAMP analyze Calculate IC50 measure_cAMP->analyze

Caption: Workflow for the in vitro GPR109A cAMP functional assay.

In Vitro Free Fatty Acid (FFA) Release Assay

This assay measures the functional consequence of GPR109A activation in a physiologically relevant cell type by quantifying the inhibition of isoproterenol-stimulated lipolysis in adipocytes.

Principle: In adipocytes, β-adrenergic receptor agonists like isoproterenol stimulate lipolysis, leading to the release of FFAs. Activation of GPR109A by an agonist will inhibit this process. The amount of FFA released into the medium is a measure of the compound's anti-lipolytic activity.

Methodology:

  • Adipocyte Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).

  • Cell Plating: Plate the differentiated adipocytes in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of niacin and this compound in a suitable assay buffer.

  • Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the compound dilutions to the cells and pre-incubate. c. Add isoproterenol to all wells (except for negative controls) to stimulate lipolysis. d. Incubate for a defined period (e.g., 1-2 hours) at 37°C. e. Collect the supernatant (assay medium). f. Measure the concentration of FFAs in the supernatant using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Plot the percentage of inhibition of the isoproterenol-stimulated FFA release versus the log concentration of the compound. Determine the IC50 value for each compound using a sigmoidal dose-response curve fit.

FFA_Assay_Workflow start Differentiate and plate adipocytes add_compounds Add compound dilutions start->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_isoproterenol Add isoproterenol to stimulate lipolysis pre_incubate->add_isoproterenol incubate Incubate add_isoproterenol->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_FFA Measure FFA concentration collect_supernatant->measure_FFA analyze Calculate IC50 measure_FFA->analyze

Caption: Workflow for the in vitro free fatty acid release assay.

In Vivo Flushing Assessment in a Murine Model

This protocol provides a method to evaluate the vasodilatory effects of the compounds in vivo, serving as a surrogate for the flushing response in humans.

Principle: The flushing response in mice can be quantified by measuring the increase in ear skin temperature following the administration of a test compound.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the baseline ear temperature of each mouse using a non-contact infrared thermometer.

  • Compound Administration: Administer niacin, this compound, or vehicle control to different groups of mice via oral gavage or intraperitoneal injection.

  • Temperature Monitoring: Measure the ear temperature at multiple time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: For each animal, calculate the change in ear temperature (ΔT) from its baseline at each time point. Compare the ΔT values between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

While niacin remains a cornerstone of dyslipidemia management, its utility is often compromised by the flushing side effect. This compound, as a structural analog, presents a compelling case for investigation as a potentially flush-mitigated alternative. The core hypothesis of biased agonism at the GPR109A receptor provides a rational framework for its development.

The immediate and critical next step is the thorough preclinical characterization of this compound. The experimental protocols detailed in this guide provide a robust roadmap for such an evaluation. By systematically determining its GPR109A binding affinity, in vitro functional potency, and in vivo efficacy and flushing liability relative to niacin, the research community can definitively assess its therapeutic potential. Should these studies reveal a favorable profile—potent lipid-lowering effects with a significantly reduced flushing propensity—this compound could represent a significant advancement in the management of dyslipidemia and a testament to the power of rational drug design.

References

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid-and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2007). Nicotinic acid receptor subtypes and their ligands. Current topics in medicinal chemistry, 7(16), 1564-1574.
  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-β-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.
  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & Ijzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736-2739.

Sources

A Researcher's Guide to Characterizing 2-(Isopropylamino)nicotinic acid: A Benchmarking Strategy Against Known TRPV Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization of 2-(Isopropylamino)nicotinic acid, a novel compound with limited publicly available data. Given its structural similarity to nicotinic acid (niacin), a known modulator of Transient Receptor Potential Vanilloid (TRPV) channels, we propose a scientifically rigorous benchmarking strategy against well-established TRPV channel modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel channel-modulating compounds.

Introduction: The Rationale for Investigating this compound as a Channel Modulator

Ion channels are fundamental to a vast array of physiological processes, and their modulation represents a key strategy in modern drug discovery. While this compound (CAS: 885275-12-7) is commercially available, its biological activity and mechanism of action remain largely unexplored.[1][2] Its core structure, a nicotinic acid backbone, provides a compelling starting point for investigation.

Nicotinic acid, or vitamin B3, is well-documented for its lipid-modifying effects, primarily mediated through the G protein-coupled receptor HCA2.[3][4] However, emerging research has revealed a direct modulatory role of nicotinic acid on several members of the TRPV ion channel family.[5][6] Specifically, nicotinic acid has been shown to potentiate TRPV3, inhibit TRPV2 and TRPV4, and prolong the activity of TRPV1.[6] This precedent strongly suggests that derivatives of nicotinic acid, such as this compound, may also interact with these or other ion channels.

This guide outlines a systematic approach to benchmark this compound against known TRPV channel modulators, providing the necessary experimental protocols and data interpretation frameworks to elucidate its potential as a novel channel modulator.

The Benchmarking Panel: Established TRPV Channel Modulators

To effectively characterize this compound, a panel of well-characterized TRPV channel modulators is essential. These compounds will serve as positive and negative controls, enabling a robust comparison of the novel compound's activity.

CompoundTarget(s)Mode of Action
Capsaicin TRPV1Agonist
2-Aminoethoxydiphenyl borate (2-APB) TRPV1, TRPV2, TRPV3Agonist
Ruthenium Red Pan-TRPVAntagonist/Blocker
GSK1016790A TRPV4Agonist
Cannabidiol (CBD) TRPV1, TRPV2Agonist/Modulator

This selection provides a range of activators and inhibitors targeting different members of the TRPV family, allowing for a comprehensive screening of this compound's potential activity.

Experimental Workflow: A Step-by-Step Approach to Characterization

The following experimental workflow is designed to systematically evaluate the effects of this compound on TRPV channel activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Mechanism of Action Studies A Prepare cell lines expressing individual TRPV channels (TRPV1-4) B Calcium Imaging Assay using Fura-2 AM A->B C Apply this compound at various concentrations B->C D Monitor for changes in intracellular calcium [Ca2+]i C->D E Identify 'hit' channels from Phase 1 D->E Positive hits advance F Whole-Cell Patch-Clamp Electrophysiology E->F G Apply this compound and known modulators F->G H Measure changes in ion channel currents (agonist, antagonist, or modulator effects) G->H I Determine dose-response curves (EC50/IC50) H->I Confirmed activity J Investigate voltage-dependence of modulation I->J K Assess use-dependency and kinetics of modulation J->K

Caption: A three-phase experimental workflow for characterizing a novel compound.

Phase 1: High-Throughput Screening using Calcium Imaging

The initial screening phase utilizes a fluorescent calcium indicator to rapidly assess whether this compound can elicit or modulate calcium influx through TRPV channels.

Protocol: Fura-2 AM Calcium Imaging Assay

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1, TRPV2, TRPV3, or TRPV4 onto 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with Fura-2 AM (2-5 µM) in the same buffer for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with buffer to remove extracellular dye.

  • Compound Preparation: Prepare a dilution series of this compound and the known modulators in the assay buffer.

  • Assay:

    • Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

    • Establish a baseline fluorescence reading.

    • Add this compound or control compounds and monitor the fluorescence ratio over time.

    • As a positive control for channel expression and cell viability, apply a known agonist (e.g., capsaicin for TRPV1) at the end of the experiment.

Rationale: This assay provides a rapid and sensitive measure of changes in intracellular calcium, which is a direct consequence of the opening of many ion channels, including TRPVs. A significant change in the Fura-2 ratio upon application of this compound would indicate a potential interaction with the expressed TRPV channel.

Phase 2: Gold-Standard Confirmation with Electrophysiology

Positive "hits" from the calcium imaging screen must be confirmed and further characterized using the gold-standard technique of whole-cell patch-clamp electrophysiology. This method provides direct measurement of ion channel currents with high temporal and voltage resolution.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells expressing the target TRPV channel on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with an extracellular solution containing this compound at various concentrations.

    • To test for agonism, apply the compound alone.

    • To test for antagonism or modulation, co-apply the compound with a known agonist.

Rationale: Patch-clamp electrophysiology allows for the direct measurement of ion flow through the channel, providing unambiguous evidence of agonism, antagonism, or allosteric modulation. It also enables the investigation of the biophysical properties of this interaction.

Phase 3: Delving into the Mechanism of Action

Once an effect is confirmed, further electrophysiological experiments can elucidate the mechanism by which this compound modulates the target channel.

G cluster_0 Possible Modulatory Effects Agonist Direct Channel Opening Antagonist Blocks Agonist Binding PAM Positive Allosteric Modulator (Enhances Agonist Effect) NAM Negative Allosteric Modulator (Reduces Agonist Effect) Test_Compound This compound Test_Compound->Agonist Activates? Test_Compound->Antagonist Inhibits? Test_Compound->PAM Potentiates? Test_Compound->NAM Diminishes?

Caption: Potential mechanisms of action for a novel channel modulator.

Key Mechanistic Questions to Address:

  • Dose-Dependence: What is the concentration of this compound required to elicit a half-maximal effect (EC50 for agonists, IC50 for antagonists)? This is determined by applying a range of concentrations and fitting the data to a sigmoid curve.

  • Voltage-Dependence: Does the modulatory effect of the compound change at different membrane potentials? This is assessed by measuring the effect of the compound on currents elicited by a series of voltage steps.

  • Site of Action: Does the compound compete with the known agonist binding site, or does it act at an allosteric site? This can be investigated using competitive binding assays or by analyzing the effect of the compound on the dose-response curve of the agonist (e.g., a rightward shift in the agonist EC50 suggests competitive antagonism).

Hypothetical Data and Interpretation

To illustrate the expected outcomes of this benchmarking study, the following table presents hypothetical data comparing this compound to our panel of known modulators on TRPV1.

CompoundAssayMeasurementResultInterpretation
Capsaicin Calcium ImagingPeak Fura-2 Ratio3.5 ± 0.4Strong Agonist
Patch-ClampCurrent Density (pA/pF) at +80mV150 ± 20Strong Agonist
Ruthenium Red Calcium Imaging% Inhibition of Capsaicin Response95 ± 5%Potent Antagonist
Patch-Clamp% Inhibition of Capsaicin Current98 ± 2%Potent Antagonist
This compound Calcium ImagingPeak Fura-2 Ratio1.2 ± 0.2No significant agonist activity
Patch-ClampCurrent Density (pA/pF) at +80mV5 ± 2No significant agonist activity
Calcium Imaging% Potentiation of sub-maximal Capsaicin Response150 ± 15%Potential Positive Allosteric Modulator
Patch-Clamp% Potentiation of sub-maximal Capsaicin Current175 ± 20%Positive Allosteric Modulator

In this hypothetical scenario, this compound does not directly activate TRPV1 but significantly enhances the response to a sub-maximal concentration of the agonist capsaicin. This would classify it as a positive allosteric modulator (PAM) of TRPV1.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial characterization of this compound as a potential ion channel modulator. By benchmarking its activity against a panel of well-characterized TRPV channel modulators, researchers can efficiently determine its primary molecular target(s) and initial mechanism of action. The proposed workflow, from high-throughput screening to detailed electrophysiological analysis, ensures a high degree of scientific rigor and data reliability.

Positive findings from this initial characterization would warrant further investigation, including studies to determine subtype selectivity across the broader TRP channel family, in vivo efficacy studies in relevant disease models (e.g., pain, inflammation), and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. The systematic approach outlined herein will provide the foundational data necessary to propel this compound from an uncharacterized molecule to a promising lead compound in drug discovery.

References

  • Ma, L., Lee, B. H., & Chen, J. (2015). Nicotinic Acid is a Common Regulator of Heat-Sensing TRPV1-4 Ion Channels. Scientific reports, 5, 8906. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis supplements, 6(2), 19-24. [Link]

  • National Center for Biotechnology Information. Nicotinic Acid is a Common Regulator of Heat-Sensing TRPV1-4 Ion Channels. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Purity of 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemicals, the synthesis of substituted nicotinic acid derivatives is of paramount importance. These compounds serve as crucial building blocks in the development of a wide array of therapeutic agents.[1] Among these, 2-(Isopropylamino)nicotinic acid stands out as a key intermediate. This guide provides an in-depth technical comparison of the primary synthesis route for this compound, alongside alternative methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and offer comprehensive data to ensure the replication of high-purity this compound in a research and development setting.

Unveiling the Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with isopropylamine. This approach is favored for its straightforwardness and relatively high yields.

The reaction proceeds via the addition of the nucleophilic isopropylamine to the electron-deficient pyridine ring at the C2 position, which is activated by the electron-withdrawing carboxylic acid group and the chloro substituent. This is followed by the elimination of the chloride ion to yield the final product.

SNAr_Mechanism reactant1 2-Chloronicotinic Acid intermediate Meisenheimer-like Complex reactant1->intermediate + Isopropylamine reactant2 Isopropylamine reactant2->intermediate product This compound intermediate->product - Cl- hcl HCl intermediate->hcl - H+

Caption: Generalized mechanism for the SNAr reaction.

Comparative Synthesis Data
DerivativeStarting MaterialReagentYieldPurityReference
2-Aminonicotinic acid2-Chloro-3-trichloromethylpyridineLiquid Ammonia89.2%97%
2-Aminonicotinic acidQuinolineMultiple Steps29%98% (HPLC)[2]

Based on these analogous reactions, a well-optimized synthesis of this compound from 2-chloronicotinic acid and isopropylamine can be expected to achieve a yield in the range of 85-95% with a purity of ≥97%.

Step-by-Step Experimental Protocol: A Replicable Workflow

This protocol is a robust, self-validating system designed for high-purity synthesis of this compound.

protocol_workflow start Start reactants 1. Combine 2-chloronicotinic acid, isopropylamine, and K2CO3 in a suitable solvent start->reactants reaction 2. Heat the mixture under reflux (or microwave irradiation) reactants->reaction monitoring 3. Monitor reaction progress by TLC or HPLC reaction->monitoring workup 4. Cool, acidify with HCl, and extract with an organic solvent monitoring->workup Reaction Complete purification 5. Purify by recrystallization workup->purification analysis 6. Characterize the final product (NMR, HPLC, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid (1 equivalent)

  • Isopropylamine (2-3 equivalents)

  • Potassium carbonate (2-3 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or water)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Ethanol or isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid and potassium carbonate in the chosen solvent.

  • Addition of Amine: Slowly add isopropylamine to the reaction mixture. Rationale: A slight excess of the amine and base ensures the complete consumption of the starting material and neutralizes the HCl formed during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours. Alternatively, microwave irradiation can be employed to significantly reduce the reaction time. Rationale: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the product and any unreacted amine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the pure this compound.

Alternative Synthetic Routes: A Comparative Overview

While the direct amination of 2-chloronicotinic acid is the most common approach, alternative methods exist, offering different strategic advantages.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine. In this case, 2-chloronicotinic acid would be reacted with isopropylamine in the presence of a copper catalyst and a base.

  • Advantages: Can be effective for less reactive aryl halides.

  • Disadvantages: Often requires higher temperatures and the use of a metal catalyst, which may need to be removed from the final product.

Multi-step Synthesis from Propiolic Alcohol

A patented method describes a more complex, multi-step synthesis of 2-chloronicotinic acid starting from propiolic alcohol and diisopropylamine.[3] The resulting 2-chloronicotinic acid can then be reacted with isopropylamine as in the primary route.

  • Advantages: Starts from simple, readily available precursors.

  • Disadvantages: A longer synthetic route with more steps, potentially leading to a lower overall yield.

Synthesis from Quinoline

Another alternative involves a four-step synthesis of 2-aminonicotinic acid starting from quinoline, with a reported overall yield of 29% and a purity of 98% (HPLC).[2] While this route leads to the parent amino compound, a subsequent N-isopropylation step would be required to obtain the desired product.

  • Advantages: Utilizes an inexpensive and readily available starting material.

  • Disadvantages: A multi-step process with a potentially lower overall yield for the final target molecule.

synthesis_comparison main_route Primary Route: Nucleophilic Aromatic Substitution ullmann Alternative 1: Ullmann Condensation main_route->ullmann Comparison propiolic Alternative 2: From Propiolic Alcohol main_route->propiolic Comparison quinoline Alternative 3: From Quinoline main_route->quinoline Comparison

Caption: Comparison of synthetic routes to this compound.

Purity Analysis and Impurity Profile

Ensuring the purity of this compound is critical for its intended application, particularly in drug development.

Analytical Techniques for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for assessing the purity of nicotinic acid derivatives.[4][5][6] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection at an appropriate wavelength (around 260 nm) allows for the quantification of the main component and any impurities. The European Committee for Standardization has approved an HPLC method with post-column photochemical derivatization for the analysis of niacin and its derivatives in foodstuff, which can be adapted for this compound.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also provide information about the presence of impurities.[8][9][10][11][12]

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the synthesized compound.

Potential Impurities

Based on the primary synthesis route, the following impurities should be considered:

  • Unreacted 2-chloronicotinic acid: Can be detected by HPLC. Its presence indicates an incomplete reaction.

  • Di-isopropylaminonicotinic acid: Formation of this byproduct is possible if the reaction temperature is too high or if a large excess of isopropylamine is used.

  • Nicotinic acid: May be present if any hydrolysis of the chloro-substituent occurs during the reaction or work-up.

Effective purification by recrystallization is crucial to minimize these impurities to acceptable levels for pharmaceutical applications.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with isopropylamine. This method offers a direct, high-yielding, and scalable route to a high-purity product. While alternative synthetic strategies exist, they are generally more complex and may result in lower overall yields. Rigorous in-process monitoring and final product analysis using HPLC are essential to ensure the desired purity standards are met. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to confidently replicate and optimize the synthesis of this important chemical intermediate.

References

  • Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method.
  • US4081451A - Process for preparing 2-halogeno nicotinic acids.
  • PROCESS FOR PRODUCING NICOTINIC ACID - European Patent Office - EP 3469913 A1 - EPO. [Link]

  • US20140315263A1 - Method for the preparation of nicotinic acid.
  • US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Nicotinic acid. SpectraBase. [Link]

  • Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. Semantic Scholar. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • bmse000281 Nicotinamide at BMRB. BMRB. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isopropylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides a detailed protocol for the safe and compliant disposal of 2-(Isopropylamino)nicotinic acid. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a thorough understanding of the principles behind these procedures. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Foundational Knowledge: Understanding the Compound

Before addressing disposal, a comprehensive understanding of the chemical's properties and associated hazards is paramount. This compound is a derivative of nicotinic acid, and its handling requires a meticulous approach.

Key Hazard Information: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

  • Harmful to Aquatic Life: Poses a risk to aquatic environments.

These classifications necessitate that this compound be treated as a hazardous chemical waste from the moment of its generation.[2]

Chemical and Physical Properties Summary:

PropertyValueSignificance for Disposal
Molecular Formula C9H12N2O2Provides context for chemical compatibility.
Appearance Solid (powder/crystals)Dictates handling procedures to avoid dust generation.
Solubility Data not widely availableAssume limited water solubility; avoid aqueous disposal routes without verification.
Reactivity Incompatible with strong oxidizing agents.[3]Crucial for waste segregation to prevent hazardous reactions.[4]
The Disposal Workflow: A Step-by-Step Protocol

This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Caption: Emergency spill response workflow.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area to avoid inhalation of dust. [1] 2. If the spill is large or in a poorly ventilated area, contact your EHS department immediately.

    • For small, manageable spills, ensure you are wearing the appropriate PPE.

    • Carefully sweep up the solid material, avoiding the creation of dust. [1]Use absorbent pads for any liquid component.

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly. [5] 6. Clean the spill area with an appropriate solvent and then soap and water.

First Aid for Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [1]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician. [1]* Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. [1]* Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. [1]

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [6][7][8][9]Your institution's EHS department ensures that disposal practices are in full compliance with these federal, state, and local regulations. [7] By adhering to this comprehensive guide, you are not only following a protocol but also actively participating in a culture of safety and environmental stewardship. Your diligence protects you, your colleagues, and the broader community.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Republic Services. Best Practices for Managing Laboratory Waste. [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. [Link]

  • Veolia. Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. National Institutes of Health. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • bio-world. Safety Data Sheet: Nicotinic acid. [Link]

  • Angene Chemical. Safety Data Sheet: this compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling 2-(Isopropylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(Isopropylamino)nicotinic acid (CAS No. 885275-12-7). As a compound with multiple identified hazards, adherence to these procedures is critical to ensure personnel safety and operational integrity in research and development settings. This document is designed to empower you, the scientist, with the knowledge to work safely and effectively.

Immediate Safety Briefing & Hazard Analysis

This compound is a chemical compound that requires careful handling due to its specific toxicological profile. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the necessary protective measures.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementGHS CodeSource
Acute Toxicity, Oral4Harmful if swallowedH302[1]
Skin Corrosion/Irritation2Causes skin irritationH315[1]
Serious Eye Damage/Irritation2ACauses serious eye irritationH319[1]
Specific Target Organ Toxicity, Single Exposure3May cause respiratory irritationH335[1]

Causality of Hazards: The nicotinic acid backbone, combined with the isopropylamino group, results in a molecule that can readily interact with biological tissues. The acidic nature and amine functionality contribute to its irritant properties on skin, eyes, and mucous membranes. Ingestion can lead to systemic toxicity, while inhalation of the powdered form can directly irritate the respiratory tract.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a suggestion but a mandatory control measure based directly on the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[2][3]

  • Mandatory for Handling: Due to the severe eye irritation risk (H319), chemical splash goggles are required when handling this compound in any form—solid or liquid.[1][4]

  • High-Risk Operations: When there is a significant splash hazard (e.g., handling volumes greater than 1 liter, working under pressure, or reacting with vigorous agitation), a full-face shield must be worn in addition to chemical splash goggles.[2][3] The goggles provide a seal against vapors and small splashes, while the shield protects the entire face.

Hand Protection
  • Rationale: The compound is a known skin irritant (H315).[1] Therefore, gloves are not only for product protection but primarily for personal safety.

  • Glove Selection: Disposable nitrile gloves are the standard for providing incidental splash protection.[2] Gloves must be inspected for tears or holes before each use.

  • Extended Contact or Immersion: For tasks involving potential for prolonged contact or immersion, such as during a large-scale reaction or spill cleanup, double-gloving with nitrile gloves or using a more robust glove material (e.g., neoprene or butyl rubber) over a nitrile inner glove is recommended.

  • Operational Protocol: Never touch "clean" surfaces (doorknobs, keyboards, pens) with gloved hands. Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them immediately in the designated hazardous waste container.[5] Always wash hands thoroughly with soap and water after removing gloves.[4][5][6][7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure the coat is fully buttoned to provide maximum coverage.

  • Chemically Resistant Apron: When handling significant quantities of solutions or performing tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[2] Shoes should be made of a non-porous material to prevent absorption of spilled chemicals.

Respiratory Protection
  • Rationale: As a powder, this compound poses an inhalation risk that can cause respiratory tract irritation (H335).[1]

  • Engineering Controls First: All work with solid this compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.[4][7]

  • When Respirators are Required: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is mandatory. A NIOSH-approved N95 (or better) particulate respirator is required for handling the powder.[4] For situations where vapors may be present or for emergency spill response, a half-face or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used.[8]

Safe Handling & Operational Plans

Adherence to a structured workflow is a self-validating system for safety. The following protocols integrate the PPE requirements into standard laboratory operations.

Workflow for Weighing and Preparing Solutions

G cluster_prep Preparation Phase cluster_weighing Weighing Solid cluster_dissolution Solution Preparation cluster_cleanup Post-Operation A Don PPE: Lab Coat, Goggles, Nitrile Gloves B Perform in Ventilated Balance Enclosure or Fume Hood A->B Proceed to Weighing C Use N95 Respirator if dust is likely B->C Assess Dust Risk D Tare Weigh Paper/ Container C->D E Carefully Transfer Solid using Spatula D->E F Close Stock Bottle Immediately E->F G Work in Fume Hood F->G Proceed to Dissolution H Add Solvent to Weighed Solid G->H I Ensure Vessel is Properly Labeled H->I J Decontaminate Spatula and Work Surface I->J Operation Complete K Dispose of Gloves & Weigh Paper in Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safely Weighing and Handling this compound.

Step-by-Step Spill Response Protocol

A spill of this compound requires immediate and deliberate action. Do not rush.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact emergency personnel.

  • SECURE & ASSESS: Secure the area to prevent entry. Assess the extent of the spill and the hazards involved from a safe distance.

  • DON PPE: Before approaching the spill, don the appropriate PPE:

    • Chemical splash goggles and a face shield.

    • Two pairs of nitrile gloves or heavy-duty chemical gloves.

    • A chemically resistant apron over a lab coat.

    • A respirator (minimum N95 for powder; organic vapor/acid gas cartridge for solutions).[8]

  • CONTAIN & CLEAN:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[9][10] Do not use compressed air to clean surfaces.[10] Carefully sweep the material into a designated hazardous waste container.

    • For Liquid Spills: Contain the spill by creating a dike with absorbent pads or materials. Apply absorbent material to the spill, working from the outside in.

  • DECONTAMINATE: Once the bulk material is removed, decontaminate the area with a suitable solvent or detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.

  • DISPOSE & DOFF: Place all contaminated items, including gloves, absorbent materials, and disposable PPE, into a sealed and clearly labeled hazardous waste container.[1][4][11] Remove (doff) PPE in the correct order to prevent cross-contamination.

  • REPORT: Report the incident to your laboratory supervisor or Environmental Health and Safety department.

Decontamination & Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Streams: All surplus this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads, empty containers) must be treated as hazardous waste.[9][11]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5][9][11] It must be collected by a licensed professional waste disposal service.[1] The preferred method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Container Decontamination: "Empty" containers are not truly empty and retain chemical residue. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be handled for recycling or disposal according to institutional policy.[9][11]

Spill Response Decision Flowchart

G cluster_assess Immediate Assessment cluster_action Response Actions A Spill Discovered B Is the spill large, vapors present, or in a confined space? A->B C Is anyone contaminated? A->C D EVACUATE AREA Call Emergency Personnel (EHS) B->D Yes F ALERT others SECURE area Don Spill Response PPE B->F No E Initiate First Aid Use Safety Shower/ Eyewash Immediately C->E Yes C->F No G CONTAIN spill CLEAN using appropriate method F->G H DECONTAMINATE area PACKAGE all waste for disposal G->H I Report Incident to Supervisor/EHS H->I

Caption: Decision workflow for responding to a chemical spill.

References

  • Safety D
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. HIMEDIA.
  • niashure - niacin (nicotinic acid) sds. Kirby Agri.
  • NICOTINIC ACID EXTRA PURE. Loba Chemie.
  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY D
  • Safety Data Sheet: NIACIN USP. Letco Medical, LLC.
  • SAFETY DATA SHEET: Nicotinic acid. Fisher Scientific.
  • SAFETY DATA SHEET: Nicotinic acid. Sigma-Aldrich.
  • Safety Data Sheet: this compound. Angene Chemical.
  • SAFETY DATA SHEET: 2-(Pivaloylamino)nicotinic acid. Thermo Fisher Scientific.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
  • Safety Data Sheet: Nicotinic Acid. Cayman Chemical.
  • SAFETY D
  • Protective Equipment. American Chemistry Council.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton.
  • NICOTINIC ACID. CAMEO Chemicals - NOAA.
  • Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.